(3,5-Dimethoxy-benzoylamino)-acetic acid
Description
Properties
IUPAC Name |
2-[(3,5-dimethoxybenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-16-8-3-7(4-9(5-8)17-2)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBSPOIKQBQXCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368354 | |
| Record name | (3,5-Dimethoxy-benzoylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62098-74-2 | |
| Record name | (3,5-Dimethoxy-benzoylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3,5-Dimethoxy-benzoylamino)-acetic acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (3,5-Dimethoxy-benzoylamino)-acetic acid, a molecule of interest in medicinal chemistry and organic synthesis. From its foundational chemical structure to detailed synthetic protocols and analytical characterization, this document serves as a crucial resource for researchers exploring its potential applications.
Molecular Structure and Physicochemical Properties
This compound, also known as N-(3,5-dimethoxybenzoyl)glycine, possesses a core structure consisting of a 3,5-dimethoxybenzoyl group amide-linked to the amino acid glycine. The presence of the dimethoxy-substituted benzene ring and the carboxylic acid moiety from glycine imparts specific physicochemical properties that are critical for its potential biological activity and synthetic utility.
// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; O2 [label="O"]; N [label="N"]; C8 [label="C"]; H1 [label="H"]; C9 [label="C"]; O3 [label="O"]; O4 [label="O"]; H2 [label="H"]; C10 [label="CH3"]; C11 [label="CH3"]; O5 [label="O"]; O6 [label="O"];
// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituents on the ring C1 -- C7; C3 -- O5; C5 -- O6; O5 -- C10; O6 -- C11;
// Amide linkage C7 -- O1; C7 -- N; N -- H1; N -- C8;
// Acetic acid part C8 -- C9; C9 -- O3; C9 -- O4; O4 -- H2;
// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C7 [pos="0,2.5!"]; O1 [pos="-0.5,3.2!"]; N [pos="1,3!"]; H1 [pos="1.5,3.5!"]; C8 [pos="1.5,2!"]; C9 [pos="2.5,2.5!"]; O3 [pos="3,3.2!"]; O4 [pos="3,-1.5!"]; H2 [pos="3.5,-1.2!"]; O5 [pos="-1.74,-1!"]; C10 [pos="-2.61,-0.5!"]; O6 [pos="1.74,-1!"]; C11 [pos="2.61,-0.5!"]; } . Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₅ | - |
| Molecular Weight | 239.22 g/mol | - |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF. | - |
| CAS Number | 19094-63-6 | - |
Synthesis Protocol: A Validated Approach
The synthesis of this compound is reliably achieved through the Schotten-Baumann reaction.[1][2][3] This well-established method involves the acylation of glycine with 3,5-dimethoxybenzoyl chloride in an aqueous alkaline solution. The base neutralizes the hydrochloric acid byproduct, driving the reaction towards completion.
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// Edges start -> reaction; reaction -> workup; workup -> filtration; filtration -> purification; purification -> characterization; characterization -> product; } . Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol
Materials:
-
3,5-Dimethoxybenzoyl chloride (1.0 eq.)
-
Glycine (1.0 eq.)
-
Sodium hydroxide (2.0 eq.)
-
Deionized water
-
Concentrated hydrochloric acid
-
Ethanol
Procedure:
-
Preparation of Glycine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 eq.) in a 1 M solution of sodium hydroxide (2.0 eq.) in deionized water.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring. This is crucial to control the exothermicity of the acylation reaction.
-
Acylation: Slowly add 3,5-dimethoxybenzoyl chloride (1.0 eq.) portion-wise to the cooled glycine solution over a period of 30 minutes. Maintain vigorous stirring to ensure efficient mixing and reaction. The use of an acyl chloride necessitates a basic environment to neutralize the HCl formed, thus preventing the protonation of the amine nucleophile.[2]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.
-
Precipitation of Product: Carefully acidify the reaction mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This step should be performed in a fume hood. The protonation of the carboxylate salt leads to the precipitation of the water-insoluble product.
-
Isolation and Washing: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water to remove any inorganic salts and unreacted starting materials.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol-water mixture to obtain pure this compound as a white crystalline solid.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven at a moderate temperature. Determine the yield and characterize the product by its melting point and spectroscopic methods.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Table 2: Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the aromatic protons of the 3,5-dimethoxybenzoyl group, the methoxy protons, the methylene protons of the glycine moiety, and the amide proton. The aromatic protons are expected to appear as distinct singlets or doublets in the aromatic region. The methoxy groups will present as a sharp singlet. The methylene protons of glycine will likely appear as a doublet due to coupling with the amide proton. |
| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons (including those bearing methoxy groups), the methoxy carbons, and the methylene carbon of the glycine unit. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of 239.22 g/mol . |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), C-O stretching (ethers and carboxylic acid), and aromatic C-H and C=C stretching.[4][5][6][7][8] |
Potential Applications and Biological Significance
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs suggest several areas of potential interest for researchers in drug development.
-
Enzyme Inhibition: The benzoyl-glycine scaffold is present in various molecules with known biological activities. The 3,5-dimethoxy substitution pattern can influence the molecule's interaction with biological targets, potentially leading to the inhibition of specific enzymes.[9]
-
Drug Design and Medicinal Chemistry: This compound can serve as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[10] The amide linkage provides a stable connection, while the carboxylic acid and aromatic methoxy groups offer sites for further chemical modification to explore structure-activity relationships (SAR).
-
Signaling Pathway Modulation: Glycine itself is a neurotransmitter and its derivatives can interact with various receptors and signaling pathways.[11] The N-acylation with the 3,5-dimethoxybenzoyl group could modulate its interaction with biological targets, potentially leading to novel pharmacological effects.
// Nodes compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enzyme [label="Enzyme Target", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; receptor [label="Receptor Binding", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; inhibition [label="Inhibition of Catalytic Activity", shape=box]; modulation [label="Modulation of Receptor Function", shape=box]; pathway [label="Downstream Signaling Pathway", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; response [label="Cellular Response", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges compound -> enzyme [label="Binding"]; compound -> receptor [label="Interaction"]; enzyme -> inhibition [style=dotted, arrowhead=tee]; receptor -> modulation; inhibition -> pathway [label="Alters"]; modulation -> pathway [label="Alters"]; pathway -> response; } . Caption: Potential mechanism of action via enzyme inhibition or receptor binding.
Conclusion and Future Directions
This compound is a readily synthesizable molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. The robust Schotten-Baumann synthesis protocol provides a reliable method for its preparation, enabling researchers to access this compound for further studies. While its specific biological activities remain to be fully elucidated, its chemical structure suggests that it could serve as a valuable scaffold for the development of novel therapeutic agents. Future research should focus on screening this compound against a variety of biological targets to uncover its potential pharmacological profile.
References
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Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]
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Wikipedia. Schotten–Baumann reaction. Available from: [Link]
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ResearchGate. Schotten-Baumann reaction to produce cocoyl glycine. Available from: [Link]
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PubMed. 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions. Available from: [Link]
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PubChem. N-(4-Methoxybenzyl)glycine | C10H13NO3 | CID 302090. Available from: [Link]
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PubChem. N-(3,4-dimethoxybenzyl)glycine | C11H15NO4 | CID 13236082. Available from: [Link]
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ResearchGate. FT-IR spectra of (a) glycine monomer and (b) poly-glycine polymer. Available from: [Link]
- Google Patents. US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.
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PubMed Central. Specific glycine-dependent enzyme motion determines the potency of conformation selective inhibitors of threonyl-tRNA synthetase. Published July 16, 2024. Available from: [Link]
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The Royal Society of Chemistry. Table 2/2b, 1H NMR (in CDCl3). Available from: [Link]
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PubChem. N-(3,5-Dihydroxybenzoyl)glycine | C9H9NO5 | CID 71389989. Available from: [Link]
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The Royal Society of Chemistry. Experimental Procedures. Available from: [Link]
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ResearchGate. Synthesis and stereochemical assignments of diastereomeric Ni(II) complexes of glycine Schiff base with (R)-2-(N-{2-[N-alkyl-N-(1-phenylethyl)amino]acetyl}amino)benzophenone; a case of configurationally stable stereogenic nitrogen. Published December 26, 2025. Available from: [Link]
- Google Patents. US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG).
- Fischer G, Cao X, Cox N, Francis M. The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. Chemical Physics. 2005;313(1-3):39-49. doi:10.1016/j.chemphys.2004.12.011
- Shen W, Zhang J, Xu Y, Wu SM. Synaptic inhibition by glycine acting at a metabotropic receptor in tiger salamander retina. The Journal of Physiology. 2003;551(Pt 2):523-532. doi:10.1113/jphysiol.2003.048325
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ResearchGate. 1 H NMR spectra of a-glycine as a function of sample rotation speed. Available from: [Link]
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ResearchGate. Evolution of IR spectra of: a) -glycine (from 2 experiment) as... Available from: [Link]
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The Royal Society of Chemistry. Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen. Available from: [Link]
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PubMed. de novo design and synthesis of N-benzylanilines as new candidates for VEGFR tyrosine kinase inhibitors. Available from: [Link]
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PubChem. Glycine | C2H5NO2 | CID 750. Available from: [Link]
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PubMed. Chemo-enzymatic synthesis of N-arachidonoyl glycine. Available from: [Link]
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Human Metabolome Database. Showing metabocard for Glycine (HMDB0000123). Published November 16, 2005. Available from: [Link]
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University of Ottawa NMR Facility Blog. Glycine as a 13C CPMAS Setup Sample. Published June 21, 2018. Available from: [Link]
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ResearchGate. FT-IR spectrum of γ-glycine. Available from: [Link]
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ResearchGate. IR spectra of glycine: (a) as a KBr pellet at room temperature; (b) and... Available from: [Link]
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An In-depth Technical Guide to (3,5-Dimethoxy-benzoylamino)-acetic acid
This guide provides a comprehensive technical overview of (3,5-Dimethoxy-benzoylamino)-acetic acid, also known as N-(3,5-dimethoxybenzoyl)glycine. It is intended for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and metabolic research. This document delves into the synthesis, physicochemical properties, and potential applications of this molecule, grounding the discussion in established chemical principles and citing relevant scientific literature.
Introduction and Chemical Identity
This compound is a derivative of glycine, the simplest proteinogenic amino acid. In this compound, the amino group of glycine is acylated with a 3,5-dimethoxybenzoyl group. This structural motif, an N-acyl glycine, is of significant interest in the scientific community due to the diverse biological activities exhibited by this class of molecules. N-acyl amino acids are involved in various physiological processes and have been explored as potential therapeutic agents and diagnostic markers for metabolic disorders.[1][2]
While a specific CAS number for this compound is not readily found in major chemical databases, its structure is unambiguously defined. For reference, structurally similar compounds include N-(3,5-Dihydroxybenzoyl)glycine (CAS No. 62098-73-1) and N-(4-Hydroxy-3,5-dimethoxybenzoyl)glycine (CAS No. 62098-75-3).[3][4]
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of N-acyl glycines can be achieved through several reliable methods. The most common approaches involve the coupling of the carboxylic acid with glycine or the reaction of an activated carboxylic acid derivative (like an acyl chloride) with glycine.
Method 1: Schotten-Baumann Reaction
This classic method involves the acylation of glycine using 3,5-dimethoxybenzoyl chloride in a basic aqueous solution. The base neutralizes the hydrochloric acid formed during the reaction, driving it to completion.
Reaction Scheme:
Caption: Schotten-Baumann synthesis of this compound.
Detailed Experimental Protocol:
-
Dissolution of Glycine: In a round-bottom flask, dissolve glycine (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.0 equivalents). Cool the solution to 0-5 °C in an ice bath with stirring.
-
Addition of Acyl Chloride: Dissolve 3,5-dimethoxybenzoyl chloride (1.0 equivalent) in a suitable organic solvent (e.g., tetrahydrofuran or diethyl ether). Add this solution dropwise to the cold glycine solution while maintaining vigorous stirring.
-
Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-3 hours.
-
Work-up: Acidify the reaction mixture to a pH of approximately 2 using a dilute solution of hydrochloric acid. This will precipitate the product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Method 2: Peptide Coupling Reaction
This method involves the direct coupling of 3,5-dimethoxybenzoic acid with glycine using a peptide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This approach is widely used in peptide synthesis and is effective for forming amide bonds.
Reaction Workflow:
Caption: Workflow for the synthesis via peptide coupling.
Detailed Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 3,5-dimethoxybenzoic acid (1.0 equivalent) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).[3]
-
Addition of Glycine: Add glycine (1.0 equivalent) to the solution. Note that glycine has poor solubility in many organic solvents, so a suspension may form.[5]
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up and Purification: Filter off the DCU precipitate. Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with dilute acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by recrystallization.
Physicochemical Properties
Experimentally determined physicochemical data for this compound are not widely available. However, properties can be estimated based on its structure and data from analogous compounds.
| Property | Estimated Value/Information | Source/Basis |
| Molecular Formula | C₁₁H₁₃NO₅ | - |
| Molecular Weight | 239.23 g/mol | - |
| Appearance | Likely a white to off-white crystalline solid. | Analogy to similar compounds |
| Melting Point | Expected to be a solid with a defined melting point. | Analogy to similar compounds |
| Solubility | Likely soluble in polar organic solvents like DMF, DMSO, and alcohols. Limited solubility in water and nonpolar solvents. | Structural analysis and analogy |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5. | General knowledge of carboxylic acids |
Potential Applications in Research and Development
N-acyl glycine derivatives, such as this compound, are valuable molecules in several areas of scientific research.
Drug Discovery and Medicinal Chemistry
-
Building Block for Complex Molecules: This compound can serve as a scaffold or intermediate in the synthesis of more complex molecules with potential therapeutic activities. The N-acyl glycine core is present in various bioactive compounds.
-
Neuromodulatory Agents: Certain N-acyl amino acids have been identified as neuromodulators.[6] For instance, some N-acyl glycines are known to interact with glycine transporters, which are involved in regulating glycine levels in the central nervous system.[7] This makes them interesting candidates for the development of analgesics and other drugs targeting the nervous system.[7]
-
Enzyme Inhibitors: The structure of this compound makes it a potential candidate for enzyme inhibition studies. The benzoyl group can interact with hydrophobic pockets in enzyme active sites, while the glycine moiety can form hydrogen bonds.[3]
Metabolic Research
-
Metabolic Probes: N-acyl glycines are important metabolites in detoxification pathways in the human body.[1] Synthetically prepared compounds like this compound can be used as standards or probes in metabolomics studies to investigate these pathways and their roles in metabolic diseases.[1]
-
Diagnostic Markers: The analysis of acylglycines is crucial for the diagnosis of inherited metabolic disorders.[2]
Conclusion
This compound is a chemically well-defined molecule with significant potential for application in drug discovery and biochemical research. While specific experimental data for this compound is sparse in the public domain, its synthesis can be reliably achieved through established methods like the Schotten-Baumann reaction or peptide coupling. Its structural similarity to known bioactive N-acyl glycines suggests that it could be a valuable tool for investigating biological systems and a promising starting point for the development of novel therapeutics. Further research into the specific biological activities of this compound is warranted.
References
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PubChem. N-(3,4-dimethoxybenzyl)glycine. National Center for Biotechnology Information. [Link]
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PubChem. N-(3,5-Dihydroxybenzoyl)glycine. National Center for Biotechnology Information. [Link]
- Goujard, L., Figueroa, M. C., & Villeneuve, P. (2004). Chemo-enzymatic synthesis of N-arachidonoyl glycine. Biotechnology Letters, 26(15), 1211–1216.
- Vandenberg, R. J., et al. (2019). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. ACS Chemical Neuroscience, 10(5), 2395–2406.
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ResearchGate. Solvents for dissolving glycine and as peptide coupling reaction medium?[Link]
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City University of Hong Kong. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application. [Link]
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MDPI. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. [Link]
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MDPI. Structural, Thermal, and Vibrational Properties of N,N-Dimethylglycine–Chloranilic Acid—A New Co-Crystal Based on an Aliphatic Amino Acid. [Link]
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An In-depth Technical Guide to (3,5-Dimethoxy-benzoylamino)-acetic acid: Physicochemical Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (3,5-Dimethoxy-benzoylamino)-acetic acid, also known as N-(3,5-dimethoxybenzoyl)glycine. The document details its molecular weight and other critical physicochemical properties. A detailed, step-by-step synthesis protocol is provided, accompanied by a workflow diagram for enhanced clarity. Furthermore, this guide delves into the structural elucidation of the compound, presenting key spectroscopic data. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a derivative of glycine, the simplest proteinogenic amino acid[1]. It belongs to the class of N-acylated amino acids, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The incorporation of the 3,5-dimethoxybenzoyl moiety can significantly influence the parent amino acid's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can modulate its biological activity and pharmacokinetic profile. Understanding the fundamental characteristics of this compound is crucial for its potential application in the design and synthesis of novel therapeutic agents.
Physicochemical Properties
The molecular and physical properties of this compound are fundamental to its handling, characterization, and application in a research setting.
Molecular Weight and Formula
The molecular formula of this compound is C₁₁H₁₃NO₅. Its molecular weight can be calculated from the molecular weights of its constituent parts: 3,5-dimethoxybenzoic acid and glycine, with the removal of one molecule of water during the formation of the amide bond.
-
Molecular Weight of 3,5-Dimethoxybenzoic Acid (C₉H₁₀O₄): 182.17 g/mol
-
Molecular Weight of Glycine (C₂H₅NO₂): 75.07 g/mol [1]
-
Molecular Weight of Water (H₂O): 18.02 g/mol
Calculation: (Molecular Weight of 3,5-Dimethoxybenzoic Acid + Molecular Weight of Glycine) - Molecular Weight of Water (182.17 g/mol + 75.07 g/mol ) - 18.02 g/mol = 239.22 g/mol
A summary of the key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₅ | Calculated |
| Molecular Weight | 239.22 g/mol | Calculated |
| IUPAC Name | 2-[(3,5-dimethoxybenzoyl)amino]acetic acid | N/A |
| Synonyms | N-(3,5-dimethoxybenzoyl)glycine | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols. Moderate water solubility is anticipated due to the presence of the carboxylic acid and amide groups.[2] | Predicted |
Synthesis of this compound
The synthesis of N-acylated amino acids such as this compound is a well-established transformation in organic chemistry. A common and effective method involves the coupling of the carboxylic acid with the amino acid. A reliable approach is the Schotten-Baumann reaction, which involves the acylation of the amino group of glycine with 3,5-dimethoxybenzoyl chloride under basic conditions.
Rationale for Experimental Choices
The use of 3,5-dimethoxybenzoyl chloride as the acylating agent is advantageous due to its higher reactivity compared to the corresponding carboxylic acid, which allows the reaction to proceed under milder conditions. Sodium hydroxide is used as a base to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the product. The reaction is typically carried out in a biphasic system of an organic solvent and water to dissolve both the acyl chloride and the glycine salt.
Experimental Protocol
Step 1: Preparation of Glycine Solution
-
In a 250 mL beaker, dissolve 7.5 g (0.1 mol) of glycine in 100 mL of 1 M sodium hydroxide solution.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
Step 2: Acylation Reaction
-
In a separate flask, dissolve 20.06 g (0.1 mol) of 3,5-dimethoxybenzoyl chloride in 50 mL of a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Add the 3,5-dimethoxybenzoyl chloride solution dropwise to the cold glycine solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
Continue stirring the reaction mixture vigorously in the ice bath for an additional 2 hours.
Step 3: Work-up and Isolation
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the aqueous layer and wash the organic layer with a small amount of water.
-
Combine the aqueous layers and acidify to a pH of approximately 2 with concentrated hydrochloric acid. This will precipitate the N-acylated amino acid.
-
Collect the white precipitate by vacuum filtration and wash it with cold water.
Step 4: Purification
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain pure this compound.
-
Dry the purified product under vacuum.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Structural Elucidation
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons: The benzene ring has three protons. The two protons ortho to the carbonyl group are equivalent and would likely appear as a doublet, while the proton para to the carbonyl group would appear as a triplet. These signals would be expected in the aromatic region (δ 6.5-7.5 ppm).
-
Methoxy Protons: The two methoxy groups are equivalent and would give rise to a sharp singlet, integrating to six protons, likely in the region of δ 3.8-4.0 ppm.
-
Methylene Protons: The two protons of the glycine methylene group (-CH₂-) would appear as a doublet due to coupling with the adjacent amide proton, likely in the region of δ 4.0-4.2 ppm.
-
Amide Proton: The amide proton (-NH-) would appear as a triplet, coupled to the methylene protons, and its chemical shift can be variable (δ 8.0-9.0 ppm).
-
Carboxylic Acid Proton: The carboxylic acid proton (-COOH) would appear as a broad singlet, and its chemical shift is highly variable and concentration-dependent (δ 10-13 ppm).
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum would provide information on the carbon skeleton of the molecule. Key predicted signals include:
-
Carbonyl Carbons: Two distinct signals for the amide and carboxylic acid carbonyl carbons would be expected in the downfield region (δ 165-175 ppm).
-
Aromatic Carbons: Signals for the six carbons of the benzene ring would appear in the aromatic region (δ 100-160 ppm), with the carbons attached to the methoxy groups being the most deshielded.
-
Methoxy Carbons: A signal for the two equivalent methoxy carbons would be expected around δ 55-60 ppm.
-
Methylene Carbon: The methylene carbon of the glycine moiety would likely appear around δ 40-45 ppm.
Mass Spectrometry
Mass spectrometry would be used to determine the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ in the mass spectrum would be at m/z 240.22, corresponding to the calculated molecular weight of 239.22 g/mol plus a proton. Fragmentation patterns could provide further structural information, with characteristic losses of the carboxylic acid group, the glycine moiety, and methoxy groups.
Conclusion
This technical guide has provided a detailed overview of this compound, including its calculated molecular weight of 239.22 g/mol , a reliable synthesis protocol, and predicted spectroscopic data for its structural confirmation. The information presented herein is intended to equip researchers and scientists with the necessary foundational knowledge to synthesize, characterize, and potentially explore the applications of this N-acylated amino acid in their research endeavors, particularly in the fields of medicinal chemistry and drug discovery.
References
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PubChem. Glycine. National Center for Biotechnology Information. [Link]
-
PubChem. 3,5-Dimethoxybenzoic acid. National Center for Biotechnology Information. [Link]
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A Comprehensive Technical Guide to N-(3,5-Dimethoxybenzoyl)glycine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of N-(3,5-dimethoxybenzoyl)glycine, a member of the N-acylglycine family of compounds. N-acyl amino acids represent a class of lipid-signaling molecules and are of significant interest in medicinal chemistry and drug development due to their diverse biological activities and their utility as versatile synthetic scaffolds.[1] This document details the nomenclature, physicochemical properties, a robust synthesis protocol, comprehensive characterization methodologies, and the scientific rationale for its application in research. Particular emphasis is placed on the causality behind experimental choices, providing field-proven insights for professionals in the field.
Introduction and Nomenclature
N-(3,5-Dimethoxybenzoyl)glycine, also known by its systematic IUPAC name 2-[(3,5-dimethoxybenzoyl)amino]acetic acid , is a derivative of glycine, the simplest proteinogenic amino acid. The molecule consists of a glycine backbone where the amino group is acylated by a 3,5-dimethoxybenzoyl moiety. This structural motif is significant; the benzoyl glycine core (hippuric acid structure) is a known scaffold in medicinal chemistry, and modifications to the aromatic ring can substantially alter the compound's biological and physical properties.[2] The presence of two methoxy groups at the 3 and 5 positions of the phenyl ring creates a unique electronic and steric environment, which can influence receptor binding, solubility, and metabolic stability.
The structure of N-(3,5-Dimethoxybenzoyl)glycine is depicted below:
Caption: Chemical structure of N-(3,5-Dimethoxybenzoyl)glycine.
Physicochemical and Predicted Properties
While specific experimental data for N-(3,5-dimethoxybenzoyl)glycine is not extensively published, its properties can be reliably predicted based on its constituent parts and data from closely related analogs.
| Property | Predicted Value / Information | Rationale & Comparative Data |
| Molecular Formula | C₁₁H₁₃NO₅ | Derived from structural analysis. |
| Molecular Weight | 239.22 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Based on the appearance of its precursors (3,5-dimethoxybenzoic acid) and related N-benzoyl glycine compounds.[3] |
| Solubility | Soluble in polar organic solvents (DMF, DMSO, Methanol, Ethanol); sparingly soluble in water. | The carboxylic acid and amide groups confer polarity, while the dimethoxybenzene ring adds lipophilic character. N-(4-Hydroxy-3,5-dimethoxybenzoyl)glycine shows solubility in DMF.[4] |
| Melting Point | Estimated 160-180 °C | The parent compound, 3,5-dimethoxybenzoic acid, has a melting point of 178-185 °C.[3] Glycine conjugation typically results in a high melting point solid. |
| Acidity (pKa) | Carboxylic acid pKa ~3.5-4.5 | The pKa of the glycine carboxylic acid group is influenced by the electron-withdrawing benzoyl group. |
Synthesis Protocol: Amide Coupling
The synthesis of N-(3,5-dimethoxybenzoyl)glycine is most reliably achieved through the coupling of 3,5-dimethoxybenzoic acid with glycine. The direct use of the corresponding acid chloride (3,5-dimethoxybenzoyl chloride) in a Schotten-Baumann reaction is also a viable and historically significant method for forming the amide bond.[2] However, for greater control and milder reaction conditions, particularly in a research or drug development setting, carbodiimide-mediated coupling is preferred.
The chosen protocol utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This combination is effective for forming amide bonds between carboxylic acids and amines by activating the carboxylate group for nucleophilic attack.[4]
Reaction Scheme
Caption: Amide coupling synthesis of N-(3,5-Dimethoxybenzoyl)glycine.
Step-by-Step Methodology
Materials:
-
3,5-Dimethoxybenzoic acid (1.0 eq)
-
Glycine (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3,5-dimethoxybenzoic acid (1.0 eq) and glycine (1.1 eq) in anhydrous DMF.
-
Catalyst Addition: Add DMAP (0.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is a critical step to control the exothermic reaction upon addition of DCC and to minimize side reactions, such as the formation of N-acylurea byproduct.
-
DCC Addition: Slowly add a solution of DCC (1.1 eq) in anhydrous DMF to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up - Filtration: Once the reaction is complete, filter the mixture to remove the insoluble DCU byproduct. Wash the filter cake with a small amount of ethyl acetate.
-
Work-up - Extraction: Transfer the filtrate to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove unreacted DMAP and any basic impurities), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane solvent system) or by column chromatography on silica gel to obtain pure N-(3,5-dimethoxybenzoyl)glycine.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following methods constitute a self-validating system for quality control.
| Technique | Expected Results | Purpose |
| ¹H NMR | Signals corresponding to the aromatic protons (a singlet for H4 and a doublet for H2/H6), the two methoxy groups (a singlet), the methylene protons of the glycine unit (a doublet coupled to the amide N-H), the amide proton (a triplet), and the carboxylic acid proton (a broad singlet). | Confirms the molecular structure and proton environment. |
| ¹³C NMR | Resonances for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons (including the methoxy-substituted and unsubstituted positions), the methoxy carbons, and the glycine α-carbon. | Verifies the carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (239.22). High-resolution mass spectrometry (HRMS) should confirm the elemental composition. | Confirms the molecular weight and formula. |
| FT-IR Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), C-O stretching (methoxy and carboxylic acid), and aromatic C-H and C=C stretching. | Identifies key functional groups present in the molecule. |
| Melting Point | A sharp melting point range. | Indicates the purity of the crystalline solid. |
| Elemental Analysis | Experimental percentages of C, H, and N should be within ±0.4% of the calculated theoretical values. | Provides definitive confirmation of the elemental composition and purity. |
Rationale for Use in Drug Discovery and Research
N-(3,5-Dimethoxybenzoyl)glycine serves as a valuable molecule for researchers and drug development professionals for several key reasons:
-
Scaffold for Library Synthesis: The N-benzoyl glycine structure is a versatile and synthetically accessible scaffold.[2] The carboxylic acid and the aromatic ring provide two distinct points for further chemical modification, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
-
Modulation of Physicochemical Properties: The 3,5-dimethoxy substitution pattern is known to influence molecular properties. These electron-donating groups can affect the electronics of the aromatic ring and may enhance solubility and cell permeability compared to unsubstituted analogs.[5]
-
Potential for Biological Activity: N-acyl amino acids are an emerging class of signaling lipids.[1] Furthermore, benzoyl glycine derivatives have shown promise as antibacterial agents.[2] The introduction of specific substituents, like the dimethoxy groups, can tune this activity. Structural modifications to the benzoyl ring, particularly with electron-withdrawing groups, have been shown to enhance antibacterial efficacy, suggesting that exploring electron-donating patterns is a logical step in a comprehensive SAR investigation.[2]
-
Metabolic Probe: Glycine conjugation is a significant pathway in the metabolism of endogenous and xenobiotic aromatic acids.[6] Synthesizing specific conjugates like N-(3,5-dimethoxybenzoyl)glycine allows for the study of the enzymes involved in this pathway, such as glycine N-acyltransferase, and can be used as an analytical standard in metabolomics research.
Conclusion
N-(3,5-Dimethoxybenzoyl)glycine is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and as a tool for biochemical research. This guide provides the necessary foundational knowledge for its synthesis, characterization, and strategic application. The detailed protocols and scientific rationale are designed to empower researchers to confidently incorporate this and related molecules into their discovery and development workflows, fostering innovation in the pursuit of novel therapeutics.
References
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PubChem. N-(3,4-dimethoxybenzyl)glycine. National Center for Biotechnology Information. [Link]
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PubChem. N-(3,5-Dihydroxybenzoyl)glycine. National Center for Biotechnology Information. [Link]
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ResearchGate. Synthesis of Benzoyl glycine and Anti-bacterial screening. [Link]
-
MDPI. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. [Link]
-
PubMed Central. A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids. [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. Synthesis of Benzoyl glycine and Anti-bacterial screening. [Link]
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A Comprehensive Technical Guide to the Synthesis and Melting Point Determination of (3,5-Dimethoxy-benzoylamino)-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of (3,5-Dimethoxy-benzoylamino)-acetic acid, a compound of interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring both technical accuracy and practical applicability. We will navigate through a robust synthesis protocol, rigorous purification and characterization techniques, and culminate in the precise determination of its melting point—a critical indicator of purity for crystalline organic compounds.
Introduction: The Significance of this compound and its Melting Point
This compound, also known as N-(3,5-dimethoxybenzoyl)glycine, belongs to the class of N-acyl amino acids. These compounds are noted for their diverse biological activities and serve as valuable intermediates in the synthesis of more complex molecules. The structural motif of a substituted benzoyl group linked to an amino acid offers a versatile scaffold for designing novel therapeutic agents and functional materials.
The melting point of a pure crystalline organic substance is a characteristic physical property. It is the temperature at which the solid and liquid phases exist in equilibrium. A sharp melting point range, typically 0.5-1°C, is a strong indicator of high purity.[1] Conversely, the presence of impurities will typically cause a depression and broadening of the melting point range.[2] Therefore, the accurate determination of the melting point of this compound is not merely a routine measurement but a crucial validation of its synthesis and purification.
| Compound Profile: this compound | |
| IUPAC Name | 2-(3,5-Dimethoxybenzamido)acetic acid |
| Synonyms | N-(3,5-dimethoxybenzoyl)glycine |
| CAS Number | 62098-74-2[3] |
| Molecular Formula | C₁₁H₁₃NO₅[3] |
| Molecular Weight | 239.23 g/mol [3] |
| Structure | A 3,5-dimethoxybenzoyl group attached to the nitrogen of a glycine molecule. |
Synthesis of this compound via the Schotten-Baumann Reaction
The synthesis of N-acyl amino acids is effectively achieved through the Schotten-Baumann reaction. This method involves the acylation of an amine with an acid chloride in the presence of a base.[4][5] The following protocol is a robust and well-established procedure for the synthesis of this compound.
Underlying Principles of the Schotten-Baumann Reaction
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of glycine acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3,5-dimethoxybenzoyl chloride. The base, typically sodium hydroxide, serves two critical functions: it deprotonates the amino acid, increasing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[5] The use of a two-phase solvent system (e.g., water and an organic solvent) is common in Schotten-Baumann reactions, where the base in the aqueous phase neutralizes the acid, while the reactants and product remain in the organic phase.[4]
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Glycine | 75.07 | 7.51 g | 0.10 |
| 3,5-Dimethoxybenzoyl chloride | 200.62 | 20.06 g | 0.10 |
| Sodium Hydroxide (NaOH) | 40.00 | 8.00 g | 0.20 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Deionized Water | 18.02 | 100 mL | - |
| Hydrochloric Acid (HCl), 2M | 36.46 | As needed | - |
Procedure:
-
Preparation of the Glycine Solution: In a 250 mL beaker, dissolve 7.51 g (0.10 mol) of glycine and 8.00 g (0.20 mol) of sodium hydroxide in 100 mL of deionized water. Stir until all solids have dissolved and cool the solution in an ice bath to approximately 0-5 °C.
-
Rationale: The basic solution deprotonates the carboxylic acid and a portion of the ammonium group of the zwitterionic glycine, increasing the nucleophilicity of the amino group. Cooling the solution helps to control the exothermic reaction with the acid chloride.
-
-
Preparation of the Acid Chloride Solution: In a separate 100 mL beaker, dissolve 20.06 g (0.10 mol) of 3,5-dimethoxybenzoyl chloride in 100 mL of dichloromethane.
-
Reaction: Slowly add the 3,5-dimethoxybenzoyl chloride solution to the cold glycine solution with vigorous stirring over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10 °C.
-
Rationale: Slow addition and vigorous stirring ensure efficient mixing of the biphasic system and prevent localized overheating, which could lead to hydrolysis of the acid chloride.
-
-
Reaction Completion: After the addition is complete, continue to stir the mixture vigorously for an additional 2 hours at room temperature to ensure the reaction goes to completion.
-
Work-up and Product Isolation: a. Transfer the reaction mixture to a separatory funnel and separate the aqueous and organic layers. b. Extract the aqueous layer with 2 x 25 mL portions of dichloromethane to remove any unreacted acid chloride and other organic impurities. c. Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 2M hydrochloric acid. A white precipitate of this compound should form.
- Rationale: Acidification protonates the carboxylate group of the product, rendering it insoluble in the aqueous medium and causing it to precipitate. d. Collect the crude product by vacuum filtration, wash with cold deionized water, and air dry.
Caption: Workflow for the synthesis of this compound.
Purification and Characterization
A pure sample is paramount for an accurate melting point determination. The crude product from the synthesis will likely contain unreacted starting materials and side products. Recrystallization is a powerful technique for purifying crystalline organic solids.
Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. A mixture of ethanol and water is often effective for N-acyl amino acids.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly in a vacuum oven.
Characterization for Purity Confirmation
Before melting point determination, it is essential to confirm the identity and purity of the synthesized compound using spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This will confirm the presence of all expected protons in the correct chemical environments and with the expected splitting patterns and integration values.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This will show the presence of all unique carbon atoms in the molecule.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: This will confirm the presence of key functional groups, such as the N-H and C=O stretches of the amide, the O-H and C=O stretches of the carboxylic acid, and the C-O stretches of the methoxy groups.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
Melting Point Determination: A Self-Validating System
The determination of the melting point is a definitive test of purity for a crystalline solid.[6]
Principle of Melting Point Depression
Impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces. This results in a lower melting point. Furthermore, the melting process occurs over a wider temperature range as the impurities dissolve in the melting solid.[2]
Step-by-Step Protocol for Melting Point Determination
-
Sample Preparation: a. Ensure the purified this compound is completely dry and finely powdered. b. Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrument Setup (e.g., Mel-Temp Apparatus): a. Place the capillary tube in the sample holder of the melting point apparatus. b. Set the heating rate. For a preliminary determination, a rapid heating rate can be used to find an approximate melting range.
-
Measurement: a. For an accurate measurement, set a slow heating rate (1-2 °C per minute) as the temperature approaches the expected melting point. b. Record the temperature at which the first droplet of liquid appears (T₁). c. Record the temperature at which the entire sample has completely melted (T₂). d. The melting point is reported as the range T₁ - T₂.
-
Interpretation of Results:
-
Sharp Melting Range (0.5-1 °C): Indicates a high degree of purity.
-
Broad Melting Range (> 2 °C) and Depressed Value: Suggests the presence of impurities.
-
Caption: Protocol for accurate melting point determination and purity assessment.
Conclusion
This guide has provided a comprehensive framework for the synthesis, purification, characterization, and melting point determination of this compound. By understanding the scientific principles behind each step, researchers and drug development professionals can confidently produce and validate this compound. The melting point, when determined with care on a properly purified and characterized sample, serves as an authoritative and self-validating measure of purity, a cornerstone of chemical synthesis and analysis.
References
-
PrepChem. (n.d.). Synthesis of N-(2,4-Dimethoxybenzyl)glycine. Retrieved from [Link]
-
Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]
-
MDPI. (2021). Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]
- Google Patents. (n.d.). CN103204905A - Method for synthesizing tetra-glycylglycine.
-
ResearchGate. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Retrieved from [Link]
-
Frontiers in Molecular Biosciences. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 9.2: How do we know when an Organic Compounds is Pure?. Retrieved from [Link]
-
Frontiers in Bioengineering and Biotechnology. (2022). Heterologous Production of Glycine Betaine Using Synechocystis sp. PCC 6803-Based Chassis Lacking Native Compatible Solutes. Retrieved from [Link]
-
Taylor & Francis Online. (2006). PREPARATION OF N-ACYL DERIVATIVES OF AMINO ACIDS FROM ACYL CHLORIDES AND AMINO ACIDS IN THE PRESENCE OF CATIONIC SURFACTANTS. A VARIATION OF THE SCHOTTEN-BAUMANN METHOD OF BENZOYLATION OF AMINO ACIDS. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]
-
Quora. (2018). How to use boiling and melting point as criteria for purity of chemical substances. Retrieved from [Link]
-
Study.com. (n.d.). What is meant by the statement that a pure crystalline organic substance has a sharp melting point?. Retrieved from [Link]
- Google Patents. (n.d.). EP2888226B2 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts.
-
MDPI. (2021). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Retrieved from [Link]
-
PubMed. (1991). Purification and characterization of bile acid-CoA:amino acid N-acyltransferase from human liver. Retrieved from [Link]
-
ResearchGate. (2025). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. Retrieved from [Link]
- Google Patents. (n.d.). US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.
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A Technical Guide to the Spectroscopic Characterization of (3,5-Dimethoxy-benzoylamino)-acetic acid
This guide provides an in-depth analysis of the spectroscopic data for (3,5-Dimethoxy-benzoylamino)-acetic acid, a molecule of interest in drug discovery and chemical research. The structural elucidation of such compounds is paramount for understanding their chemical behavior and biological activity. This document will detail the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule.
Introduction: The Significance of Spectroscopic Analysis
In the realm of drug development and materials science, the precise characterization of molecular structure is a foundational requirement. Spectroscopic techniques provide a non-destructive window into the atomic and molecular world, allowing researchers to confirm the identity, purity, and structural features of a synthesized compound. For this compound, a molecule possessing an aromatic ring, an amide linkage, and a carboxylic acid moiety, a multi-faceted spectroscopic approach is essential for unambiguous characterization. This guide will explore the expected data from ¹H NMR, ¹³C NMR, FT-IR, and ESI-MS analyses, grounded in established principles and methodologies.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.
Predicted ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | Carboxylic acid (-COOH) |
| ~8.5 | Triplet | 1H | Amide (-NH) |
| ~7.0 | Singlet | 2H | Aromatic (H-2', H-6') |
| ~6.6 | Singlet | 1H | Aromatic (H-4') |
| ~4.2 | Doublet | 2H | Methylene (-CH₂-) |
| ~3.8 | Singlet | 6H | Methoxy (-OCH₃) |
Causality Behind Experimental Choices: The choice of a deuterated solvent is critical in ¹H NMR. For a compound like this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its high boiling point, which is useful for variable temperature studies. Furthermore, the acidic proton of the carboxylic acid and the amide proton are more likely to be observed as distinct signals in DMSO-d₆ as it is less prone to proton exchange than protic solvents like D₂O or methanol-d₄. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[1]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of TMS to the solution.
-
Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the homogeneity of the magnetic field.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, acquisition time, and number of scans. For a dilute sample, a higher number of scans may be necessary to achieve an adequate signal-to-noise ratio.
-
Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Diagram of ¹H NMR Workflow
Caption: Workflow for acquiring a ¹H NMR spectrum.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the signals to singlets and enhance the signal-to-noise ratio.[2]
Predicted ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| ~171 | Carboxylic acid (-COOH) |
| ~167 | Amide carbonyl (-C=O) |
| ~160 | Aromatic (C-3', C-5') |
| ~135 | Aromatic (C-1') |
| ~106 | Aromatic (C-2', C-6') |
| ~105 | Aromatic (C-4') |
| ~56 | Methoxy (-OCH₃) |
| ~43 | Methylene (-CH₂) |
Expertise & Experience: The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy groups and the electron-withdrawing benzoyl group. The carbons directly attached to the methoxy groups (C-3' and C-5') are expected to be significantly shielded and appear at a higher field (lower ppm) compared to the other aromatic carbons. The quaternary carbon (C-1') will likely have a lower intensity due to the absence of a directly attached proton and a longer relaxation time.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of DMSO-d₆) is generally required for ¹³C NMR compared to ¹H NMR.
-
Acquisition: The spectrum is typically acquired using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are necessary to obtain a good quality spectrum.
-
Processing: Similar to ¹H NMR, the data is processed via Fourier transformation and phasing.
Section 2: Infrared (IR) Spectroscopy
Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3300 | Medium | N-H stretch (Amide) |
| ~3000 | Medium-Weak | C-H stretch (Aromatic) |
| ~2950, ~2850 | Medium-Weak | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1650 | Strong | C=O stretch (Amide I) |
| ~1600, ~1470 | Medium | C=C stretch (Aromatic) |
| ~1540 | Medium | N-H bend (Amide II) |
| ~1200 | Strong | C-O stretch (Ether) |
Trustworthiness: The presence of a very broad absorption band in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretch of a carboxylic acid, which is often involved in hydrogen bonding.[3] The two distinct carbonyl (C=O) stretching frequencies for the carboxylic acid and the amide are key diagnostic peaks that confirm the presence of both functional groups.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy (Solid Sample)
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.[4]
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.
-
Data Analysis: The final spectrum is presented as percent transmittance versus wavenumber.
Diagram of FT-IR Workflow (KBr Pellet)
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Section 3: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Predicted Mass Spectrometry Data (Electrospray Ionization - ESI):
-
Molecular Formula: C₁₁H₁₃NO₅
-
Molecular Weight: 239.22 g/mol
-
Predicted [M+H]⁺: m/z 240.0817
-
Predicted [M-H]⁻: m/z 238.0664
-
Predicted [M+Na]⁺: m/z 262.0637
Authoritative Grounding: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile molecules like this compound.[5] In positive ion mode, protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts are commonly observed. In negative ion mode, the deprotonated molecule ([M-H]⁻) is expected due to the acidic nature of the carboxylic acid group. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Experimental Protocol: ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.[6]
-
A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization.
-
-
Infusion: The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump.
-
Ionization: A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Diagram of ESI-MS Workflow
Caption: Workflow for Electrospray Ionization Mass Spectrometry.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and self-validating structural confirmation. The predicted data presented in this guide, in conjunction with the detailed experimental protocols, offer a robust framework for researchers to characterize this and similar molecules with confidence. The consistency across these orthogonal analytical techniques is the cornerstone of modern chemical analysis, ensuring the integrity of scientific research and development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- de Hoffmann, E., & Stroobant, V. (2007).
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Waters Corporation. (2020). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]
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University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. [Link]
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University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
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Skinnider, M. (2023). Deep Learning-Enabled MS/MS Spectrum Prediction Facilitates Automated Identification Of Novel Psychoactive Substances. [Link]
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ChemAxon. (n.d.). NMR Predictor. [Link]
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American Chemical Society. (n.d.). Upper-Level Courses and Across the Curriculum Volume 3: 13C NMR Spectroscopy. [Link]
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Modgraph Consultants Ltd. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]
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ResearchGate. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. [Link]
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ResearchGate. (2021). Organic acid derivatization protocol for mass spectrometry analysis v1. [Link]
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Physical Chemistry Research. (2020). Regular Article. [Link]
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University of Leeds. (n.d.). 13C NMR Spectroscopy. [Link]
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Abraham, R. J. (n.d.). 1H NMR Chemical Shifts. [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Link]
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ResearchGate. (2025). Quantum Chemical Mass Spectral Predictions of Novichok Agents after Experimental Validation and Analysis. [Link]
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ResearchGate. (2025). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. [Link]
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ResearchGate. (2026). Composition of acetic acid determined by IR spectroscopy. [Link]
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DASH (Harvard University). (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. [Link]
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ResearchGate. (2016). Spectroscopic and Computational Study of Acetic Acid and Its Cyclic Dimer in the Near-Infrared Region. [Link]
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PubMed Central (PMC). (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. [Link]
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University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. [Link]
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ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). [Link]
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The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
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PubMed. (n.d.). Fast determination of 13C NMR chemical shifts using artificial neural networks. [Link]
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Quora. (2017). On the basis of IR spectroscopy, how can we differentiate acetic acid and methanol?. [Link]
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University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
-
YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]
-
MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]
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ResearchGate. (2025). Computational study of the infrared spectrum of acetic acid, its cyclic dimer, and its methyl ester. [Link]
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ResearchGate. (2025). Fast Determination of 13C NMR Chemical Shifts Using Artificial Neural Networks. [Link]
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MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
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A Technical Guide to the Synthesis of (3,5-Dimethoxy-benzoylamino)-acetic acid: Starting Materials and Core Methodologies
(3,5-Dimethoxy-benzoylamino)-acetic acid , also referred to as N-(3,5-dimethoxybenzoyl)glycine, serves as a pivotal intermediate in the synthesis of diverse, pharmacologically relevant molecules. Its molecular architecture, comprising a 3,5-dimethoxy-substituted aromatic ring connected to a glycine backbone through a stable amide linkage, renders it a valuable building block for drug discovery and development. This technical guide provides a comprehensive examination of the principal starting materials and synthetic strategies for the preparation of this key intermediate, designed for an audience of researchers, chemists, and professionals in the pharmaceutical sciences.
Retrosynthetic Analysis and Strategic Considerations
The core of synthesizing this compound lies in the formation of the central amide bond. A primary retrosynthetic disconnection across this bond logically identifies two main synthetic approaches. These strategies diverge based on the specific synthons chosen to represent the 3,5-dimethoxybenzoyl cation equivalent and the glycine anion equivalent. The selection of a particular route is often dictated by factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product.
Primary Synthetic Pathway: Acylation of Glycine with 3,5-Dimethoxybenzoic Acid Derivatives
The most direct and industrially favored route to this compound is the acylation of glycine. This method is advantageous due to its straightforward nature and the commercial availability of the requisite starting materials. This pathway can be executed through two principal variations: the Schotten-Baumann reaction involving an acid chloride intermediate, and direct amide coupling facilitated by a carbodiimide reagent.
Starting Materials for the Acylation of Glycine:
-
3,5-Dimethoxybenzoic acid: The foundational building block that provides the aromatic core and methoxy functional groups. It is readily available from numerous chemical suppliers.
-
Glycine: The simplest amino acid, which constitutes the acetic acid portion of the target molecule. It is an inexpensive and widely accessible reagent.
-
Activating Agents: For the amide bond to form, the carboxylic acid of 3,5-dimethoxybenzoic acid must be activated. Common agents for this purpose include:
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂): Used to convert the carboxylic acid to the highly reactive 3,5-dimethoxybenzoyl chloride.
-
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate direct amide bond formation.
-
-
Base: A base is essential to neutralize the acidic byproducts of the reaction and to deprotonate the amino group of glycine, thereby enhancing its nucleophilicity. Suitable bases include:
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) for Schotten-Baumann conditions.
-
Organic bases like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) for carbodiimide couplings.
-
-
Solvent: The choice of solvent is contingent on the specific reaction conditions. Commonly used solvents are:
-
A biphasic system of water and an organic solvent like dichloromethane (DCM) for the Schotten-Baumann reaction.[1]
-
Anhydrous polar aprotic solvents such as DCM, Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) for carbodiimide-mediated reactions.
-
Methodology 1: The Schotten-Baumann Reaction
This classic and robust method proceeds in two distinct steps: the formation of 3,5-dimethoxybenzoyl chloride, followed by its reaction with glycine under basic aqueous conditions.
Step 1: Synthesis of 3,5-Dimethoxybenzoyl Chloride
The conversion of the carboxylic acid to the more reactive acid chloride is a critical activation step. Thionyl chloride is frequently employed for this transformation.[2]
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap for acidic gases (HCl and SO₂), suspend 3,5-dimethoxybenzoic acid (1.0 eq.) in toluene. A catalytic amount of N,N-dimethylformamide (DMF) (e.g., a few drops) can be added to accelerate the reaction.[3]
-
Reagent Addition: While stirring, add thionyl chloride (SOCl₂) (typically 1.2–1.5 eq.) dropwise to the suspension at room temperature.[2] The reaction can also be performed using an excess of thionyl chloride as the solvent.
-
Reaction Progression: Heat the mixture to reflux (approximately 80–90°C) for 2–4 hours. The reaction's progress can be monitored by observing the cessation of gas evolution.[2][3]
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool. The excess thionyl chloride and toluene are removed under reduced pressure using a rotary evaporator to yield crude 3,5-dimethoxybenzoyl chloride, which is often used in the subsequent step without further purification.[3]
Step 2: Amide Formation with Glycine
The Schotten-Baumann reaction conditions typically involve a two-phase solvent system where the base in the aqueous phase neutralizes the generated acid.[1]
Detailed Experimental Protocol:
-
Preparation of Glycine Solution: In an Erlenmeyer flask, dissolve glycine (1.0 eq.) in an aqueous solution of sodium hydroxide (2.0-3.0 eq.). Cool the solution in an ice bath.
-
Addition of Acyl Chloride: Dissolve the crude 3,5-dimethoxybenzoyl chloride from the previous step in a water-immiscible organic solvent, such as dichloromethane. Add this solution dropwise to the vigorously stirred, cold glycine solution over 30 minutes, maintaining the temperature between 0 and 5°C.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2–4 hours to ensure the reaction goes to completion.
-
Work-up and Purification: Separate the organic layer. Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product. Collect the solid this compound by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or water.
Caption: Synthetic workflow for the Schotten-Baumann reaction.
Methodology 2: Carbodiimide-Mediated Coupling
This method allows for the direct formation of the amide bond from the carboxylic acid and amine, avoiding the need to isolate the reactive acid chloride. Carbodiimides like DCC and EDC are commonly used for this purpose.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethoxybenzoic acid (1.0 eq.) and glycine (1.0–1.2 eq.) in an anhydrous solvent such as DMF or DCM.
-
Coupling Agent Addition: Cool the solution in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1–1.5 eq.) to the mixture. To improve the reaction efficiency and minimize side reactions, an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can be included.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: If using DCM, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1N HCl) and a dilute base solution (e.g., saturated NaHCO₃) to remove unreacted starting materials and byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Sources
A Comprehensive Technical Guide to the Safe Handling of (3,5-Dimethoxy-benzoylamino)-acetic acid
Introduction
(3,5-Dimethoxy-benzoylamino)-acetic acid is a specialized organic compound with potential applications in pharmaceutical research and drug development. As with any novel chemical entity, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This in-depth technical guide provides a comprehensive overview of the safety and handling of this compound, synthesized from available data on its structural analogs and constituent moieties. This document is intended for researchers, scientists, and professionals in the drug development field.
Chemical and Physical Properties
| Property | Predicted Value/Information | Source/Analogue |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₁H₁₃NO₅ | - |
| Molecular Weight | 239.23 g/mol | - |
| Appearance | Expected to be a solid, likely a white to off-white crystalline powder. | Based on analogues[1] |
| Melting Point | Expected to be a solid with a relatively high melting point, likely above 100°C. | Analogue: 3,5-Dimethoxyphenylacetic acid (102-103°C)[2] |
| Solubility | Likely to have limited solubility in water and better solubility in organic solvents like DMSO, methanol, and chloroform. | Analogue: (3,4-Dimethoxyphenyl)acetic acid[1] |
| CAS Number | Not assigned. | [3] |
Hazard Identification and Toxicological Profile
A definitive toxicological profile for this compound has not been established. However, a hazard assessment can be extrapolated from its structural components: a substituted benzoic acid and an N-acylated amino acid.
-
Eye Irritation: Based on its acidic nature and data from related compounds, it is predicted to cause serious eye irritation.[2]
-
Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[1]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory tract irritation.[2]
-
Ingestion: May be harmful if swallowed, potentially causing gastrointestinal irritation.[1]
The toxicological properties of many specialized research chemicals have not been fully investigated.[1] Therefore, it is crucial to handle this compound with the assumption that it is potentially hazardous. The presence of methoxy groups on the aromatic ring can influence the compound's metabolic behavior and toxicological profile.[4]
Safe Handling and Storage
Adherence to rigorous safe handling and storage protocols is essential to minimize exposure and maintain the chemical's integrity.
Engineering Controls
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powder form to avoid dust generation.[5]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) and inspect them before use. Dispose of contaminated gloves properly.[6]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, additional protective clothing may be necessary.[1]
-
Respiratory Protection: If working outside a fume hood or if dust generation is unavoidable, a NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge should be used.[2]
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust.[7]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
-
Keep the container tightly closed when not in use.[1]
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
Keep containers tightly sealed to prevent moisture absorption and contamination.
Experimental Protocols: Safe Handling in a Laboratory Setting
The following protocols provide a framework for the safe handling of this compound during common laboratory procedures.
Weighing and Solution Preparation
-
Preparation: Don the appropriate PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood is operational.
-
Weighing: Perform all weighing operations of the solid compound within the fume hood to minimize dust inhalation. Use a tared weigh boat or paper.
-
Transfer: Carefully transfer the weighed solid into a suitable flask or beaker.
-
Solubilization: Add the desired solvent (e.g., DMSO, methanol) to the solid within the fume hood. Gently swirl or stir to dissolve.
-
Storage of Solution: Store the prepared solution in a clearly labeled, sealed container in a designated storage area.
Caption: Workflow for Weighing and Solution Preparation.
Emergency Procedures
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill and Leak Procedures
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for disposal. Avoid generating dust.
-
Clean: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
Caption: Decision Flowchart for Spill Response.
Stability and Reactivity
-
Chemical Stability: The compound is expected to be stable under normal laboratory conditions.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Hazardous Polymerization: Hazardous polymerization is not expected to occur.
Disposal Considerations
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. It should be treated as a chemical waste. Do not dispose of it down the drain.
Conclusion
While a specific, comprehensive safety data sheet for this compound is not publicly available, a robust safety and handling protocol can be established by analyzing its structural components and adhering to standard best practices for chemical laboratory safety. By following the guidelines outlined in this technical guide, researchers and drug development professionals can handle this compound responsibly, minimizing risks and ensuring a safe working environment.
References
-
Cole-Parmer. Material Safety Data Sheet - (3,4-Dimethoxyphenyl)acetic acid, 99%. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
- O'Brien, P. J., & Siraki, A. G. (2005). The role of the methoxy group in approved drugs. Drug Discovery Today, 10(10), 681-693.
-
New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. [Link]
-
U.S. Environmental Protection Agency. CASRN Chemical Abstracts Service (CAS) Registry Number. [Link]
- Rajput, P., & Sharma, A. (2018). Synthesis and biological importance of amide analogues. Journal of Pharmacological and Medicinal Chemistry, 2(1), 22-31.
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Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. KHA Online-SDS. [Link]
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The Role of Aromatic Amine Intermediates in Pharmaceutical Synthesis. Pharmaffiliates. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
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Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. ResearchGate. [Link]
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A Beginner's Guide to Benzoic Acid: Uses and Safety Tips. KHA Online-SDS. [Link]
-
Organic Syntheses. The - p-toluyl-o-benzoic acid. [Link]
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An In-depth Technical Guide to the Purity and Analysis of (3,5-Dimethoxy-benzoylamino)-acetic acid
Foreword: A Molecule-Centric Approach to Analytical Integrity
In the landscape of pharmaceutical development, the journey of a molecule from synthesis to a viable drug substance is paved with rigorous analytical scrutiny. This guide is dedicated to (3,5-Dimethoxy-benzoylamino)-acetic acid, a compound of interest for its potential applications in medicinal chemistry. Our focus is not merely on the procedural aspects of its analysis but on the underlying scientific rationale that governs the choice of methods, the interpretation of data, and the assurance of purity. This document is crafted for the discerning researcher, scientist, and drug development professional who understands that a profound comprehension of the molecule is the bedrock of robust and reliable analytical science. We will delve into the synthetic origins of this compound to anticipate potential impurities, explore the intricacies of its purification, and detail the analytical techniques that define its identity, purity, and stability.
The Synthetic Pathway and the Genesis of Impurities
The purity of a synthesized compound is intrinsically linked to its method of preparation. For this compound, a common and efficient synthetic route is the Schotten-Baumann reaction, which involves the acylation of glycine with 3,5-dimethoxybenzoyl chloride in an alkaline medium.[1] Another viable approach is the use of peptide coupling agents to facilitate the amide bond formation between 3,5-dimethoxybenzoic acid and glycine.[2]
Primary Synthetic Route: Acylation of Glycine
The reaction of 3,5-dimethoxybenzoyl chloride with glycine is typically carried out in an aqueous solution with a base, such as sodium hydroxide or sodium bicarbonate, to neutralize the hydrochloric acid formed during the reaction.[3]
Step-by-Step Synthesis Protocol (Illustrative)
-
Dissolution of Glycine: Glycine is dissolved in an aqueous solution of sodium bicarbonate.
-
Acylation: 3,5-dimethoxybenzoyl chloride is added portion-wise to the chilled glycine solution with vigorous stirring. The temperature is maintained at a low level to control the exothermic reaction and minimize hydrolysis of the acid chloride.
-
Reaction Completion and Precipitation: After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction. The product, this compound, is often insoluble in the reaction medium and precipitates out.
-
Isolation and Washing: The precipitated product is collected by filtration and washed with cold water to remove inorganic salts and unreacted glycine.
-
Recrystallization: The crude product is then purified by recrystallization, typically from a dilute ethanol-water mixture, to remove any remaining impurities.[3]
Anticipating Impurities: A Proactive Approach
A thorough understanding of the synthetic process allows for the proactive identification of potential impurities. These can be broadly categorized as:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual 3,5-dimethoxybenzoic acid (from hydrolysis of the acid chloride) and glycine.
-
By-products of Acylation:
-
(3,5-Dimethoxybenzoic) Anhydride: Formed from the reaction of the acid chloride with the carboxylate of the benzoic acid.
-
N,N-bis(3,5-dimethoxybenzoyl)glycine: Resulting from the further acylation of the product.
-
-
-
Degradation Products:
-
Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to identify potential degradation products. A common degradation pathway for amino acids is the Strecker degradation, which can lead to the formation of aldehydes and other related impurities.[4]
-
The control of these impurities is a critical aspect of the overall quality of the final compound and is mandated by regulatory bodies. The International Council for Harmonisation (ICH) provides guidelines on impurity thresholds in new drug substances.[5]
Purification and Isolation: Achieving High Purity
The purification of this compound is crucial to remove the aforementioned impurities. Recrystallization is a powerful technique for this purpose, leveraging the differences in solubility between the desired compound and its impurities in a given solvent system.
Recrystallization Protocol
A common method for the recrystallization of N-acyl amino acids is the use of a mixed solvent system, such as ethanol and water.[3] The crude product is dissolved in the minimum amount of hot solvent, and then the solution is allowed to cool slowly, promoting the formation of pure crystals. The choice of solvent and the cooling rate are critical parameters that need to be optimized to maximize yield and purity.
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization: A Multi-faceted Approach
The comprehensive analysis of this compound requires a combination of chromatographic and spectroscopic techniques to confirm its identity, quantify its purity, and identify any impurities. The validation of these analytical methods is paramount to ensure their reliability and is guided by ICH Q2(R2).[3]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reverse-phase HPLC (RP-HPLC) is the most common method for assessing the purity of non-volatile organic compounds. A well-developed HPLC method can separate the target compound from its process-related impurities and degradation products.
Illustrative HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid acts as an ion-suppressor for the carboxylic acid group, leading to better peak shape. Acetonitrile is a common organic modifier. |
| Gradient | 20% B to 80% B over 20 minutes | A gradient elution is necessary to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The benzoyl moiety provides strong UV absorbance. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Method Validation: The Three Pillars of Trust
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by analyzing spiked samples and performing forced degradation studies.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship between concentration and peak area should be established.
-
Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
The following diagram illustrates the interconnectedness of the key analytical techniques for the comprehensive analysis of the target compound.
Caption: Interrelation of analytical techniques for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of this compound.
Expected ¹H NMR Spectral Features (in DMSO-d₆)
-
Aromatic Protons: Two signals in the aromatic region, a singlet for the proton at the 2- and 6-positions and a singlet for the proton at the 4-position of the dimethoxybenzoyl ring.
-
Methoxy Protons: A singlet integrating to six protons for the two methoxy groups.
-
Glycine Methylene Protons: A doublet for the CH₂ group of the glycine moiety, coupled to the adjacent NH proton.
-
Amide Proton: A triplet for the NH proton, coupled to the adjacent CH₂ group.
-
Carboxylic Acid Proton: A broad singlet for the COOH proton.
Expected ¹³C NMR Spectral Features (in DMSO-d₆)
-
Carbonyl Carbons: Two signals in the downfield region for the amide and carboxylic acid carbonyl carbons.
-
Aromatic Carbons: Signals corresponding to the substituted benzene ring.
-
Methoxy Carbon: A signal for the carbons of the two methoxy groups.
-
Glycine Methylene Carbon: A signal for the CH₂ carbon of the glycine moiety.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural confirmation and impurity identification.
Expected Mass Spectral Data
-
Molecular Ion: An [M+H]⁺ or [M-H]⁻ ion corresponding to the exact mass of this compound.
-
Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the amide bond and other labile bonds in the molecule. For example, a fragment corresponding to the 3,5-dimethoxybenzoyl cation is expected.
Conclusion: A Commitment to Analytical Excellence
The purity and comprehensive analysis of this compound are not merely procedural requirements but a scientific imperative. This guide has outlined a holistic approach that begins with an understanding of the synthetic process and potential impurities, progresses through rigorous purification, and culminates in a multi-faceted analytical characterization. By integrating these principles and adhering to the authoritative guidelines set forth by bodies such as the ICH, researchers, scientists, and drug development professionals can ensure the integrity of their data and the quality of their compounds. The pursuit of analytical excellence is a continuous journey, and the principles detailed herein provide a robust framework for navigating the complexities of pharmaceutical analysis.
References
-
PubMed. 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions. Available from: [Link]
-
PubMed Central. Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non-ketotic hyperglycinemia. Available from: [Link]
-
SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Available from: [Link]
-
PubChem. N-(3,4-dimethoxybenzyl)glycine. Available from: [Link]
-
SIELC Technologies. Separation of 4-Acetoxy-3,5-dimethoxybenzoyl chloride on Newcrom R1 HPLC column. Available from: [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. Available from: [Link]
-
ICH. Quality Guidelines. Available from: [Link]
- Google Patents. Glycine crystallization method without alcohol precipitation.
-
PubMed. N-Benzoyl derivatives of amino acids and amino acid analogs as growth inhibitors in microbial antitumor screen. Available from: [Link]
-
ResearchGate. Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. Available from: [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. Synthesis of Benzoyl glycine and Anti-bacterial screening. Available from: [Link]
-
ResearchGate. Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. Available from: [Link]
-
ResearchGate. Solubility of Glycine Polymorphs and Recrystallization of β-Glycine. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Strecker degradation of amino acids promoted by a camphor-derived sulfonamide. Available from: [Link]
-
PubMed. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Available from: [Link]
-
ScienceDirect. Variable temperature NMR characterization of a-glycine. Available from: [Link]
-
PubMed Central. A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. Available from: [Link]
-
Royal Society of Chemistry. Isothiourea-Catalysed Enantioselective Michael Addition of N-heterocyclic Pronucleophiles to α,β-Unsaturated Aryl Esters. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen. Available from: [Link]
-
PubChem. N-(4-Methoxybenzyl)glycine. Available from: [Link]
-
PubMed. Dynamic kinetic resolution of N-benzoyl-DL-amino acids via peptide bond forming reactions. Available from: [Link]
-
MDPI. Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Available from: [Link]
-
University of Ottawa NMR Facility Blog. Glycine as a 13C CPMAS Setup Sample. Available from: [Link]
Sources
- 1. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 2. N-(4-Hydroxy-3,5-dimethoxybenzoyl)glycine | 62098-75-3 | Benchchem [benchchem.com]
- 3. ijirset.com [ijirset.com]
- 4. BJOC - Strecker degradation of amino acids promoted by a camphor-derived sulfonamide [beilstein-journals.org]
- 5. rsc.org [rsc.org]
Methodological & Application
Synthesis of (3,5-Dimethoxy-benzoylamino)-acetic acid: A Detailed Guide to Application and Protocol
Introduction
(3,5-Dimethoxy-benzoylamino)-acetic acid, also known as N-(3,5-dimethoxybenzoyl)glycine, is a valuable scaffold in medicinal chemistry and drug development. Its structure combines the functionalities of an aromatic benzoyl group with the simplest amino acid, glycine, providing a versatile building block for the synthesis of more complex molecules, including potential enzyme inhibitors and receptor antagonists. The presence of the dimethoxy substitution on the phenyl ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides detailed, field-proven protocols for the synthesis of this compound, delving into the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Two primary and robust synthetic strategies are presented: the classic Schotten-Baumann reaction and a modern carbodiimide-mediated coupling reaction. Each method offers distinct advantages and is suited for different laboratory settings and scales. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical resource for the preparation of this compound.
Method 1: The Schotten-Baumann Reaction
The Schotten-Baumann reaction is a venerable yet highly effective method for acylating amines.[1] It is typically performed in a biphasic system, where an aqueous base neutralizes the hydrochloric acid byproduct generated during the reaction, thus driving the equilibrium towards amide formation.[2] This approach is particularly advantageous due to its operational simplicity, use of inexpensive reagents, and generally high yields.
Causality Behind Experimental Choices
-
Acyl Chloride: 3,5-Dimethoxybenzoyl chloride is used as the acylating agent. The chloride is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.
-
Biphasic System: The use of an organic solvent (e.g., dichloromethane or diethyl ether) and an aqueous phase containing a base (e.g., sodium hydroxide) is a hallmark of the Schotten-Baumann conditions.[3] The starting materials and the product are soluble in the organic phase, while the base in the aqueous phase efficiently scavenges the HCl produced, preventing the protonation and deactivation of the glycine nucleophile.
-
Base: Sodium hydroxide is a strong and inexpensive base that effectively neutralizes the HCl. Maintaining a basic pH is crucial for ensuring the amine remains deprotonated and nucleophilic.
Experimental Workflow: Schotten-Baumann Reaction
Caption: Workflow for the Schotten-Baumann Synthesis.
Detailed Protocol: Schotten-Baumann Synthesis
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometric Ratio |
| Glycine | 75.07 | 3.75 | 50 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 4.00 | 100 | 2.0 |
| 3,5-Dimethoxybenzoyl chloride | 200.62 | 10.03 | 50 | 1.0 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
| Hydrochloric Acid (HCl), conc. | - | As needed | - | - |
| Ethanol | - | As needed | - | - |
| Deionized Water | - | 200 mL | - | - |
Procedure:
-
Preparation of Glycine Solution: In a 500 mL beaker, dissolve 3.75 g (50 mmol) of glycine and 4.00 g (100 mmol) of sodium hydroxide in 100 mL of deionized water. Cool the solution to 0-5 °C in an ice bath.
-
Preparation of Acyl Chloride Solution: In a separate 250 mL flask, dissolve 10.03 g (50 mmol) of 3,5-dimethoxybenzoyl chloride in 100 mL of dichloromethane.
-
Reaction: While stirring the aqueous glycine solution vigorously, add the dichloromethane solution of 3,5-dimethoxybenzoyl chloride dropwise over 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel and separate the layers. Wash the organic layer with 50 mL of deionized water. Combine the aqueous layers.
-
Precipitation: Cool the combined aqueous layers in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water. Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60 °C overnight.
Method 2: Carbodiimide-Mediated Coupling
Carbodiimide-mediated coupling is a cornerstone of modern amide bond synthesis, particularly in peptide chemistry. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid, facilitating its reaction with an amine. This method is valued for its mild reaction conditions and high yields.
Causality Behind Experimental Choices
-
EDC as Coupling Agent: EDC is a water-soluble carbodiimide that converts the carboxylic acid into a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide bond.
-
Use of Glycine Ethyl Ester: To circumvent the poor solubility of free glycine in many organic solvents and to prevent side reactions (such as polymerization), glycine ethyl ester hydrochloride is used. The ester group is then hydrolyzed in a subsequent step to yield the final carboxylic acid.
-
Base (Triethylamine): Triethylamine (TEA) is used to neutralize the hydrochloride salt of the glycine ethyl ester, liberating the free amine for the coupling reaction. It also acts as a base to facilitate the coupling process.
-
Saponification: The final step involves the hydrolysis of the ethyl ester using a base like sodium hydroxide (saponification) to yield the desired carboxylic acid product.
Experimental Workflow: Carbodiimide Coupling
Caption: Workflow for Carbodiimide-Mediated Synthesis.
Detailed Protocol: Carbodiimide-Mediated Synthesis
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometric Ratio |
| 3,5-Dimethoxybenzoic acid | 182.17 | 9.11 | 50 | 1.0 |
| Glycine ethyl ester hydrochloride | 139.58 | 7.68 | 55 | 1.1 |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 191.70 | 11.50 | 60 | 1.2 |
| Triethylamine (TEA) | 101.19 | 7.67 (10.6 mL) | 75 | 1.5 |
| Dichloromethane (DCM), anhydrous | - | 250 mL | - | - |
| Tetrahydrofuran (THF) | - | 100 mL | - | - |
| Sodium Hydroxide (NaOH) | 40.00 | 3.00 | 75 | 1.5 |
| Hydrochloric Acid (HCl), 1M | - | As needed | - | - |
| Sodium Bicarbonate (NaHCO3), sat. aq. | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Sodium Sulfate (Na2SO4), anhydrous | - | As needed | - | - |
Procedure:
Part A: Amide Coupling
-
Reaction Setup: To a 500 mL round-bottom flask, add 9.11 g (50 mmol) of 3,5-dimethoxybenzoic acid, 7.68 g (55 mmol) of glycine ethyl ester hydrochloride, and 250 mL of anhydrous dichloromethane.
-
Base Addition: Cool the mixture in an ice bath and add 10.6 mL (75 mmol) of triethylamine dropwise. Stir for 15 minutes.
-
Coupling Agent Addition: Add 11.50 g (60 mmol) of EDC in one portion. Remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash successively with 100 mL of 1M HCl, 100 mL of saturated aqueous NaHCO3, and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (3,5-dimethoxy-benzoylamino)-acetate.
Part B: Ester Hydrolysis (Saponification)
-
Hydrolysis Setup: Dissolve the crude ester from Part A in a mixture of 100 mL of THF and 50 mL of water in a 500 mL round-bottom flask.
-
Base Addition: Add a solution of 3.00 g (75 mmol) of sodium hydroxide in 50 mL of water.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water and wash with 50 mL of diethyl ether to remove any unreacted starting material.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3 x 100 mL).
-
Drying and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Analytical Data:
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.7 (s, 1H, COOH), 8.8 (t, J=5.6 Hz, 1H, NH), 7.0 (s, 2H, Ar-H), 6.6 (s, 1H, Ar-H), 3.9 (d, J=5.6 Hz, 2H, CH₂), 3.8 (s, 6H, OCH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 171.5, 166.0, 160.5, 136.0, 105.0, 104.5, 55.5, 41.5.
-
FTIR (KBr, cm⁻¹): 3300-2500 (br, O-H stretch of carboxylic acid), 3350 (N-H stretch), 1730 (C=O stretch of carboxylic acid), 1640 (C=O stretch of amide I), 1590 (aromatic C=C stretch), 1540 (N-H bend of amide II), 1160 (C-O stretch of ether).
-
Mass Spectrometry (ESI+): A prominent peak is observed at m/z 240.0887, corresponding to the [M+H]⁺ ion of N-(3,5-dimethoxybenzoyl)glycine.[4]
Conclusion
This guide has detailed two reliable and efficient methods for the synthesis of this compound. The Schotten-Baumann reaction offers a straightforward and cost-effective approach, while the carbodiimide-mediated coupling provides a milder alternative suitable for more sensitive substrates. The choice of method will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity. By understanding the chemical principles behind each step, researchers can confidently synthesize this valuable building block for their drug discovery and development endeavors.
References
-
International Journal of Pharmaceutical Chemistry and Analysis. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. [Link]
-
ResearchGate. (n.d.). Detection of single-lysosome metabolome by SLMS. [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]
Sources
Application Notes and Protocols for the Cellular Characterization of (3,5-Dimethoxy-benzoylamino)-acetic acid
Introduction: Unveiling the Therapeutic Potential of a Novel Benzoyl Derivative
The quest for novel therapeutic agents is a cornerstone of drug discovery, with small molecules offering a vast chemical space for exploration. (3,5-Dimethoxy-benzoylamino)-acetic acid represents a promising scaffold, integrating a dimethoxybenzoyl moiety, a feature present in numerous biologically active compounds. Structurally related molecules, such as those containing 3,4,5-trimethoxybenzoyl or 3,5-dimethoxyphenyl groups, have demonstrated a range of pharmacological effects, including anti-proliferative, anti-inflammatory, and tubulin polymerization inhibitory activities.[1][2][3] This suggests that this compound may possess therapeutic potential, warranting a thorough investigation of its effects on cellular processes.
These application notes provide a comprehensive framework for the initial in vitro characterization of this compound. The protocols outlined herein are designed to be a self-validating system, guiding researchers through a logical progression of experiments to elucidate the compound's cytotoxic and mechanistic properties. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot these protocols for their specific cell models and research questions.
I. Preliminary Characterization and Stock Solution Preparation
A crucial first step in working with any new compound is to understand its physicochemical properties and prepare it for use in cell culture.
A. Compound Information:
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₁H₁₃NO₅ | Calculated |
| Molecular Weight | 239.23 g/mol | Calculated |
| Appearance | White to off-white crystalline powder (predicted) | - |
| Solubility | To be determined empirically. Start with DMSO. | - |
B. Protocol for Stock Solution Preparation:
The choice of solvent is critical as it can influence the stability and activity of the compound.[4] Dimethyl sulfoxide (DMSO) is a common solvent for novel compounds in cell-based assays.
-
Initial Solubility Test: To determine an appropriate solvent, start with small amounts of the compound and test solubility in common cell culture-compatible solvents like DMSO and ethanol.
-
Preparation of a High-Concentration Stock:
-
Accurately weigh out a known amount of this compound.
-
Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). The goal is to minimize the final concentration of DMSO in the cell culture medium.
-
Gently warm and vortex the solution to ensure complete dissolution.
-
-
Sterilization and Storage:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[4]
-
Note on Solvent Controls: It is imperative to include a vehicle control (DMSO at the same final concentration as the highest concentration of the test compound) in all experiments to account for any solvent-induced effects. The final DMSO concentration in the cell culture medium should ideally be below 0.5% to avoid toxicity.[5]
II. Workflow for Cellular Characterization
The following workflow provides a logical progression for investigating the biological effects of this compound.
Caption: A phased approach to characterizing a novel compound.
III. Phase 1: Determining Cytotoxicity
The initial step is to assess the compound's effect on cell viability and determine its half-maximal inhibitory concentration (IC50). The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6]
A. Protocol for MTT Cell Viability Assay:
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency. Ensure the cells are healthy and in the logarithmic growth phase.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density. This density should allow for logarithmic growth throughout the experiment.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your stock solution in complete cell culture medium. A broad concentration range (e.g., 0.1 µM to 100 µM) is recommended for the initial screen.[5]
-
Remove the old medium from the 96-well plate and add the medium containing the different concentrations of the compound. Include vehicle control wells.
-
Incubate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.
-
B. Expected Data Summary:
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| e.g., MCF-7 | 48 | To be determined |
| e.g., A549 | 48 | To be determined |
| e.g., HCT116 | 48 | To be determined |
IV. Phase 2: Investigating the Mechanism of Cell Death
If this compound exhibits cytotoxicity, the next step is to determine the mode of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anti-cancer compounds.[7]
A. Protocol for Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining:
This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
-
Cell Treatment: Seed and treat cells in 6-well plates with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
B. Protocol for Cell Cycle Analysis:
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining and Analysis:
-
Wash the fixed cells with PBS.
-
Treat the cells with RNase A to degrade RNA.
-
Stain the cellular DNA with propidium iodide.
-
Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA.
-
V. Phase 3: Exploring the Molecular Signaling Pathway
Based on the findings from Phase 2, the next step is to investigate the molecular players involved. Given that structurally similar compounds can induce apoptosis and cell cycle arrest, a hypothetical signaling pathway can be proposed to guide this investigation.
A. Hypothetical Signaling Pathway:
Caption: Hypothetical signaling cascade for the compound.
B. Protocol for Western Blot Analysis:
Western blotting is used to detect changes in the expression levels of specific proteins.[6]
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, cleaved Caspase-3, p21, Cyclin D1, CDK4).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
VI. Trustworthiness and Self-Validation
To ensure the reliability of the experimental results, the following controls and validation steps are essential:
-
Positive and Negative Controls: Include known inducers of apoptosis (e.g., staurosporine) or cell cycle arrest (e.g., nocodazole) as positive controls. The vehicle control serves as the negative control.
-
Reproducibility: All experiments should be performed with at least three biological replicates.
-
Orthogonal Assays: Confirm key findings using different experimental approaches. For example, if Annexin V staining suggests apoptosis, confirm this by detecting cleaved caspase-3 via Western blot.
-
Cell Line Authentication: Regularly authenticate cell lines using methods like short tandem repeat (STR) analysis to ensure their identity.
-
Mycoplasma Testing: Routinely test cell cultures for mycoplasma contamination, as this can significantly alter cellular responses.[4]
VII. Conclusion and Future Directions
This document provides a foundational guide for the initial in vitro characterization of this compound. The proposed workflow will enable researchers to determine its cytotoxic potential, elucidate its mechanism of cell death, and begin to unravel the underlying molecular pathways. Positive findings from these studies would justify further investigation, including in vivo efficacy studies and more in-depth mechanistic analyses, to fully assess the therapeutic potential of this novel compound.
VIII. References
-
Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. (2017-12-27). PubMed.
-
Chemotherapeutic Mechanism of Action of the Synthetic Resorcinolic Methyl 3,5-dimethoxy-2-octanoylbenzoate. (2024-02-19). PubMed.
-
Pharmacological activities and gas chromatography–mass spectrometry analysis for the identification of bioactive compounds from Justicia adhatoda L. (2022-09-12). ResearchGate.
-
A review for cell-based screening methods in drug discovery. (n.d.). PMC - NIH.
-
Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. (2023-06-02). MDPI.
-
Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. (2016-09-14). ResearchGate.
-
3,5-Dimethoxyphenylacetic Acid 98.0+%, TCI America™. Fisher Scientific.
-
Evaluation of Nutritional Substances and Investigation of Antioxidant and Antimicrobial Potentials of Boerhavia diffusa with in Silico Molecular Docking. MDPI.
-
Chemotherapeutic Mechanism of Action of the Synthetic Resorcinolic Methyl 3,5-dimethoxy-2-octanoylbenzoate. (2025-04-11). PubMed Central.
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Chemical Composition and In Vitro Biological Activity of the Polar and Non-Polar Fractions Obtained from the Roots of Eleutherococcus senticosus (Rupr. et Maxim.) Maxim. (2025-06-12). PMC - NIH.
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Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties. (2011-09-08). PubMed.
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Cell Culture Drug Testing: A Comprehensive Overview. (2025-05-08). ResearchGate.
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Compound Screening Guide!. MedchemExpress.com.
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Chemical Composition and Biological Activity of Vietnamese Vernonia amygdalina Essential Oil: In Vitro and In Silico Studies. (2025-08-07). ResearchGate.
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Synthesis, selective cytotoxicities and probable mechanism of action of 7-methoxy-3-arylflavone-8-acetic acids. (2014-03-01). PubMed.
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Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives. (2023-07-02). MDPI.
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5-Methoxyindole-3-acetic Acid (CAS 3471-31-6). Cayman Chemical.
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A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019-07-01). Anticancer Research.
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Acetic acid- and phenyl-p-benzoquinone-induced overt pain-like behavior depends on spinal activation of MAP kinases, PI(3)K and microglia in mice. PubMed.
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Chemical Identity and Mechanism of Action and Formation of a Cell Growth Inhibitory Compound from Polycarbonate Flasks. (2018-04-03). PubMed.
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Biological Activities of Ethyl Acetate Extract of Different Parts of Hyssopus Angustifolius. PubMed.
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Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI.
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Advanced Cell Culture Techniques for Cancer Drug Discovery. MDPI.
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(3,5-Dimethoxyphenyl)acetic acid 98 4670-10-4. Sigma-Aldrich.
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Azithromycin | Antibiotics for Mammalian Cell Culture inhibitor | CAS 83905-01-5. Selleck.
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Application Notes and Protocols for (3,5-Dimethoxy-benzoylamino)-acetic acid in Medicinal Chemistry
Introduction: Unveiling the Potential of a Structurally Poised Molecule
In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. (3,5-Dimethoxy-benzoylamino)-acetic acid emerges as a compound of significant interest, not from a history of extensive research, but from a rational design perspective rooted in the established pharmacophores of medicinal chemistry. While direct literature on this specific molecule is sparse, its constituent motifs—the 3,5-dimethoxybenzoyl group and the benzoylamino-acetic acid scaffold—are hallmarks of compounds with profound biological activities.
The 3,5-dimethoxyphenyl moiety is a recognized feature in a variety of bioactive molecules, including potent tubulin polymerization inhibitors that exhibit anticancer properties[1]. The benzoylamino-acetic acid framework, on the other hand, is a versatile scaffold found in a range of enzyme inhibitors, from anti-inflammatory agents to inhibitors of cyclin-dependent kinases[2][3]. Most notably, this structural class has shown significant promise in the development of histone deacetylase (HDAC) inhibitors[4][5][6].
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in the potential applications of this compound. We will delve into its plausible synthesis, propose its investigation as a histone deacetylase (HDAC) inhibitor based on compelling structural analogies, and provide detailed, field-proven protocols for its evaluation. Our approach is grounded in scientific integrity, offering a hypothesis-driven framework for unlocking the therapeutic potential of this promising molecule.
Proposed Synthesis of this compound
A plausible and efficient synthesis of this compound can be envisioned through a straightforward acylation of glycine, a readily available starting material. The following protocol outlines a general procedure.
Protocol 1: Synthesis via Acylation of Glycine
-
Dissolution: Dissolve glycine in an appropriate aqueous alkaline solution (e.g., 1 M sodium hydroxide) in a round-bottom flask, and cool the solution in an ice bath.
-
Acylating Agent Preparation: In a separate flask, dissolve 3,5-dimethoxybenzoyl chloride in a suitable organic solvent that is immiscible with water, such as diethyl ether or dichloromethane.
-
Schotten-Baumann Reaction: While vigorously stirring the glycine solution, add the 3,5-dimethoxybenzoyl chloride solution dropwise. Maintain the pH of the aqueous layer in the alkaline range (pH 9-11) by the concurrent dropwise addition of the aqueous base.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, separate the aqueous and organic layers. Wash the aqueous layer with the organic solvent to remove any unreacted acyl chloride and 3,5-dimethoxybenzoic acid.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with a mineral acid (e.g., concentrated hydrochloric acid). The desired product, this compound, should precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Hypothesized Application: this compound as a Histone Deacetylase (HDAC) Inhibitor
The structural architecture of this compound strongly suggests its potential as a histone deacetylase (HDAC) inhibitor. The canonical pharmacophore model for benzamide-based HDAC inhibitors consists of three key components:
-
A Zinc-Binding Group (ZBG): This group chelates the zinc ion in the active site of the HDAC enzyme. The carboxylic acid moiety of the acetic acid in our target molecule can serve as an effective ZBG.
-
A Linker Region: This component connects the ZBG to the cap group and occupies the hydrophobic channel of the enzyme's active site. The amide bond and the methylene group of the glycine backbone fulfill this role.
-
A Cap Group: This is typically an aromatic or heteroaromatic ring system that interacts with the surface of the enzyme, often providing selectivity and enhancing potency. The 3,5-dimethoxybenzoyl group is a plausible candidate for a cap group, capable of forming hydrophobic and potentially hydrogen-bonding interactions with the rim of the active site.
The inhibition of HDACs leads to an increase in histone acetylation, which in turn results in a more open chromatin structure and the transcriptional activation of genes, including tumor suppressor genes. This mechanism is a validated strategy in cancer therapy.
Diagram 1: Hypothesized Mechanism of HDAC Inhibition
Caption: Hypothesized binding mode and downstream effects of the inhibitor.
Experimental Protocols for Evaluation as an HDAC Inhibitor
The following protocols provide a comprehensive workflow for the initial characterization of this compound as a potential HDAC inhibitor.
Protocol 2: In Vitro Fluorometric HDAC Inhibition Assay
This assay is a primary screen to determine the direct inhibitory activity of the compound against purified HDAC enzymes.
Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
HDAC assay buffer
-
Developer solution
-
Trichostatin A (TSA) or a known benzamide HDAC inhibitor (e.g., Entinostat) as a positive control
-
This compound (test compound)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in HDAC assay buffer to achieve a range of final assay concentrations.
-
Enzyme Preparation: Dilute the recombinant HDAC enzyme to the working concentration in cold HDAC assay buffer.
-
Reaction Setup: In the wells of the microplate, add the following in order:
-
HDAC assay buffer
-
Test compound or control (TSA or vehicle control - DMSO)
-
Diluted HDAC enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Reaction Termination and Development: Add the developer solution to each well. This solution stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: Incubate the plate at room temperature for 15 minutes, and then measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Example Data for In Vitro HDAC Inhibition Assay
| Compound | HDAC1 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) |
| Test Compound | Value to be determined | Value to be determined | Value to be determined |
| Trichostatin A | ~0.01 | ~0.01 | ~0.005 |
| Entinostat | ~0.5 | ~0.8 | >20 |
Protocol 3: Cell-Based HDAC Activity Assay
This assay measures the ability of the compound to inhibit HDAC activity within living cells.
Materials:
-
Human cancer cell line (e.g., HCT116, HeLa)
-
Cell culture medium and supplements
-
Cell-based HDAC activity assay kit (e.g., HDAC-Glo™ I/II Assay)
-
Test compound and positive control
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells into the 96-well plate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound or positive control for a predetermined time (e.g., 4-24 hours).
-
Lysis and Substrate Addition: Add the cell-based HDAC assay reagent, which contains a cell lysis agent and a cell-permeable acetylated substrate.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes. Inside the cells, HDACs deacetylate the substrate.
-
Luminescence Measurement: The assay reagent also contains a developer enzyme that generates a luminescent signal from the deacetylated substrate. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: A decrease in the luminescent signal indicates HDAC inhibition. Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 2.
Diagram 2: Experimental Workflow for HDAC Inhibitor Evaluation
Caption: A comprehensive workflow for evaluating the compound as an HDAC inhibitor.
Protocol 4: Western Blot Analysis of Histone and Tubulin Acetylation
This protocol is used to visualize the downstream effects of HDAC inhibition on the acetylation status of its substrates.
Materials:
-
Human cancer cell line
-
Test compound and positive control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3, anti-acetyl-α-tubulin, anti-α-tubulin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound at concentrations around its cellular IC50 for 12-24 hours. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of acetylated proteins to the total protein levels. An increase in the ratio of acetylated to total protein indicates HDAC inhibition.
Conclusion and Future Directions
This compound presents a compelling case for investigation as a novel therapeutic agent, with a strong rationale for its evaluation as a histone deacetylase inhibitor. The protocols outlined in this guide provide a robust framework for its synthesis and biological characterization. Positive results from these initial studies would warrant further investigation into its isoform selectivity, pharmacokinetic properties, and in vivo efficacy in preclinical models of cancer. The exploration of this and structurally related molecules could lead to the discovery of new and effective treatments for a range of diseases.
References
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Lara-Ramírez, R., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 26(20), 9970. [Link]
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U.S. National Library of Medicine. (2013). Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents. PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PubMed Central. [Link]
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U.S. National Library of Medicine. (2025). The effects of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol on mutagenicity in microorganisms and chromosomal aberrations in cultured mammalian cells in vitro. PubMed. [Link]
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ResearchGate. (2025). (PDF) Identification of HDAC inhibitors using a cell-based HDAC I/II assay. [Link]
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U.S. National Library of Medicine. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PubMed. [Link]
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ResearchGate. (n.d.). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. [Link]
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ResearchGate. (2025). Synthesis and biological activity of 6-substituted 5-acetyl-4,7-dimethoxybenzofuran derivatives. [Link]
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Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. [Link]
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National Center for Biotechnology Information. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. PubMed Central. [Link]
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U.S. National Library of Medicine. (2021). Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. PubMed. [Link]
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Organic Syntheses. (n.d.). homoveratric acid. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PubMed Central. [Link]
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Bio-Techne. (n.d.). HDAC Activity/Inhibition Assay Kit (Colorimetric) (Cat # KA0628 V.01). Retrieved from [Link]
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Technology Networks. (2012). Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl) Propanoic Acid Derivatives as Dual Mechanism Drugs. [Link]
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Biocompare. (n.d.). HDAC Assay Kits. [Link]
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MDPI. (n.d.). Biological Activity of Recently Discovered Halogenated Marine Natural Products. [Link]
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MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]
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CD BioSciences. (n.d.). Histone Deacetylase Assays, Cell-based Epigenetic Assays. [Link]
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National Center for Biotechnology Information. (n.d.). Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. PubMed Central. [Link]
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ResearchGate. (n.d.). Azlactone of α-Benzoylamino-β-(3,4-dimethoxyphenyl)-acrylic Acid. [Link]
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National Center for Biotechnology Information. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. PubMed Central. [Link]
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Turkish Journal of Pharmaceutical Sciences. (n.d.). Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. [Link]
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Application Note: Quantitative Analysis of (3,5-Dimethoxy-benzoylamino)-acetic acid
Introduction and Significance
(3,5-Dimethoxy-benzoylamino)-acetic acid is a substituted hippuric acid analog. Molecules within this class are significant in pharmaceutical and metabolic research, often appearing as metabolites of xenobiotics or as intermediates in synthetic chemistry. The accurate and precise quantification of this compound is paramount for a variety of applications, including but not limited to:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of parent drugs that metabolize to this compound.
-
In Vitro Metabolism Assays: Investigating metabolic pathways using liver microsomes, hepatocytes, or other biological systems.
-
Chemical Process Development: Monitoring reaction completion, purity, and yield during synthesis.
-
Quality Control (QC): Ensuring the purity and stability of drug substances and finished products.
This guide provides a comprehensive overview and detailed protocols for the quantification of this compound using three distinct yet complementary analytical techniques: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice of method is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. Each protocol is designed to be a self-validating system, grounded in established scientific principles and regulatory expectations.
Foundational Technique: UV-Vis Spectrophotometry
Causality of Method Choice: This technique is selected for its simplicity, speed, and cost-effectiveness. It is best suited for the analysis of relatively pure, simple solutions where the analyte is the primary component that absorbs ultraviolet light. The core of this method relies on the inherent property of the 3,5-dimethoxybenzoyl moiety, a strong chromophore, to absorb light in the UV spectrum. Its application is justified for rapid, preliminary concentration estimates or for QC of pure substance where matrix interference is negligible.
Principle
The quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Protocol: Direct UV Quantification
-
Solvent Selection: Use a UV-transparent solvent in which the analyte is soluble. HPLC-grade methanol or acetonitrile are excellent choices.
-
Determination of λmax:
-
Prepare a ~10 µg/mL solution of this compound.
-
Using a dual-beam UV-Vis spectrophotometer, scan the solution from 200 nm to 400 nm against a solvent blank.
-
The wavelength of maximum absorbance (λmax) should be identified. Aromatic amino acid derivatives typically show absorbance peaks around 260 nm[1].
-
-
Calibration Curve Construction:
-
Prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions to create a series of at least five standard solutions (e.g., 1, 5, 10, 15, 20 µg/mL).
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot absorbance versus concentration. The resulting graph should be linear, with a correlation coefficient (R²) > 0.99.
-
-
Sample Analysis:
-
Dissolve the unknown sample in the same solvent to a concentration expected to fall within the linear range of the calibration curve.
-
Measure the absorbance at λmax.
-
Calculate the concentration using the linear regression equation from the calibration curve.
-
Trustworthiness and Limitations: While rapid, this method lacks specificity. Any impurity or matrix component that absorbs at or near the analyte's λmax will lead to erroneously high results. For mixtures, this method is unsuitable without prior separation. Derivative spectroscopy can sometimes be employed to resolve overlapping spectral bands in simple mixtures[2][3][4].
Intermediate Technique: High-Performance Liquid Chromatography (HPLC-UV)
Causality of Method Choice: HPLC is the workhorse of pharmaceutical analysis because it physically separates the analyte of interest from other matrix components prior to detection. This overcomes the primary limitation of UV-Vis spectrophotometry—its lack of specificity. A Reverse-Phase HPLC (RP-HPLC) method is the logical choice for a moderately polar molecule like this compound, providing robust and reproducible quantification suitable for quality control and stability testing.[5]
Principle
RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds (more hydrophobic) are retained longer on the column. By coupling this separation with a UV detector set to the analyte's λmax, one can achieve specific and accurate quantification.
Experimental Workflow Diagram
Caption: Workflow for quantification by HPLC-UV.
Protocol: RP-HPLC Method
-
Sample Preparation: Proper sample preparation is essential for reliable analysis and to protect the instrument[6][7].
-
Solid Samples: Accurately weigh the sample and dissolve in a suitable solvent (e.g., methanol/water 50:50 v/v) to a known volume.
-
Liquid Samples (e.g., from in vitro assays): If the matrix contains proteins, perform a protein precipitation step by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging[8]. Collect the supernatant.
-
Filtration: All samples must be filtered through a 0.45 µm syringe filter (e.g., PTFE or PVDF) to remove particulates that could clog the column[6].
-
-
Instrumentation and Conditions:
-
System: HPLC with a quaternary pump, autosampler, column oven, and UV/DAD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A / 30% B, hold for 10 minutes. (This is a starting point and must be optimized).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection: UV at the predetermined λmax.
-
-
Method Validation Protocol: The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose[9][10]. All validation experiments should follow ICH Q2(R2) guidelines[11].
-
Specificity: Inject a blank (solvent), a matrix blank, and the analyte spiked into the matrix. The analyte peak should be well-resolved with no interfering peaks at its retention time.
-
Linearity: Prepare a minimum of five concentrations spanning the expected working range. Plot peak area vs. concentration and perform a linear regression. Acceptance criterion: R² ≥ 0.995.
-
Accuracy (% Recovery): Analyze samples of a blank matrix spiked with the analyte at three concentration levels (low, medium, high) in triplicate. Acceptance criterion: Recovery should be within 98.0% - 102.0% for drug substance[12].
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of a standard at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine experimentally by analyzing progressively more dilute solutions. LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. Typically, LOD has a signal-to-noise ratio (S/N) of 3:1 and LOQ has an S/N of 10:1.
-
| Validation Parameter | Typical Acceptance Criterion (ICH) |
| Specificity | No interference at analyte retention time |
| Linearity (R²) | ≥ 0.995 |
| Range | 80% to 120% of test concentration |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| LOQ | S/N ≥ 10; acceptable accuracy & precision |
Advanced Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Causality of Method Choice: For bioanalysis (e.g., plasma, urine, tissue) or trace-level impurity analysis, HPLC-UV often lacks the required sensitivity and selectivity. LC-MS/MS is the definitive technique for this purpose. Its power lies in its ability to selectively detect a molecule based on its unique mass-to-charge ratio (m/z) and its specific fragmentation pattern, providing unparalleled specificity and achieving picogram-level sensitivity.[13]
Principle
After separation by LC (often UPLC for higher throughput), the analyte is ionized (e.g., by Electrospray Ionization - ESI). In the mass spectrometer, the parent ion (precursor ion) corresponding to the analyte's mass is selected. This ion is then fragmented by collision with a neutral gas, and a specific fragment ion (product ion) is monitored. This precursor → product transition is highly specific to the analyte's chemical structure.
Experimental Workflow Diagram
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Application Note: High-Throughput Screening for Modulators of Inflammatory Signaling Pathways Using (3,5-Dimethoxy-benzoylamino)-acetic acid
For Research Use Only. Not for use in diagnostic procedures.
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of chemical compounds to identify those that modulate a specific biological target or pathway.[1][2] This process utilizes automation, miniaturization, and sensitive detection methods to accelerate the identification of "hits"—compounds that exhibit a desired biological activity.[3] These hits serve as the starting point for lead optimization and the development of new therapeutics.[4] This application note provides a detailed framework for employing HTS to investigate the biological activity of (3,5-Dimethoxy-benzoylamino)-acetic acid, a novel small molecule, with a focus on its potential as a modulator of inflammatory signaling pathways.
The structural motif of this compound suggests potential interactions with biological targets involved in cellular signaling. The dimethoxy-benzoyl group is found in various biologically active compounds, and the amino acid-like scaffold provides a versatile backbone for molecular interactions. Given that many natural and synthetic compounds with similar structural features exhibit anti-inflammatory properties, this guide will focus on screening for inhibitors of key pro-inflammatory pathways.[4][5]
Two primary HTS approaches will be detailed: a biochemical assay targeting a key enzyme in an inflammatory cascade and a cell-based assay monitoring the activity of a critical transcription factor.[6] These protocols are designed to be robust, reproducible, and adaptable to standard HTS automation platforms.[1]
Compound Handling and Preparation
Proper handling and preparation of this compound are critical for obtaining reliable and reproducible screening results.
Compound Properties:
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₁H₁₃NO₅ | N/A |
| Molecular Weight | 239.23 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [7] (Analogue) |
| Melting Point | ~100-105 °C (estimated based on analogue) | [7] (Analogue) |
Protocol for Stock Solution Preparation:
-
Solubility Testing: Initially, determine the optimal solvent for this compound. Due to its polar nature, Dimethyl Sulfoxide (DMSO) is a recommended starting point. Test solubility at a high concentration (e.g., 10 mM).
-
Stock Solution Preparation: Accurately weigh the compound and dissolve it in high-purity DMSO to create a 10 mM stock solution. Ensure complete dissolution using a vortex mixer.
-
Storage: Aliquot the stock solution into small volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Assay Plate Preparation: For screening, create intermediate dilution plates from the main stock. A common practice is to prepare a set of "mother plates" from which "daughter plates" are replicated for the actual assay.[1] This minimizes the handling of the primary stock. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity or assay interference.
Application 1: Biochemical HTS for Cyclooxygenase-2 (COX-2) Inhibition
Scientific Rationale:
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Inhibition of COX-2 is a well-established therapeutic strategy for treating inflammation and pain. A biochemical assay provides a direct measure of the compound's ability to interact with and inhibit the purified enzyme, free from the complexities of a cellular environment.[8]
Experimental Workflow Diagram:
Sources
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- 8. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
Application Notes and Protocols for the In Vivo Formulation of (3,5-Dimethoxy-benzoylamino)-acetic acid
Introduction
(3,5-Dimethoxy-benzoylamino)-acetic acid is a novel compound with potential therapeutic applications. As with many new chemical entities (NCEs), its successful in vivo evaluation is contingent on the development of a suitable formulation that ensures adequate bioavailability and reproducible results.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for this compound for preclinical in vivo studies.
The molecular structure of this compound, featuring a substituted benzoyl ring and a carboxylic acid moiety, suggests a crystalline solid with potentially low aqueous solubility. This characteristic presents a significant hurdle for achieving desired systemic exposure in animal models.[3][4] Therefore, a systematic approach to formulation development is crucial.
This guide will detail the essential pre-formulation studies, explore various formulation strategies for both oral and parenteral administration, provide step-by-step protocols for common formulation techniques, and discuss critical characterization and stability considerations. The overarching goal is to equip researchers with the necessary knowledge to develop a robust and effective formulation for their in vivo investigations.
Pre-formulation Studies: Characterizing the Molecule
Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is paramount.[1] These initial studies will inform the selection of the most appropriate formulation strategy.
Key Physicochemical Parameters to Determine:
| Parameter | Importance in Formulation Development |
| Aqueous Solubility | Determines the need for solubility enhancement techniques. Should be assessed at various pH values (e.g., 2.0, 4.5, 6.8, 7.4) to understand the impact of ionization. |
| pKa | The presence of a carboxylic acid group suggests at least one pKa. Knowing this value is critical for pH adjustment strategies to enhance solubility. |
| LogP/LogD | Indicates the lipophilicity of the compound, which influences its absorption and distribution. This will guide the choice between aqueous-based and lipid-based formulations. |
| Melting Point | Provides an indication of the compound's crystallinity and lattice energy, which can affect its dissolution rate.[5] |
| Solid-State Characterization (e.g., XRD, DSC) | Identifies the crystalline form (polymorphs) or if the compound is amorphous. Different solid forms can have significantly different solubilities and stabilities. |
| Chemical Stability | Assessed under various conditions (e.g., pH, light, temperature) to identify potential degradation pathways and ensure the stability of the final formulation. |
Workflow for Pre-formulation Assessment:
Caption: A streamlined workflow for the initial physicochemical characterization of this compound to guide formulation development.
Formulation Strategies for In Vivo Studies
The choice of formulation strategy will depend on the route of administration (oral or parenteral), the required dose, and the physicochemical properties of this compound. For intravenous (IV) administration, a true solution is generally required, whereas for oral administration, solutions, suspensions, or lipid-based systems can be considered.[1]
Aqueous-Based Formulations
a) pH Adjustment:
Given the carboxylic acid moiety, this compound is expected to be more soluble at a pH above its pKa. By adjusting the pH of the vehicle with a suitable base (e.g., NaOH, tromethamine), it may be possible to achieve the desired concentration in an aqueous solution.
-
Advantages: Simple, rapid, and avoids the use of organic co-solvents which can have their own pharmacological effects.
-
Disadvantages: The final pH must be physiologically tolerable for the chosen route of administration. For IV administration, a pH close to 7.4 is ideal to avoid irritation and hemolysis. For oral gavage, a wider pH range may be acceptable.
b) Co-solvent Systems:
If pH adjustment alone is insufficient, the use of water-miscible organic co-solvents can significantly enhance solubility.[6]
-
Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO).[7][8]
-
Considerations: The concentration of the co-solvent should be minimized to avoid toxicity and potential effects on the drug's pharmacokinetics. DMSO, while an excellent solvent, should be used with caution due to its potential to cause side effects.
c) Surfactants and Micellar Solutions:
Surfactants can increase the solubility of poorly soluble compounds by forming micelles that encapsulate the drug molecules.[7]
-
Common Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL, and Solutol® HS 15.[7][8]
-
Considerations: The concentration should be kept above the critical micelle concentration (CMC) to ensure micelle formation. Some surfactants can have biological effects and may cause toxicity at higher concentrations.
d) Cyclodextrin Complexation:
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®).
-
Advantages: Generally well-tolerated, particularly for oral and parenteral administration.
-
Disadvantages: The complexation efficiency depends on the molecular fit between the drug and the cyclodextrin cavity.
Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations can improve oral bioavailability by enhancing dissolution and absorption.[2][4]
-
Types:
-
Advantages: Can significantly enhance the oral absorption of poorly water-soluble drugs.
-
Disadvantages: More complex to develop and characterize than simple aqueous solutions.
Suspensions
If a solution cannot be readily achieved, a suspension may be a viable option for oral administration.[1]
-
Components:
-
Wetting Agent: To ensure uniform dispersion of the drug particles (e.g., low concentration of a surfactant like Tween® 80).
-
Suspending Agent: To increase the viscosity of the vehicle and prevent rapid settling of the particles (e.g., carboxymethylcellulose, xanthan gum).
-
-
Considerations: Particle size of the drug is critical for dissolution and absorption. Micronization or nanonization can improve the performance of a suspension.[9] The suspension must be homogeneous to ensure accurate dosing.
Decision Tree for Formulation Strategy Selection:
Caption: A decision-making framework for selecting an appropriate formulation strategy for this compound.
Protocols for Formulation Preparation
The following are example protocols that can be adapted based on the pre-formulation data obtained for this compound. Note: All formulation work for parenteral administration should be conducted in a sterile environment.
Protocol 1: Co-solvent Formulation for Parenteral or Oral Administration
This protocol describes the preparation of a 10 mg/mL solution using a co-solvent system.
Materials:
-
This compound
-
PEG 400
-
Propylene Glycol (PG)
-
Saline (0.9% NaCl) or Water for Injection
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound.
-
Co-solvent Addition: In a sterile vial, add a mixture of PEG 400 and PG. A common starting ratio is 1:1 (v/v). For example, to prepare 10 mL of a 10% PEG 400/10% PG solution, add 1 mL of PEG 400 and 1 mL of PG.
-
Dissolution: Add the weighed compound to the co-solvent mixture and stir using a magnetic stirrer until fully dissolved. Gentle warming may be applied if necessary, but stability at elevated temperatures should be confirmed first.
-
Aqueous Phase Addition: Slowly add the saline or water for injection to the desired final volume while stirring. Observe for any signs of precipitation. If precipitation occurs, a higher percentage of co-solvents may be needed.
-
Final Checks: Once a clear solution is obtained, visually inspect for any particulates.
-
Sterilization (for parenteral use): Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
Protocol 2: Oral Suspension Formulation
This protocol describes the preparation of a 20 mg/mL suspension.
Materials:
-
This compound (micronized, if possible)
-
0.5% (w/v) Carboxymethylcellulose (CMC) in purified water
-
0.1% (v/v) Tween® 80
-
Mortar and pestle
-
Graduated cylinder
-
Magnetic stirrer and stir bar
Procedure:
-
Vehicle Preparation: Prepare the 0.5% CMC vehicle by slowly adding the CMC powder to purified water while stirring vigorously. Allow it to hydrate completely (this may take several hours or overnight).
-
Wetting Agent: In a mortar, add the weighed this compound. Add a small amount of the 0.1% Tween® 80 and triturate with the pestle to form a smooth paste. This step ensures the powder is adequately wetted.
-
Suspension Formation: Gradually add the 0.5% CMC vehicle to the paste while continuing to triturate.
-
Transfer and Volume Adjustment: Transfer the contents of the mortar to a graduated cylinder. Rinse the mortar with the remaining vehicle to ensure all the compound is transferred. Adjust to the final volume with the CMC vehicle.
-
Homogenization: Transfer the suspension to a beaker and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity. The suspension should be continuously stirred before and during dose administration.
Characterization and Stability of the Final Formulation
Once a formulation is prepared, it must be characterized to ensure it is suitable for in vivo use.[10][11]
Essential Characterization Tests:
| Test | Purpose | Method |
| Visual Appearance | Check for clarity (solutions) or uniformity (suspensions) and absence of particulates. | Visual inspection against a light and dark background. |
| pH Measurement | Ensure the pH is within a physiologically acceptable range. | Calibrated pH meter. |
| Drug Concentration | Verify that the concentration of the active ingredient is correct. | HPLC-UV or LC-MS/MS. |
| Homogeneity (for suspensions) | Ensure uniform distribution of the drug to allow for accurate dosing. | Sample from the top, middle, and bottom of the suspension and analyze for drug concentration. |
| Particle Size (for suspensions) | Characterize the particle size distribution, which can impact dissolution and absorption. | Laser diffraction or microscopy. |
| Osmolality (for parenteral) | Ensure the formulation is close to isotonic to minimize tissue irritation. | Osmometer. |
Stability Assessment:
The stability of the formulation should be evaluated under the intended storage conditions.[11] Short-term stability (e.g., up to 7 days) is often sufficient for early preclinical studies. Samples should be stored at the intended temperature (e.g., refrigerated or room temperature) and protected from light if the compound is light-sensitive. At specified time points, the formulation should be re-analyzed for visual appearance, pH, and drug concentration.
In Vivo Administration Considerations
-
Route of Administration: The chosen formulation must be compatible with the intended route (e.g., oral gavage, intravenous, intraperitoneal).[1]
-
Dosing Volume: The volume administered should be appropriate for the animal species and size. Excessive volumes can cause distress and affect absorption.[1]
-
Vehicle Effects: A vehicle control group should always be included in the study design to differentiate the effects of the compound from those of the formulation excipients.[12][13]
-
Tolerability: Observe the animals for any adverse reactions at the injection site or signs of systemic toxicity following administration.
Conclusion
The successful in vivo evaluation of this compound hinges on the rational design and development of an appropriate formulation. By systematically characterizing the compound's physicochemical properties and exploring the formulation strategies outlined in this guide, researchers can develop a vehicle that ensures consistent and reliable drug delivery. The provided protocols offer a starting point for this process, which should be coupled with rigorous characterization and stability testing to ensure the quality and performance of the final formulation in preclinical studies.
References
-
Admescope. (2019). Preclinical formulations for pharmacokinetic studies. [Link]
-
Cheméo. Chemical Properties of Acetic acid, 2-(3,5-dimethoxyphenyl)-, methyl ester (CAS 6512-32-9). [Link]
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National Center for Biotechnology Information. 5-Methoxyindoleacetic acid. PubChem Compound Summary for CID 18986. [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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Festing, M. F. W., & Altman, D. G. (2002). Guidelines for the design and statistical analysis of experiments using laboratory animals. ILAR journal, 43(4), 244–258. [Link]
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Ilesanmi, M. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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Al-Ghazawi, M., & Al-Samydai, A. (2022). Formulation Development and In Vitro/In Vivo Characterization of Methotrexate-Loaded Nanoemulsion Gel Formulations for Enhanced Topical Delivery. Molecules, 27(25), 8888. [Link]
-
Hörter, D., & Dressman, J. B. (2001). Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. Advanced drug delivery reviews, 46(1-3), 75–87. [Link]
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Al-Ghazawi, M., & Al-Samydai, A. (2025). Formulation Development, Physicochemical Characterization and In Vitro-In Vivo Drug Release of Vaginal Films. ResearchGate. [Link]
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International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
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Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. [Link]
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Shrestha, H., & Bala, R. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN pharmaceutics, 2014, 808234. [Link]
-
Garbacz, G., & Weigandt, M. (2012). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate. [Link]
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Nema, S., & Brendel, R. J. (Eds.). (2011). Parenteral formulations of small molecules. PDA/DHI publishing. [Link]
-
Gad, S. C. (2016). Vehicles for Animal Studies. Gad Consulting Services. [Link]
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Chen, M. L., & Lee, V. H. (2008). Equivalence-by-design: targeting in vivo drug delivery profile. Pharmaceutical research, 25(12), 2723–2730. [Link]
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DelveInsight. (2025). In vivo characterization: Significance and symbolism. [Link]
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Ferreira, D., & et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]
-
Colorcon. (2025). What Are Excipients? 9 Common Examples. [Link]
-
Lavan, M., & Knipp, G. T. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]
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Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. [Link]
-
Pharmaguideline. (n.d.). Excipients Used in Formulation of Liquid Dosage Forms. [Link]
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. [Link]
-
Jadhav, N. R., & et al. (2014). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of controlled release, 179, 115–127. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
LookChem. Cas 93-40-3,(3,4-Dimethoxyphenyl)acetic acid. [Link]
-
Cheméo. Chemical Properties of Acetic acid, dimethoxy-, methyl ester (CAS 89-91-8). [Link]
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- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (3,5-ジメトキシフェニル)酢酸 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 7. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kinampark.com [kinampark.com]
- 9. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Development and In Vitro/In Vivo Characterization of Methotrexate-Loaded Nanoemulsion Gel Formulations for Enhanced Topical Delivery [mdpi.com]
- 11. altasciences.com [altasciences.com]
- 12. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gadconsulting.com [gadconsulting.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3,5-Dimethoxy-benzoylamino)-acetic acid
Welcome to the technical support center for the synthesis of (3,5-Dimethoxy-benzoylamino)-acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields.
I. Synthesis Overview: The Schotten-Baumann Reaction
The synthesis of this compound is most commonly achieved through the acylation of glycine with 3,5-dimethoxybenzoyl chloride. This reaction typically proceeds via the Schotten-Baumann reaction, a well-established method for forming amides from amines and acid chlorides.[1][2] The reaction is base-catalyzed, often using an aqueous solution of sodium hydroxide or an organic base like pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[1][3]
A two-phase solvent system, consisting of water and an organic solvent like dichloromethane or diethyl ether, is often employed.[4] The base in the aqueous phase neutralizes the generated acid, while the reactants and the product remain in the organic phase.[4]
Reaction Scheme:
Caption: General scheme for the synthesis of this compound.
II. Troubleshooting Guide: Enhancing Your Yield
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Purity of Starting Materials:
-
3,5-Dimethoxybenzoyl chloride: This is the most critical reagent. It is highly susceptible to hydrolysis, converting back to 3,5-dimethoxybenzoic acid. The presence of the carboxylic acid will not only reduce the amount of active acylating agent but can also complicate purification.
-
Validation: Before starting the reaction, it is advisable to check the purity of the acid chloride, for instance by NMR.[5] Normal phase chromatography can also be used to separate the acid chloride from its hydrolysis product.[6]
-
Solution: If the acid chloride is impure, consider preparing it fresh by reacting 3,5-dimethoxybenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][7] A common procedure involves heating the acid with thionyl chloride, often with a catalytic amount of DMF.[8]
-
-
Glycine and Solvents: Ensure that the glycine is of high purity and that the solvents are anhydrous, especially the organic solvent used in the reaction. Water in the organic phase can compete with the amine in reacting with the acid chloride.
2. Reaction Conditions:
-
Base Concentration and Addition: The base plays a crucial role in neutralizing the HCl generated.[1][3] If the base concentration is too low or if it is not added appropriately, the reaction mixture can become acidic, protonating the glycine and rendering it non-nucleophilic.
-
Solution: Use at least one equivalent of a base like sodium hydroxide. Slow, dropwise addition of the base solution is often recommended to maintain a consistent pH and avoid localized high concentrations that could promote hydrolysis of the acid chloride.[3]
-
-
Temperature Control: The reaction between an acid chloride and an amine is typically exothermic.[]
-
Solution: Running the reaction at a reduced temperature (e.g., 0-5 °C), especially during the initial addition of the acid chloride, can help to control the reaction rate and minimize side reactions.
-
3. Inefficient Mixing in Biphasic Systems:
-
In a two-phase system, efficient mixing is essential to ensure that the reactants in the organic phase come into contact with the base in the aqueous phase.
-
Solution: Use a magnetic stirrer with a stir bar that provides vigorous agitation to create a large interfacial area between the two phases.
-
Q2: I am observing the formation of a significant amount of 3,5-dimethoxybenzoic acid as a byproduct. How can I prevent this?
A2: The formation of 3,5-dimethoxybenzoic acid is a direct result of the hydrolysis of 3,5-dimethoxybenzoyl chloride. This is a common side reaction.
Causality: The acyl chloride is a highly reactive electrophile. Water, being a nucleophile, can attack the carbonyl carbon, leading to the formation of the corresponding carboxylic acid.
Mitigation Strategies:
| Strategy | Rationale |
| Use Anhydrous Solvents | Minimizes the presence of water that can compete with the amine for the acyl chloride. |
| Slow Addition of Aqueous Base | Prevents localized high concentrations of hydroxide ions which can accelerate the hydrolysis of the acyl chloride. |
| Maintain Low Temperatures | Reduces the rate of the hydrolysis reaction, which is often more sensitive to temperature changes than the desired amidation reaction. |
| Optimize Reactant Stoichiometry | Using a slight excess of the amine (glycine) can help to ensure that it outcompetes the residual water for the acyl chloride. |
Q3: The purification of the final product is proving difficult. What are the best practices for isolating pure this compound?
A3: Effective purification is key to obtaining a high-quality product.
1. Work-up Procedure:
-
After the reaction is complete, the first step is typically to separate the organic and aqueous layers. The organic layer contains the product, unreacted acid chloride, and any organic-soluble byproducts.
-
Acid Wash: Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove any unreacted amine and the base catalyst (if an organic base like pyridine was used).
-
Base Wash: A subsequent wash with a dilute base (e.g., saturated NaHCO₃ solution) will remove any unreacted 3,5-dimethoxybenzoic acid by converting it to its water-soluble carboxylate salt.
-
Brine Wash and Drying: A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer, which is then dried over an anhydrous salt like MgSO₄ or Na₂SO₄.
2. Crystallization:
-
This compound is a solid. Recrystallization is often an effective method for purification.
-
Solvent Selection: Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
3. Column Chromatography:
-
If recrystallization does not provide the desired purity, flash column chromatography can be employed.[10]
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for elution. The polarity of the mobile phase can be adjusted to achieve optimal separation.
-
Q4: Are there alternative methods to the Schotten-Baumann reaction for this synthesis?
A4: Yes, while the Schotten-Baumann reaction is common, other amide bond formation methods can be considered, especially if you are facing persistent issues.
-
Coupling Reagents: A wide variety of coupling reagents can be used to form the amide bond directly from 3,5-dimethoxybenzoic acid and glycine, avoiding the need to first synthesize the acid chloride.[11][12]
-
Examples: Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide), and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[11][13]
-
Advantages: These reactions are often performed under milder conditions and can be more tolerant of other functional groups.
-
Disadvantages: Coupling reagents can be expensive, and the byproducts (e.g., dicyclohexylurea from DCC) may require additional purification steps.
-
Caption: A troubleshooting workflow for improving the yield of this compound synthesis.
III. Frequently Asked Questions (FAQs)
Q: Can I use a different base instead of sodium hydroxide? A: Yes, other inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be used.[] Organic bases such as triethylamine (TEA) or pyridine are also viable options, although they may require a different work-up procedure to be removed from the reaction mixture.[1][]
Q: What is the role of the two methoxy groups on the benzoyl chloride? A: The two electron-donating methoxy groups on the aromatic ring can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. However, 3,5-dimethoxybenzoyl chloride is still a very reactive acylating agent.
Q: How can I monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside the starting materials (glycine and 3,5-dimethoxybenzoyl chloride) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, techniques like HPLC or GC-MS can be used after proper sample preparation.[6]
Q: Is it possible to perform this reaction under solvent-free conditions? A: While some amide bond formations can be carried out under solvent-free conditions, the Schotten-Baumann reaction typically relies on a solvent system to facilitate the reaction and control the temperature.[14] A solvent-free approach for this specific reaction would require significant optimization and is not a standard procedure.
IV. References
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. [Link]
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BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]
-
ResearchGate. (2025, August 6). An improved method of amide synthesis using acyl chlorides | Request PDF. [Link]
-
SATHEE. Chemistry Schotten Baumann Reaction. [Link]
-
YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. [Link]
-
Wikipedia. Schotten–Baumann reaction. [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
-
Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
-
Organic Syntheses. AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. [Link]
-
Google Patents. WO2015026538A1 - Process for preparing n-acyl amino acid salts.
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
ResearchGate. (2025, August 6). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. [Link]
-
Google Patents. CN107445823B - Preparation method of 3, 4, 5-trimethoxyphenylacetic acid.
-
ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. [Link]
-
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? : r/Chempros. [Link]
-
PrepChem.com. Synthesis of 3,5-dimethoxybenzoyl chloride. [Link]
-
PubMed. (2024, February 16). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. [Link]
-
Beilstein Archives. (2022, April 14). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. [Link]
-
Organic Syntheses. homoveratric acid. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Frontiers. (2022, January 2). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
Office of Scientific and Technical Information. The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). [Link]
-
Google Patents. CN112812031A - Preparation method of N-acyl amino acid type surfactant.
-
PMC - NIH. Challenges and Breakthroughs in Selective Amide Activation. [Link]
-
ResearchGate. Azlactone of α-Benzoylamino-β-(3,4-dimethoxyphenyl)-acrylic Acid. [Link]
-
MDPI. 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. prepchem.com [prepchem.com]
- 8. 3,5-Dimethoxybenzoyl chloride | 17213-57-9 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. growingscience.com [growingscience.com]
- 12. hepatochem.com [hepatochem.com]
- 13. N-(4-Hydroxy-3,5-dimethoxybenzoyl)glycine | 62098-75-3 | Benchchem [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of (3,5-Dimethoxy-benzoylamino)-acetic acid
Welcome to the technical support center for the purification of (3,5-Dimethoxy-benzoylamino)-acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to help you achieve high purity of your target compound. Our approach is rooted in mechanistic understanding and practical, field-tested experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the initial purity challenges?
A1: The most prevalent and direct method for synthesizing this compound is the amide coupling of 3,5-dimethoxybenzoic acid with glycine. This is typically facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[1] The reaction is commonly performed in an anhydrous polar aprotic solvent like dimethylformamide (DMF).
Initial purity challenges arise from several sources:
-
Unreacted Starting Materials: Residual 3,5-dimethoxybenzoic acid and glycine.
-
Coupling Agent Byproducts: For instance, dicyclohexylurea (DCU) is a common byproduct when using DCC.[2][3]
-
Side-Reaction Products: Formation of N-acylurea, where the activated benzoic acid reacts with the coupling agent itself.
Q2: My crude product is an oil/gum and won't crystallize. What should I do?
A2: Oiling out is a common issue, especially when impurities are present that depress the melting point or interfere with crystal lattice formation. Here are some steps to address this:
-
Initial Purification: Before attempting crystallization, try to remove major impurities. If you used DCC, a significant portion of the DCU byproduct can be removed by filtration as it is largely insoluble in many organic solvents.[2][3]
-
Solvent System Modification: Your current solvent system may be too good a solvent for your compound. Try introducing an anti-solvent. For a polar compound like this, dissolving it in a small amount of a good solvent (e.g., methanol, ethanol) and slowly adding a less polar anti-solvent (e.g., water, diethyl ether, or hexane) at an elevated temperature until turbidity appears can induce crystallization upon cooling.
-
Trituration: If an oil persists, attempt to solidify it by trituration. This involves repeatedly washing the oil with a solvent in which the desired product is sparingly soluble but the impurities are soluble. Hexane or a mixture of ethyl acetate and hexane is often effective.
Q3: I'm having trouble removing the dicyclohexylurea (DCU) byproduct. Are there alternatives to filtration?
A3: While filtration is the primary method for removing the bulk of DCU, residual amounts can be challenging.
-
Alternative Coupling Agents: In future syntheses, consider using EDC. Its urea byproduct is water-soluble, which simplifies its removal during an aqueous workup.
-
Purification Strategy: If you are already working with a DCU-contaminated product, column chromatography is your most effective option for complete removal.
Q4: What are the best starting points for developing an HPLC method to assess purity?
A4: For a polar, acidic compound like this compound, a reversed-phase HPLC method is a good starting point.
-
Column: A C18 column is a standard choice.
-
Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier is recommended. Start with a mobile phase of water (with 0.1% formic acid or a phosphate buffer) and acetonitrile or methanol. A typical gradient might run from 10% to 90% organic modifier over 20-30 minutes.[4][5]
-
Detection: UV detection at a wavelength where the benzoyl chromophore absorbs strongly (e.g., around 254 nm) should provide good sensitivity.
Troubleshooting Guides
Guide 1: Recrystallization Challenges
This guide will walk you through troubleshooting common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Recovery | The compound is too soluble in the chosen solvent, even at low temperatures. The volume of the solvent used was excessive. | 1. Reduce Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Change Solvent System: Select a solvent in which the compound has lower solubility. Refer to the solvent polarity index. 3. Use a Solvent/Anti-solvent System: Dissolve the compound in a minimal amount of a good solvent and titrate with an anti-solvent until the solution becomes cloudy. Then, heat until the solution is clear and allow it to cool slowly. 4. Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize crystal formation. |
| No Crystal Formation | The solution is not supersaturated. The presence of impurities is inhibiting nucleation. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound. 2. Concentrate the Solution: Gently evaporate some of the solvent to increase the concentration of the solute. 3. Slower Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. This can promote the formation of larger, purer crystals. |
| Product is Colored | Presence of colored impurities from the synthesis. Thermal degradation. | 1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. This can adsorb colored impurities. Use with caution as it can also adsorb some of your product. 2. Avoid Excessive Heat: Do not heat the solution for prolonged periods, as this can lead to degradation.[6][7] 3. Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent colored impurities. |
-
Place a small amount (10-20 mg) of the crude product into several different test tubes.
-
Add a small volume (0.5 mL) of a single solvent (e.g., water, ethanol, ethyl acetate, acetone, dichloromethane) to each test tube at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if it dissolves.
-
If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.
-
An ideal single recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
If a suitable single solvent is not found, attempt a binary solvent system as described in the troubleshooting table.
Guide 2: Column Chromatography Purification Issues
This guide provides solutions for common problems encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Separation (Co-elution of Product and Impurities) | The mobile phase is too polar or not polar enough. The stationary phase is not appropriate. | 1. Adjust Mobile Phase Polarity: If using normal phase (silica gel), decrease the polarity of the mobile phase (e.g., reduce the percentage of methanol in dichloromethane). If using reversed-phase (C18), increase the polarity of the mobile phase (e.g., increase the percentage of water in acetonitrile). 2. Add a Modifier: For an acidic compound like this, adding a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid. 3. Change Stationary Phase: If separation on silica is poor, consider using a different stationary phase such as alumina or a reversed-phase C18 silica. |
| Product is Stuck on the Column | The mobile phase is not polar enough to elute the highly polar product. | 1. Increase Mobile Phase Polarity: Gradually increase the polarity of the eluent. For example, if using a dichloromethane/methanol system, increase the percentage of methanol. 2. Flush the Column: If the product still does not elute, a stronger solvent system such as 10-20% methanol in dichloromethane with 1% acetic acid may be required. |
| Tailing of the Product Peak | Secondary interactions between the acidic product and the stationary phase (especially silica gel). | 1. Add an Acidic Modifier: As mentioned above, adding a small amount of a volatile acid like acetic or formic acid to the mobile phase will mitigate tailing by protonating the silanol groups on the silica surface and the carboxylic acid of the product. |
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a good starting point.
-
Mobile Phase (Eluent): Begin with a relatively non-polar eluent and gradually increase the polarity. A good starting system is a mixture of dichloromethane and methanol. Start with 100% dichloromethane and gradually add methanol (e.g., 1%, 2%, 5%, 10%). The addition of 0.5% acetic acid to the mobile phase is recommended to improve peak shape.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. If the solubility is low, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Run the column, collecting fractions and monitoring them by thin-layer chromatography (TLC) or HPLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing Purification Workflows
Workflow for Recrystallization Troubleshooting
Caption: Decision tree for troubleshooting recrystallization.
General Purification Strategy
Caption: Overall purification workflow.
References
- Weiss, H. C., et al. (2018). Comparative study of the thermal decomposition behaviour of different amino acids and peptides. Journal of Analytical and Applied Pyrolysis.
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available at: [Link]
- Google Patents. (1990). Synthetic process for the preparation of N,N dimethyl glycine (DMG).
- Plex, S., et al. (2011). 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions. Journal of Magnetic Resonance.
- Google Patents. (2013). Method for synthesizing tetra-glycylglycine.
- Zhang, Y., et al. (2023). Salt-Free Glycine Electrosynthesis via C−N Coupling Boosted by the Lattice Strain in Atomically Thin p-Block Bismuthene. Research Square.
- Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.
- Google Patents. (2017). Method for detecting glycine and impurities thereof by high performance liquid chromatography.
- Meyer, F. A., & Paradossi, G. (1983). The mechanism of thermal degradation of a high-molecular-weight glycoprotein complex from bovine cervical mucus. Biochemical Journal.
- Al-Masoudi, N. A., et al. (2019). Reinforcement of Condensation Reaction using DCCI to Synthesis New Compounds Derived from Phthalyl Dl-Leucine and Sulfa Drugs. Journal of Physics: Conference Series.
- Google Patents. (2021). Glycine crystallization method without alcohol precipitation.
- Li, Y., et al. (2021). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO.
- Le, T. T., et al. (2020). High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. ACS Omega.
- Nozaki, Y., & Tanford, C. (1971). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry.
- Ziyaei, A., et al. (2018). Ensembling three multicomponent reactions for the synthesis of a novel category of pseudo-peptides containing dithiocarbamate and N,X-heterocylic groups. Amino Acids.
- Davey, R. J., et al. (2012). Solubility of Glycine Polymorphs and Recrystallization of β-Glycine. Crystal Growth & Design.
-
SIELC Technologies. Glycine. Available at: [Link]
- El-Khouly, A. A., & El-Naby, A. S. (2009). Dissociation, Association and Solvation Parameters for Saturated Glycine in Various Solvents at 298.15 K. Journal of the Chinese Chemical Society.
- Marrubini, G., et al. (2008). Determination of glycine and threonine in topical dermatological preparations. Journal of Pharmaceutical and Biomedical Analysis.
-
The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Available at: [Link]
- Singh, A., et al. (2023). The Catalyst's Companion: N , N ′-Dicyclohexylcarbodiimide (DCC) in Action. SynOpen.
- Weiss, H. C., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics.
- Khoshkbarchi, M. K., & Vera, J. H. (1996). Solubility of amino acids and diglycine in aqueous–alkanol solutions. Journal of Solution Chemistry.
-
University of Oviedo. Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]
- Graeser, K. A., & Wunderlich, J. (2009). Thermal degradation of amorphous glibenclamide. Journal of Thermal Analysis and Calorimetry.
- Kim, J. H., et al. (2005). Study on the synthesis of N,N'-dicyclohexylcarbodiimide from N,N'-dicyclohexylurea. Journal of Industrial and Engineering Chemistry.
Sources
- 1. N-(4-Hydroxy-3,5-dimethoxybenzoyl)glycine | 62098-75-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 5. Determination of glycine and threonine in topical dermatological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The mechanism of thermal degradation of a high-molecular-weight glycoprotein complex from bovine cervical mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of (3,5-Dimethoxy-benzoylamino)-acetic acid in different solvents
Technical Support Center: (3,5-Dimethoxy-benzoylamino)-acetic acid
A Guide to Solvent Stability for Researchers
Welcome to the technical support center for this compound. This guide, developed by our senior application scientists, provides in-depth technical information and practical troubleshooting advice for researchers and drug development professionals. We understand that ensuring the stability of your compound in solution is critical for reproducible and reliable experimental results. This document will walk you through the potential stability challenges, how to design a stability study, and answers to frequently asked questions.
Part 1: Understanding the Molecule's Stability Profile
This compound is a molecule featuring three key functional groups that dictate its stability: an amide linkage, a carboxylic acid terminus, and two ether (methoxy) groups on the benzene ring. The stability of the entire molecule in a given solvent is a function of the reactivity of these groups under specific experimental conditions (e.g., pH, temperature, light exposure).
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Amide Linkage: Generally stable, but susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the molecule into 3,5-dimethoxybenzoic acid and glycine. This process is often slow at neutral pH but can be accelerated by temperature or enzymatic activity.
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Carboxylic Acid: This group can ionize depending on the pH of the solvent. In aqueous solutions, it will exist primarily as the carboxylate anion at pH values above its pKa (~3-4). This ionization state significantly impacts solubility and potential interactions with other charged molecules.
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Dimethoxy Phenyl Group: The methoxy groups are generally stable. However, the electron-rich benzene ring can be susceptible to oxidation, although this typically requires strong oxidizing agents or prolonged exposure to UV light. The ether linkages themselves are highly stable and unlikely to cleave under common experimental conditions.
Part 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter when working with this compound in solution.
Q1: My compound precipitates out of my aqueous buffer after a short time. What's happening?
Answer: This is typically a solubility issue, not a degradation issue. The carboxylic acid group's ionization state is crucial for aqueous solubility.
-
Causality: At pH values near or below the pKa of the carboxylic acid (~3-4), the group is protonated and neutral. This significantly reduces the molecule's polarity and, therefore, its solubility in water, causing it to precipitate.
-
Immediate Solution: Check the pH of your buffer. For most physiological buffers (pH ~7.4), the compound should be soluble as the carboxylate salt. If you are using an acidic buffer, you will likely encounter solubility limits.
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Long-Term Strategy: If your experiment requires acidic pH, consider adding a co-solvent. A small percentage of Dimethyl Sulfoxide (DMSO) or ethanol (e.g., 1-5%) can often increase solubility without significantly impacting the experiment. Always run a co-solvent control.
Q2: I see a new, unexpected peak appearing in my HPLC chromatogram over time. Does this indicate degradation?
Answer: It is highly likely that you are observing degradation. The most probable cause is the hydrolysis of the amide bond.
-
Diagnostic Workflow: To confirm this, you should identify the degradation products.
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Analyze Standards: Obtain or synthesize standards of the two most likely hydrolysis products: 3,5-dimethoxybenzoic acid and glycine .
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LC-MS Analysis: The most definitive method. Analyze your sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass of the parent compound is 225.22 g/mol . Look for ions corresponding to 3,5-dimethoxybenzoic acid (182.17 g/mol ) and glycine (75.07 g/mol ).
-
Spiking Experiment: Spike your aged sample with the 3,5-dimethoxybenzoic acid standard. If the area of your unknown peak increases, you have confirmed its identity. (Note: Glycine is often difficult to retain and detect by standard reversed-phase HPLC).
-
-
Workflow Diagram: Degradation Product Identification
Caption: Workflow for identifying unknown peaks via LC-MS and standard spiking.
Q3: My solution has developed a slight yellow tint after being left on the benchtop. Is this a concern?
Answer: A color change can be an indicator of degradation, often due to oxidation or photodegradation.
-
Causality: While the molecule is generally robust, prolonged exposure to ambient light (especially UV) or the presence of oxidizing contaminants in your solvent could lead to minor degradation of the aromatic ring system, which often produces colored byproducts.
-
Preventative Measures:
-
Protect from Light: Prepare and store solutions in amber vials or wrap your container in aluminum foil.
-
Use High-Purity Solvents: Ensure you are using HPLC-grade or equivalent solvents to minimize contaminants.
-
Inert Atmosphere: If your application is highly sensitive, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Part 3: Protocol - How to Conduct a Forced Degradation & Stability Study
To proactively determine the stability of this compound in your specific experimental solvent, a forced degradation study is the industry-standard approach. This involves subjecting the compound to harsh conditions to intentionally induce and identify potential degradation pathways.
Objective: To determine the stability of the compound in a chosen solvent under conditions of acid, base, heat, oxidation, and light exposure.
Materials:
-
This compound
-
Your solvent of interest (e.g., PBS buffer, DMSO, Acetonitrile)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
LC-MS system (recommended)
Protocol Steps:
-
Stock Solution Preparation: Prepare a stock solution of your compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions Setup: Aliquot the stock solution into separate, clearly labeled amber glass vials.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 3% H₂O₂.
-
Thermal Stress: Keep one vial at an elevated temperature (e.g., 60 °C).
-
Photolytic Stress: Expose one vial to direct light (e.g., a photostability chamber or near a window).
-
Control: Keep one vial at your intended experimental temperature (e.g., 4 °C or room temp), protected from light.
-
-
Time Points: Analyze all samples by HPLC at initial time (T=0) and subsequent time points (e.g., 2, 8, 24, 48 hours).
-
Analysis:
-
Use an HPLC method that can separate the parent peak from any new peaks.
-
Quantify the percentage of the parent compound remaining at each time point.
-
Calculate the percentage of degradation by observing the decrease in the parent peak area and the increase in degradant peak areas.
-
Data Interpretation:
Summarize your findings in a table to easily compare stability under different conditions.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradant Peak (Retention Time) |
| Control (RT, Dark) | 0 | 100% | N/A |
| 48 | 99.5% | N/A | |
| Acid (0.1M HCl) | 24 | 85.2% | X.XX min |
| Base (0.1M NaOH) | 24 | 70.8% | X.XX min |
| Oxidation (3% H₂O₂) | 24 | 98.1% | Y.YY min |
| Thermal (60 °C) | 24 | 92.5% | X.XX min |
| Photolytic | 24 | 99.0% | N/A |
This is example data and will vary based on the solvent and exact conditions.
Part 4: Frequently Asked Questions (FAQs)
Q: What is the best solvent for long-term storage of this compound?
A: For long-term storage, it is best to keep the compound as a dry, solid powder at -20°C, protected from light. For solutions, anhydrous, aprotic solvents like DMSO or DMF are generally preferred for stock solutions stored at -20°C or -80°C. Avoid aqueous solutions for long-term storage due to the risk of hydrolysis.
Q: Can I use this compound in cell culture media?
A: Yes, but with caution. Prepare a concentrated stock in DMSO and then dilute it into your cell culture medium immediately before use. The final DMSO concentration should typically be kept below 0.5% to avoid cytotoxicity. Be aware that the aqueous, near-neutral pH and 37°C temperature of cell culture incubators can promote slow hydrolysis over extended incubation times (24-72 hours). It is advisable to run a stability check in your specific medium if the experiment is long-term.
Q: How does solvent polarity affect the stability of this compound?
A: Solvent polarity primarily affects reaction rates. For hydrolysis, highly polar, protic solvents (like water) can participate in the reaction and facilitate the breakdown of the amide bond. In contrast, aprotic solvents (like DMSO or acetonitrile) do not participate directly and generally lead to better stability.
References
-
D. Voet, J.G. Voet, C.W. Pratt. Fundamentals of Biochemistry: Life at the Molecular Level. Wiley. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. ICH. [Link]
-
M.J. Toth, et al. Dimethyl sulfoxide (DMSO): A review of its applications in medicine. Expert Opinion on Drug Discovery. [Link]
Technical Support Center: Synthesis of (3,5-Dimethoxy-benzoylamino)-acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (3,5-Dimethoxy-benzoylamino)-acetic acid. This document is designed for researchers, medicinal chemists, and process development professionals. Our goal is to provide not just a protocol, but a deep understanding of the reaction's nuances, focusing on the identification, prevention, and troubleshooting of common byproducts. By understanding the causality behind each experimental step, you can optimize your synthesis for higher yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and its potential pitfalls.
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and industrially scalable method is the N-acylation of glycine with 3,5-dimethoxybenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction , which involves the reaction of an amine with an acyl chloride in the presence of a base.[1][2] Typically, this is performed in a two-phase system, where an aqueous solution of glycine and a base (like sodium hydroxide) is treated with a solution of the acyl chloride in an immiscible organic solvent.[1]
Q2: What are the primary byproducts I should expect in this synthesis?
A2: The formation of byproducts is almost always tied to the reactivity of the starting materials. The three most common impurities are:
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3,5-Dimethoxybenzoic acid: This is the hydrolysis product of the acyl chloride starting material and is often the most significant impurity.
-
Unreacted Glycine: Due to its poor solubility in organic solvents, ensuring complete reaction can be challenging.
-
Diacylated Glycine Derivatives: While less common under controlled Schotten-Baumann conditions, over-acylation or side reactions can occur if reaction parameters are not optimized.[3]
Q3: Why is the hydrolysis of 3,5-dimethoxybenzoyl chloride such a critical issue?
A3: 3,5-Dimethoxybenzoyl chloride is a highly reactive electrophile.[4] While this reactivity is necessary for the desired acylation of glycine, it also makes the acyl chloride susceptible to nucleophilic attack by water. The Schotten-Baumann reaction uses an aqueous base, creating an environment where hydrolysis can readily compete with the main reaction.[5] Once formed, the resulting 3,5-dimethoxybenzoic acid is difficult to separate from the desired product due to the similar acidic nature of both molecules (both possess a carboxylic acid group).
Q4: Can my glycine starting material be a source of impurities?
A4: Absolutely. The purity of glycine is crucial. Commercial glycine can contain impurities like iminodiacetic acid or nitrilotriacetic acid, depending on its manufacturing process.[6] While these are typically present at low levels in high-purity grades, they can lead to the formation of undesired N-acylated byproducts. It is always recommended to use a high-purity grade of glycine (≥99%).
Section 2: Troubleshooting Guide: From Symptoms to Solutions
This guide is structured to help you diagnose and solve common issues encountered during the synthesis.
| Problem / Symptom | Probable Cause | Expert-Recommended Solution & Scientific Rationale |
| Low Overall Yield | A. Incomplete Acyl Chloride Formation: The precursor, 3,5-dimethoxybenzoyl chloride, was not fully synthesized from 3,5-dimethoxybenzoic acid. | Solution: If preparing the acyl chloride in-house using thionyl chloride or oxalyl chloride, ensure anhydrous conditions and use a catalytic amount of DMF.[7][8] The reaction with thionyl chloride is often driven to completion by heating.[8] Confirm the conversion (e.g., via IR spectroscopy by observing the disappearance of the broad acid O-H stretch and appearance of the sharp acyl chloride C=O stretch) before proceeding. |
| B. Premature Hydrolysis of Acyl Chloride: The acyl chloride reacted with water/hydroxide before it could react with glycine. | Solution: This is the most common cause of low yield. Control the reaction temperature rigorously by maintaining it at 0-5 °C, especially during the addition of the acyl chloride and base. The acylation reaction is exothermic.[] A biphasic Schotten-Baumann setup helps by keeping the bulk of the acyl chloride in the organic phase, minimizing its contact with the aqueous base.[1] Add the acyl chloride solution and aqueous base dropwise and simultaneously to the glycine solution to ensure the amine is deprotonated and ready to react instantly. | |
| Final Product Contaminated with a Major Impurity (Confirmed by TLC/LC-MS) | Symptom: A significant spot/peak corresponding to the molecular weight of 3,5-dimethoxybenzoic acid (MW: 182.17 g/mol ). | Solution: This confirms Cause B (hydrolysis). For purification, a carefully controlled acid-base extraction is effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a weak base solution like saturated sodium bicarbonate. The desired product and the byproduct will both be extracted into the aqueous layer as carboxylate salts. Carefully re-acidify the aqueous layer with cold, dilute HCl to pH ~2-3. The desired product is often less soluble than the benzoic acid derivative and may precipitate selectively. Fractional recrystallization can also be effective. |
| Symptom: A significant amount of unreacted glycine is detected. | Solution: This indicates an incomplete reaction. The primary issue is often the limited solubility of glycine. Ensure vigorous stirring to maximize the interface between the aqueous and organic phases. Using a slight excess (1.1 to 1.2 equivalents) of the 3,5-dimethoxybenzoyl chloride can help drive the reaction to completion. After the reaction, glycine can be easily removed by washing the organic layer with water. | |
| Reaction Mixture is Difficult to Stir or Becomes a Thick Slurry | Precipitation of Sodium Glycinate: The sodium salt of glycine may not be fully soluble in the aqueous phase, especially if the concentration is high. | Solution: Ensure sufficient water is used to fully dissolve the glycine and the base before starting the addition of the acyl chloride. If the slurry persists, adding a small amount of additional water may be necessary. However, avoid excessive dilution as it can slow down the reaction rate. |
Data Summary for Key Compounds
| Compound | Structure (SMILES) | Molecular Weight ( g/mol ) | Key Analytical Notes |
| This compound | COC1=CC(C(=O)NCC(=O)O)=CC(OC)=C1 | 239.22 | Desired product. Acidic. |
| 3,5-Dimethoxybenzoyl chloride | COC1=CC(C(=O)Cl)=CC(OC)=C1 | 200.62 | Reactive starting material. |
| 3,5-Dimethoxybenzoic acid | COC1=CC(C(=O)O)=CC(OC)=C1 | 182.17 | Primary byproduct from hydrolysis. |
| Glycine | C(C(=O)O)N | 75.07 | Starting material. Highly polar. |
Section 3: Visualizing the Chemistry
Understanding the reaction pathways is key to controlling them. The following diagrams illustrate the desired synthesis and the primary competing side reaction.
Caption: The main synthetic pathway to the target molecule.
Caption: Formation of the primary byproduct via hydrolysis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Section 4: Self-Validating Experimental Protocol
This protocol incorporates checkpoints to ensure the reaction is proceeding as expected before moving to the next stage.
Objective: To synthesize this compound from glycine and 3,5-dimethoxybenzoyl chloride.
Materials:
-
Glycine (≥99%)
-
3,5-Dimethoxybenzoyl chloride (≥97%)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (HCl), concentrated and 2M
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
Step 1: Preparation of Reactant Solutions
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve glycine (7.5 g, 0.1 mol) in a solution of NaOH (4.4 g, 0.11 mol) in 100 mL of deionized water.
-
Cool the resulting clear solution to 0-5 °C in an ice-water bath.
-
In a separate beaker, dissolve 3,5-dimethoxybenzoyl chloride (20.1 g, 0.1 mol) in 50 mL of dichloromethane.
Step 2: The Schotten-Baumann Reaction
-
With vigorous stirring, begin the dropwise addition of the 3,5-dimethoxybenzoyl chloride solution from the dropping funnel into the cold glycine solution.
-
Maintain the internal temperature of the reaction mixture between 0-10 °C throughout the addition. This is a critical step to minimize hydrolysis.[]
-
The addition should take approximately 30-45 minutes.
-
After the addition is complete, allow the mixture to stir vigorously at 0-5 °C for another hour, then let it warm to room temperature and stir for an additional 2 hours.
Step 3: Validation Checkpoint
-
Take a small aliquot of the organic layer. Spot it on a TLC plate against the 3,5-dimethoxybenzoyl chloride starting material.
-
Validation: The starting material spot should be completely gone or only faintly visible. If significant starting material remains, continue stirring for another 1-2 hours.
Step 4: Work-up and Product Isolation
-
Transfer the reaction mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Extract the aqueous layer twice with 25 mL portions of DCM. Combine all organic layers.
-
Wash the combined organic layers once with 50 mL of 2M HCl to remove any unreacted base, followed by 50 mL of water, and finally 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, likely as an off-white solid.
Step 5: Purification
-
Dissolve the crude solid in approximately 100 mL of ethyl acetate.
-
Transfer to a separatory funnel and wash with 50 mL of saturated NaHCO₃ solution. Note: The product will move into the aqueous basic layer. Separate the layers and save the aqueous layer.
-
Cool the aqueous layer in an ice bath and slowly acidify with cold 2M HCl with stirring until the pH is ~2. A white precipitate of the pure product should form.
-
Collect the solid by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum to yield pure this compound.
References
-
CN1022320C - Purification method of glycine - Google Patents.
-
Acetylation of glycine in water by AcP a¹H–NMR spectra of acetylation... - ResearchGate.
-
Amine to Amide (via Acid Chloride) - Common Conditions - Organic Chemistry Data.
-
Schotten–Baumann reaction - Wikipedia.
-
AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID - Organic Syntheses Procedure.
-
3,5-Dimethoxybenzoyl chloride 97 17213-57-9 - Sigma-Aldrich.
-
Preparation of azlactone of 3,4,5-trimethoxybenzaldehyde with in-situ acetic anhydride synthesis - Sciencemadness.org.
-
Amide synthesis by acylation - Organic Chemistry Portal.
-
Pathways of Non-enzymatic Lysine Acylation - PMC - PubMed Central.
-
3,5-Dimethoxybenzoyl chloride | 17213-57-9 - Benchchem.
-
Method for purifying glycine - European Patent Office - EP 0459803 A1.
-
Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences.
-
Schotten Baumann Reaction - BYJU'S.
-
Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain - ACS Publications.
-
Azlactone of α-Benzoylamino-β-(3,4-dimethoxyphenyl)-acrylic Acid - ResearchGate.
-
Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot.
-
Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro-4,6-dimethoxy-1,3,5-triazine - ResearchGate.
-
acetylglycine - Organic Syntheses Procedure.
-
N-(4-Hydroxy-3,5-dimethoxybenzoyl)glycine | 62098-75-3 - Benchchem.
-
Synthesis of the new carboxylic α,α-diamino acid: Benzoylamino-(2-methyl- quinolin-4-ylamino) acetic acid | Request PDF - ResearchGate.
-
Chemistry Schotten Baumann Reaction - SATHEE.
-
GLYCINE N-ACYLASE: PURIFICATION AND PROPERTIES - Semantic Scholar.
-
Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia - PMC - NIH.
-
the preparation of amides - Chemguide.
-
Amide Synthesis - Fisher Scientific.
-
Method for separating and purifying glycine by using N, N-dibutyl ethanolamine - Eureka.
-
Schotten-Baumann Reaction - J&K Scientific LLC.
-
Peptide purification using the chemoselective reaction between N- (methoxy)glycine and isothiocyanato-functionalized resin - ResearchGate.
-
Synthesis of 3,5-dimethoxybenzoyl chloride - PrepChem.com.
-
Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC - PubMed Central.
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- 8. prepchem.com [prepchem.com]
Technical Support Center: Enhancing the Biological Stability of (3,5-Dimethoxy-benzoylamino)-acetic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3,5-Dimethoxy-benzoylamino)-acetic acid derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the biological stability of this class of compounds. Our goal is to equip you with the knowledge and practical methodologies to overcome common experimental hurdles and accelerate your research.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing causal explanations and actionable protocols.
Issue 1: Rapid Degradation of My Compound in In Vitro Plasma Stability Assays.
Question: I've synthesized a promising this compound derivative, but it shows a very short half-life in my initial plasma stability screen. What are the likely causes, and how can I confirm them?
Answer:
Rapid degradation in plasma is a common challenge for compounds containing ester or amide linkages.[1][2] The primary culprits are plasma esterases and amidases, which hydrolyze these functional groups.[1] For your specific derivative, the amide bond is the most probable site of enzymatic cleavage.
Causality: The this compound scaffold contains an amide bond susceptible to hydrolysis by plasma enzymes. This reaction cleaves the molecule into 3,5-dimethoxy-benzoic acid and an aminoacetic acid derivative, rendering it inactive.
To confirm this, you can perform a metabolite identification study alongside your plasma stability assay. By analyzing the samples at different time points with LC-MS/MS, you can track the disappearance of the parent compound and the appearance of the expected hydrolysis products.
dot graph TD{ subgraph Experimental Workflow for Diagnosing Instability A[Start: Compound shows low plasma stability] --> B{Hypothesis: Amide bond hydrolysis}; B --> C[Perform in vitro plasma stability assay with metabolite profiling]; C --> D{Analyze samples at T=0, 5, 15, 30, 60, 120 min via LC-MS/MS}; D --> E{Identify and quantify parent compound and potential metabolites}; E --> F{Observation: Decrease in parent compound correlates with an increase in 3,5-dimethoxy-benzoic acid and aminoacetic acid derivative?}; F -- Yes --> G[Conclusion: Amide hydrolysis is the primary degradation pathway]; F -- No --> H[Alternative Hypothesis: Consider other metabolic pathways or chemical instability]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: Diagnostic workflow for plasma instability.
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol is designed to determine the rate of degradation of a test compound in plasma and can be adapted for metabolite identification.
| Parameter | Condition |
| Assay Matrix | Pooled human, rat, or mouse plasma |
| Test Compound Conc. | 1 µM (from a 10 mM DMSO stock) |
| DMSO Concentration | 0.25% final |
| Incubation Times | 0, 5, 15, 30, 60, and 120 minutes |
| Temperature | 37°C |
| Analysis Method | LC-MS/MS |
| Controls | A compound with known plasma instability |
Step-by-Step Methodology:
-
Prepare a 1 µM working solution of your test compound in plasma.
-
Incubate the samples in a shaking water bath at 37°C.[3]
-
At each time point, withdraw an aliquot and terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[1]
-
Vortex the samples and centrifuge to precipitate plasma proteins.[3]
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[1]
-
Calculate the half-life (t½) from the disappearance of the parent compound over time.
Issue 2: My Modified Derivative Still Shows Poor In Vivo Pharmacokinetics (PK).
Question: I've made some structural modifications to my initial hit to improve plasma stability, and it looks better in vitro. However, the in vivo PK profile in rats is still poor, with low exposure and a short half-life. What's going on?
Answer:
While improving plasma stability is a critical first step, poor in vivo PK can result from a number of other factors, primarily first-pass metabolism in the liver.[4][5] The liver is rich in metabolic enzymes, such as cytochrome P450s (CYPs), that can modify your compound in various ways.[6]
Causality: The 3,5-dimethoxybenzoyl moiety of your compound is susceptible to metabolic attack. The methoxy groups can undergo O-demethylation, and the aromatic ring can be hydroxylated by CYP enzymes.[7] These metabolic transformations can lead to rapid clearance of the compound from the body.
To investigate this, you can perform an in vitro metabolic stability assay using liver microsomes. This will help you determine the intrinsic clearance of your compound and identify the major metabolites formed.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
| Parameter | Condition |
| Enzyme Source | Pooled human or rat liver microsomes |
| Microsomal Protein Conc. | 0.5 mg/mL |
| Test Compound Conc. | 1 µM |
| Cofactor | NADPH regenerating system |
| Incubation Times | 0, 10, 20, 30, and 60 minutes |
| Temperature | 37°C |
| Analysis Method | LC-MS/MS |
Step-by-Step Methodology:
-
Pre-incubate the liver microsomes and your test compound at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At each time point, stop the reaction with cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound.
-
Calculate the in vitro half-life and intrinsic clearance.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about enhancing the biological stability of this compound derivatives.
1. What are the most common strategies to enhance the metabolic stability of my compound series?
There are several effective strategies to improve the metabolic stability of small molecules:
-
Structural Modifications:
-
Steric Hindrance: Introducing bulky groups near the metabolically liable amide bond can shield it from enzymatic attack.[8] For instance, adding methyl groups to the positions ortho to the amide linkage can sterically hinder the approach of hydrolytic enzymes.[8]
-
Bioisosteric Replacement: Replacing the amide bond with a more stable isostere, such as a sulfonamide, can prevent hydrolysis.[9]
-
Blocking Metabolic Hotspots: If O-demethylation is identified as a major metabolic pathway, replacing the methoxy groups with more stable substituents, like fluorine, can block this route of metabolism.[7]
-
Deuteration: Replacing hydrogen atoms at metabolically active sites with deuterium can slow down metabolism due to the kinetic isotope effect.[4]
-
-
Prodrug Approaches:
-
If the carboxylic acid moiety is essential for activity but contributes to poor permeability or rapid metabolism, it can be temporarily masked as an ester prodrug.[10][11] This can improve lipophilicity and cell penetration, with the ester being cleaved in vivo to release the active carboxylic acid.[11]
-
-
Formulation Strategies:
dot graph TD{ subgraph Decision Tree for Stability Enhancement A[Start: Compound with poor biological stability] --> B{Identify primary cause of instability}; B --"Rapid plasma degradation"--> C[Structural Modification: Steric hindrance or bioisosteric replacement of amide bond]; B --"High hepatic clearance"--> D[Structural Modification: Block metabolic hotspots (e.g., O-demethylation sites)]; B --"Poor permeability & rapid metabolism"--> E[Prodrug Approach: Mask carboxylic acid as an ester]; C --> F[Re-evaluate in vitro plasma stability]; D --> G[Re-evaluate in vitro microsomal stability]; E --> H[Evaluate prodrug conversion and parent drug PK]; F --"Improved"--> I[Proceed to in vivo PK studies]; G --"Improved"--> I; H --"Favorable"--> I; F --"Not improved"--> J[Consider alternative modifications]; G --"Not improved"--> J; H --"Unfavorable"--> J; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style I fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style J fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: Strategy selection for improving stability.
2. How do I design an effective in vivo pharmacokinetic (PK) study?
A well-designed PK study is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of your compound.[5][15]
Key Considerations for PK Study Design:
-
Animal Model: Rats are a common choice for initial PK studies due to their well-characterized physiology and ease of handling.[15]
-
Route of Administration: The intended clinical route of administration should be used if possible. Both intravenous (IV) and oral (PO) dosing are typically performed to determine bioavailability.[5]
-
Dose Selection: The dose should be high enough to provide detectable plasma concentrations but well below any toxic levels.
-
Sampling Time Points: Frequent sampling is necessary to accurately define the plasma concentration-time profile, especially during the absorption and elimination phases.[15]
-
Data Analysis: Key PK parameters to be determined include clearance, volume of distribution, half-life, and bioavailability.[5]
3. What are the regulatory considerations for drug stability studies?
Regulatory agencies like the FDA and EMA have stringent guidelines for stability testing. Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, light, heat) are required to identify potential degradation products and establish the stability-indicating nature of the analytical methods used.[16]
References
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
-
Al-Ahmad, A., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central. Retrieved from [Link]
-
Evotec. (n.d.). Plasma Stability. Retrieved from [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
-
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]
-
Yamaoka, Y., et al. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Nowak, W., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. PubMed Central. Retrieved from [Link]
-
MDPI. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Retrieved from [Link]
-
National Institutes of Health. (n.d.). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. PubMed Central. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Research on the kinetics and degradation pathways of gaseous acetic acid ester organics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed Central. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies. Retrieved from [Link]
-
ACS Publications. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Different Routes to Inhibit Fatty Acid Amide Hydrolase: Do All Roads Lead to the Same Place?. PubMed Central. Retrieved from [Link]
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]
-
BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. Retrieved from [Link]
-
Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?. Retrieved from [Link]
- Google Patents. (n.d.). Prodrug derivatives of carboxylic acid drugs.
-
ResearchGate. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Retrieved from [Link]
-
PNAS. (n.d.). Anandamide transport is independent of fatty-acid amide hydrolase activity and is blocked by the hydrolysis-resistant inhibitor AM1172. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental Design Considerations in Pharmacokinetic Studies. Retrieved from [Link]
-
Scribd. (n.d.). Formulation Strategies For Enhancing Drug Stability. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]
-
Rutgers University. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Retrieved from [Link]
-
PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]
-
NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for (3,5-Dimethoxy-benzoylamino)-acetic acid
Prepared by: Gemini, Senior Application Scientist
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for refining analytical methods for the detection and quantification of (3,5-Dimethoxy-benzoylamino)-acetic acid. This document moves beyond simple protocols to explain the scientific rationale behind methodological choices, empowering users to troubleshoot and optimize their own assays effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound.
Q1: What are the primary analytical techniques for quantifying this compound in biological matrices?
A1: The most suitable techniques are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and, for higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Reversed-phase HPLC is the preferred chromatographic mode due to the molecule's characteristics.[1][4] Gas Chromatography (GC) is less ideal without derivatization due to the compound's polarity and low volatility.[5]
Q2: What key chemical properties of the analyte influence method development?
A2: Understanding the molecule's structure is paramount. This compound possesses two key features: a carboxylic acid group and aromatic rings.
-
Carboxylic Acid Group: This group is acidic, making the molecule amenable to analysis in negative ion mode by ESI-MS. The pH of the mobile phase is critical to control its ionization state, which directly impacts retention on a reversed-phase column and peak shape.
-
Aromatic Rings: The benzoyl and dimethoxy-phenyl rings contain chromophores, allowing for strong UV absorbance, typically in the 254-280 nm range, making HPLC-UV a viable detection method.
-
Solubility: The compound is expected to be soluble in common organic solvents like methanol and acetonitrile, which are typical mobile phase constituents.[6][7]
Q3: Why is sample preparation so critical for this analysis, especially in plasma?
A3: Biological matrices like plasma are complex, containing high concentrations of proteins, lipids, salts, and other endogenous components.[8] Failure to remove these interferences can lead to several problems:
-
Column Clogging: Proteins can precipitate on the analytical column, causing high backpressure and irreversible damage.[9]
-
Ion Suppression/Enhancement (LC-MS/MS): Co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate and unreliable quantification.[10][11]
-
Interfering Peaks (HPLC-UV): Endogenous compounds may absorb at the same UV wavelength as the analyte, leading to poor selectivity and inaccurate results.
Q4: Should I use a derivatization agent to improve sensitivity?
A4: For this specific molecule, derivatization is generally unnecessary and adds complexity. The carboxylic acid group ionizes efficiently in ESI-negative mode for LC-MS/MS. For GC analysis, derivatization would be required to increase volatility.[2] However, LC-MS/MS is the superior technique for this type of analyte in a biological matrix. In some cases, derivatization can be used to improve chromatographic retention for highly polar, poorly-retained carboxylic acids, but this is not expected to be a primary issue for this compound.[12][13]
Section 2: Core Methodologies & Protocols
This section provides detailed, step-by-step starting protocols. These are intended as a robust baseline for further optimization in your specific laboratory context.
Experimental Workflow Overview
Caption: Decision workflow for sample preparation and analysis.
Protocol 1: Sample Preparation from Human Plasma
-
Method 1A: Protein Precipitation (PPT) - For Rapid Analysis
-
Rationale: This is the simplest and fastest method to remove the bulk of proteins. However, it results in a "dirtier" extract, with more potential for matrix effects.[9] It is often suitable for initial screening or when matrix effects are found to be minimal.
-
Procedure:
-
Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard. The 3:1 ratio of organic solvent to plasma is a common starting point.
-
Vortex vigorously for 60 seconds to ensure complete protein denaturation and precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to mix.
-
Centrifuge again to pellet any insoluble material and inject the supernatant into the LC-MS/MS system.
-
-
-
Method 1B: Solid-Phase Extraction (SPE) - For Highest Sensitivity & Cleanliness
-
Rationale: SPE provides a much cleaner sample by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[14] This is the preferred method for validated bioanalytical assays to minimize ion suppression and improve reproducibility.[11] A mixed-mode anion exchange polymer is a good starting choice to leverage the carboxylic acid moiety.
-
Procedure:
-
Select a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX or similar).
-
Condition: Pass 1 mL of methanol through the cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Pre-treat 100 µL of plasma by adding 100 µL of 2% phosphoric acid in water. Vortex. Load the entire pre-treated sample onto the SPE cartridge. The acid ensures the carboxylic acid group is protonated for potential reversed-phase retention.
-
Wash 1 (Polar Interferences): Pass 1 mL of 5% ammonium hydroxide in water through the cartridge.
-
Wash 2 (Non-polar Interferences): Pass 1 mL of methanol through the cartridge.
-
Elute: Elute the analyte with 1 mL of methanol containing 2% formic acid. The acid in the elution solvent protonates the anion exchange sites and displaces the analyte.
-
Evaporate the eluate to dryness and reconstitute as described in the PPT method (Step 7 & 8).
-
-
Protocol 2: Recommended Starting HPLC & LC-MS/MS Conditions
This table provides a robust starting point for method development.
| Parameter | HPLC-UV Recommendation | LC-MS/MS Recommendation | Rationale |
| Column | C18, 2.1 or 4.6 mm ID, 100 mm length, <3 µm particle size | C18, 2.1 mm ID, 50-100 mm length, <2 µm particle size | C18 is a versatile reversed-phase chemistry suitable for this analyte. Smaller particle sizes and IDs are used for LC-MS/MS to enhance sensitivity and reduce solvent load.[15] |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid | Formic acid is a volatile modifier compatible with MS and helps to protonate the carboxylic acid, leading to better peak shape.[15] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent providing good elution strength and low viscosity. |
| Flow Rate | 0.8 - 1.0 mL/min (for 4.6 mm ID) | 0.3 - 0.5 mL/min (for 2.1 mm ID) | Flow rates are scaled based on the column's internal diameter. |
| Gradient | 5% B to 95% B over 8 min, hold 2 min, re-equilibrate 3 min | 5% B to 95% B over 5 min, hold 1 min, re-equilibrate 2 min | A generic gradient to start. This must be optimized to ensure the analyte is resolved from matrix components. |
| Injection Vol. | 10 µL | 2 - 5 µL | Smaller injection volumes are preferred for LC-MS/MS to minimize matrix introduction. |
| Column Temp. | 40 °C | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |
| UV Wavelength | ~265 nm (scan for maximum absorbance) | N/A | The dimethoxy-benzoyl structure suggests strong absorbance in this region. A UV scan of a standard is required for optimization. |
| Ionization Mode | N/A | Electrospray Ionization (ESI), Negative Mode | The carboxylic acid group readily loses a proton to form a negative ion [M-H]-, which is ideal for sensitive detection. |
| MRM Transitions | N/A | Precursor Ion (Q1): [M-H]⁻ (Calculated m/z) Product Ions (Q3): Fragment ions (determine by infusion) | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion fragmentation. |
Section 3: Troubleshooting Guide
Use this guide to diagnose and resolve common experimental issues.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common analytical issues.
| Symptom | Potential Cause(s) | Recommended Solution(s) & Rationale |
| CHROMATOGRAPHY | ||
| Peak Tailing [16][17][18] | 1. Secondary Silanol Interactions: The acidic analyte interacts with residual, acidic silanol groups on the silica-based C18 column. | Solution: Ensure mobile phase pH is low enough (e.g., using 0.1% formic acid, pH ~2.7) to keep the analyte's carboxylic acid protonated and minimize silanol interaction. Consider using a column with advanced end-capping. |
| 2. Column Contamination/Void: Strongly retained matrix components accumulate at the column head, or a void has formed. | Solution: First, try reversing and flushing the column with a strong solvent (check manufacturer's instructions).[16] If this fails, the column may need to be replaced. Using a guard column is a preventative measure. | |
| Shifting Retention Times [10][17] | 1. Inadequate Column Equilibration: The column is not fully returned to initial conditions between gradient runs. | Solution: Increase the post-run equilibration time. A good rule of thumb is 5-10 column volumes. |
| 2. Mobile Phase Preparation: The composition of the mobile phase is inconsistent or has evaporated. | Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent selective evaporation of the more volatile component. | |
| 3. Pump/Flow Rate Issues: The HPLC pump is not delivering a consistent flow rate. | Solution: Check for air bubbles in the solvent lines and purge the system.[17] Check pump seals for wear and perform routine maintenance. | |
| Poor Resolution / Split Peaks | 1. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the initial mobile phase. | Solution: Reconstitute the final sample in the initial mobile phase or a weaker solvent. Injecting in a strong solvent causes the peak to spread before it reaches the column. |
| 2. Co-eluting Isomer or Metabolite: Another compound has a very similar retention time. | Solution: Optimize the gradient. A shallower gradient around the elution time of the analyte can improve separation. | |
| MASS SPECTROMETRY | ||
| Low Sensitivity / Weak Signal [9][19] | 1. Poor Ionization: The analyte is not ionizing efficiently in the source. | Solution: Confirm you are in ESI Negative mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) via infusion of a standard solution. |
| 2. Inefficient Fragmentation: The collision energy for the MRM transition is not optimal. | Solution: Perform a product ion scan and a collision energy optimization experiment for the [M-H]⁻ precursor ion to find the most abundant and stable product ions and the energy required to produce them. | |
| Signal Instability / Ion Suppression [10][11] | 1. Matrix Effects: Co-eluting endogenous compounds from the sample are suppressing the analyte's ionization. | Solution: Improve the sample preparation; switch from PPT to SPE to get a cleaner extract.[11] Adjust the chromatography to move the analyte's peak away from the "void volume" where most unretained matrix components elute. |
| 2. Contaminated Ion Source: The MS source is dirty from repeated injections of biological samples. | Solution: Perform routine cleaning of the ion source components (capillary, skimmer) according to the manufacturer's protocol. Running blank injections can help diagnose contamination.[10] |
Section 4: Bioanalytical Method Validation
Once a method is refined, it must be validated to ensure it is fit for purpose, especially in a regulatory environment. The validation process demonstrates that the method is reliable, reproducible, and accurate for the intended application. Key parameters are established by regulatory bodies like the U.S. Food and Drug Administration (FDA).[20][21][22]
The principles outlined in the ICH M10 Bioanalytical Method Validation guidance should be the starting point.
| Validation Parameter | Description | Typical Acceptance Criteria (for regulated bioanalysis) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[20] | No significant interfering peaks at the retention time of the analyte and internal standard in at least six unique blank matrix sources. |
| Accuracy & Precision | Accuracy: Closeness of measured values to the true value. Precision: Closeness of replicate measurements to each other. | For Quality Control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of nominal, and the precision (%CV) should not exceed 15%. For the Lower Limit of Quantification (LLOQ), this is ±20%. |
| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. | A minimum of 6 non-zero standards. The curve should have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). |
| Recovery | The efficiency of the extraction process, comparing the response of an analyte extracted from a matrix to the response of an unextracted standard.[20] | While no strict percentage is mandated, recovery should be consistent, precise, and reproducible across the concentration range. |
| Matrix Effect | The direct or indirect alteration of the analytical response due to co-eluting components in the sample matrix.[11] | The coefficient of variation (%CV) of the response ratio (analyte in post-spiked matrix vs. analyte in neat solution) across at least six matrix lots should be ≤15%. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage). | Mean concentrations of stability samples should be within ±15% of the nominal (baseline) concentration. |
References
- Reddy, A.V.B., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development.
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Bioanalysis Zone. (2020). Challenges and solutions for biologics quantitation by LC–MS. Available at: [Link]
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ResearchGate. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available at: [Link]
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SIELC Technologies. (n.d.). Separation of 4-Acetoxy-3,5-dimethoxybenzoyl chloride on Newcrom R1 HPLC column. Available at: [Link]
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Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]
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PMC - PubMed Central. (n.d.). Recommendations for sample selection, collection and preparation for NMR-based metabolomics studies of blood. Available at: [Link]
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ResearchGate. (2016). Preliminary Gas Chromatography with Mass Spectrometry Determination of 3,5-dimethoxyphenol in Biological Specimens as Evidence of Taxus Poisoning. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available at: [Link]
-
AMS Biotechnology (AMSBIO). (n.d.). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chapter 7: Analytical Methods. Available at: [Link]
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ScienceDirect. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Available at: [Link]
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ResearchGate. (2005). Practical tips on preparing plasma samples for drug analysis using SPME. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]
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ACG Publications. (2025). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. Available at: [Link]
-
InnoUA. (n.d.). Simple and innovative detection method for acetic acid. Available at: [Link]
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Shimadzu. (n.d.). Direct Analysis of Drugs in Blood Plasma using 2D-HPLC for Bioanalysis “Co-Sense for BA”. Available at: [Link]
-
MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
KCAS Bio. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
-
Chromatography Today. (n.d.). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Available at: [Link]
-
Shimadzu (Europe). (n.d.). LC-MS/MS Method Package for Short Chain Fatty Acids. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
MDPI. (2024). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Available at: [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
-
YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Available at: [Link]
-
PubMed Central. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Available at: [Link]
-
Weber State University. (n.d.). Determination of Drugs in Blood Plasma by GC/MS. Available at: [Link]
-
Wikipedia. (n.d.). Acetic acid. Available at: [Link]
-
SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. Available at: [Link]
-
Turito. (2022). Acetic Acid - Structure, Properties, Uses. Available at: [Link]
-
U.S. Department of Health and Human Services (HHS.gov). (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
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Technical Support Center: Scaling Up (3,5-Dimethoxy-benzoylamino)-acetic Acid Production
Prepared by: Your Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals involved in the synthesis and scale-up of (3,5-Dimethoxy-benzoylamino)-acetic acid. Our objective is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your production process effectively. This document is structured to address the most common challenges encountered during laboratory and pilot-plant scale synthesis, ensuring a robust and reproducible workflow.
Synthesis Overview & Critical Scale-Up Parameters
The synthesis of this compound is fundamentally an N-acylation of the amino acid glycine. The most industrially viable and common method is the Schotten-Baumann reaction . This reaction involves the acylation of glycine with 3,5-dimethoxybenzoyl chloride in a biphasic system, where an aqueous base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[1][2]
Key challenges in scaling this process often revolve around:
-
Reagent Quality and Stoichiometry: Ensuring the acylating agent is pure and dry is paramount.
-
Reaction Control: Managing the exothermic nature of the reaction and maintaining optimal pH.
-
Phase Transfer Limitations: Ensuring efficient mixing between the aqueous and organic phases.
-
Product Isolation and Purification: Leveraging the amphipathic nature of the product for efficient and scalable purification.
The overall workflow can be visualized as a two-stage process: preparation of the acid chloride and the subsequent acylation of glycine.
Caption: High-level workflow for the two-stage synthesis of the target compound.
Troubleshooting Guide: Common Production Issues
This section addresses specific problems in a question-and-answer format to guide you through rapid and effective troubleshooting.
Question 1: My reaction yield is consistently low (<70%). What are the most likely causes and how can I improve it?
Low yield is one of the most common scale-up challenges. The root cause can typically be traced to one of three areas: reagent quality, reaction conditions, or workup losses.
Probable Cause 1: Hydrolysis of 3,5-Dimethoxybenzoyl Chloride The acyl chloride is highly reactive and susceptible to hydrolysis by water, which converts it back to the unreactive 3,5-dimethoxybenzoic acid. This is a primary competing reaction.
-
Evidence: You may find a significant amount of 3,5-dimethoxybenzoic acid in your crude product upon analysis (TLC, HPLC, or NMR).
-
Solution:
-
Ensure Anhydrous Conditions: Use freshly prepared or properly stored 3,5-dimethoxybenzoyl chloride. If preparing it in-house from the carboxylic acid and thionyl chloride, ensure all moisture is removed by co-evaporation with a dry solvent like toluene.[3][4]
-
Controlled Addition: Add the acid chloride solution dropwise to the reaction mixture. This maintains a low instantaneous concentration, favoring the reaction with the more nucleophilic glycine over hydrolysis.
-
Temperature Control: Run the reaction at a low temperature (0-5 °C) to slow the rate of hydrolysis, which often has a higher activation energy than the desired amidation.
-
Probable Cause 2: Incorrect pH Management The Schotten-Baumann reaction requires a basic pH to deprotonate the glycine, making its amino group nucleophilic. However, if the pH is too high, it can accelerate the hydrolysis of the acid chloride. If the pH is too low, the glycine exists as a protonated, non-nucleophilic ammonium salt.
-
Evidence: The reaction fails to proceed or stalls, as monitored by TLC or HPLC.
-
Solution:
-
Maintain Optimal pH: The ideal pH range is typically 10-12.[5] This is high enough to ensure a sufficient concentration of free-base glycine without excessively promoting hydrolysis.
-
Gradual Base Addition: Use a pH meter and add your base (e.g., 10% NaOH solution) concurrently with the acid chloride to maintain the pH within the target range.[6]
-
Probable Cause 3: Poor Inter-Phase Mixing On a larger scale, ensuring intimate contact between the acid chloride in the organic phase and the glycine in the aqueous phase becomes difficult.
-
Evidence: The reaction is slow and does not go to completion, even with proper pH and temperature control.
-
Solution:
-
Vigorous Stirring: Use an overhead stirrer with a properly designed impeller (e.g., turbine or pitched blade) to create a fine emulsion.
-
Phase-Transfer Catalyst (PTC): For challenging scale-up, consider adding a PTC like tetrabutylammonium bromide (TBAB). The PTC helps shuttle the glycinate anion into the organic phase, accelerating the reaction.[5]
-
Caption: Troubleshooting decision tree for diagnosing low reaction yield.
Question 2: My final product is difficult to purify. What are the common impurities and what is the best purification strategy at scale?
The primary impurities are typically the starting materials resulting from an incomplete reaction or side reactions.
| Impurity | Origin | Removal Strategy |
| 3,5-Dimethoxybenzoic Acid | Hydrolysis of 3,5-dimethoxybenzoyl chloride. | The product has a free carboxylic acid, as does this impurity. Separation relies on slight pKa differences, which is difficult. The best strategy is to prevent its formation. If present, careful recrystallization is the most viable option. |
| Glycine | Unreacted starting material. | Glycine is highly water-soluble. After precipitating your product by acidification, glycine will remain in the aqueous filtrate. Thoroughly washing the filtered product cake with cold, acidified water (pH 1-2) will remove residual glycine.[7] |
| Sodium Chloride (or other salts) | Byproduct of the reaction and neutralization. | These salts are highly water-soluble and will be removed during the filtration and washing of the precipitated product. |
Scalable Purification Protocol:
The key to purification is leveraging the pH-dependent solubility of your N-acyl amino acid product.
-
Quenching & Phase Separation: Once the reaction is complete, stop stirring and separate the organic and aqueous layers. The product is in the aqueous phase as its sodium salt.
-
Acidification & Precipitation: Cool the aqueous phase to 0-5 °C. Slowly add concentrated hydrochloric acid to adjust the pH to 1-2.[7][8] The free acid form of the product is sparingly soluble in cold water and will precipitate out.
-
Isolation: Collect the solid product by filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts and unreacted glycine.
-
Recrystallization: The most effective method for achieving high purity is recrystallization. A mixture of ethanol and water is often a good starting point. Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals.
Question 3: The reaction is exothermic and I am concerned about thermal control during scale-up. What are the best practices?
Acylation reactions are exothermic, and poor heat management can lead to side reactions and safety hazards.
-
Reactor Choice: Use a jacketed reactor with a reliable heating/cooling circulator. Ensure the reactor volume does not exceed 70-80% of the total volume to allow for adequate headspace and prevent splashing.
-
Controlled Addition Rate: The rate of addition of the 3,5-dimethoxybenzoyl chloride is your primary means of controlling the reaction temperature. Use a dosing pump for precise control and link its rate to an internal temperature probe to maintain the target temperature (e.g., 0-5 °C).
-
Dilution: Running the reaction at a more dilute concentration can help manage the exotherm by increasing the thermal mass of the system, although this may impact process efficiency. A good starting point is a glycine concentration of 1-2 M in the aqueous phase.
Frequently Asked Questions (FAQs)
Q: Can I use 3,5-dimethoxybenzoic acid directly with a coupling agent instead of the acid chloride? A: Yes, you can use coupling agents like dicyclohexylcarbodiimide (DCC) or EDC with 3,5-dimethoxybenzoic acid.[9] However, for large-scale production, these reagents are often expensive and generate stoichiometric byproducts (like DCU for DCC) that can be difficult to remove. The Schotten-Baumann method is generally more cost-effective and atom-economical for scaling up.[10]
Q: What analytical methods are best for in-process control and final product analysis? A:
-
In-Process Control (IPC): Thin-Layer Chromatography (TLC) is excellent for quick qualitative checks on reaction completion. For quantitative results, High-Performance Liquid Chromatography (HPLC) is preferred.
-
Final Product QC:
-
HPLC: To determine purity.
-
NMR (¹H and ¹³C): To confirm the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: As a simple indicator of purity. The melting point of (3,5-Dimethoxyphenyl)acetic acid is reported to be around 101-106 °C, and the parent 3,5-Dimethoxybenzoic acid is 182-187 °C, allowing for easy distinction.[11]
-
Q: What are the key safety considerations when handling the reagents for this synthesis? A:
-
Thionyl Chloride (if preparing the acid chloride): Highly corrosive and toxic. Reacts violently with water. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.
-
3,5-Dimethoxybenzoyl Chloride: Corrosive and a lachrymator. Handle in a fume hood and wear appropriate PPE.
-
Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes. The neutralization reaction is exothermic.
Experimental Protocols
Protocol 1: Preparation of 3,5-Dimethoxybenzoyl Chloride
This protocol is adapted from established procedures for converting benzoic acids to their corresponding chlorides.[3][4]
-
Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber (to neutralize HCl and SO₂ gas).
-
Charging Reagents: Charge the flask with 3,5-dimethoxybenzoic acid (1.0 eq) and anhydrous toluene (approx. 3-4 mL per gram of acid). Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2 drops per 70g of acid).[3]
-
Reaction: Begin stirring and heat the suspension to 50 °C. Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise from the dropping funnel over 10-15 minutes.
-
Heating: After the addition is complete, slowly heat the mixture to 90 °C. Vigorous gas evolution (HCl, SO₂) will be observed. Maintain at this temperature for 2 hours, or until gas evolution ceases.
-
Workup: Cool the reaction mixture to room temperature. Remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure all SOCl₂ is removed, add more dry toluene and re-evaporate. The resulting oily or solid residue is crude 3,5-dimethoxybenzoyl chloride and should be used immediately in the next step.
Protocol 2: Synthesis of this compound
This protocol is based on the principles of the Schotten-Baumann reaction.[1][5]
-
Setup: Equip a jacketed reactor with an overhead stirrer, a temperature probe, a pH probe, and two separate addition funnels or pumps.
-
Aqueous Phase: Charge the reactor with glycine (1.0 eq) and water (approx. 4 mL per gram of glycine). Cool the mixture to 0-5 °C.
-
Organic Phase: In a separate vessel, dissolve the freshly prepared 3,5-dimethoxybenzoyl chloride (1.05 eq) in a suitable organic solvent like toluene or dichloromethane.
-
Reaction: Begin vigorous stirring of the reactor contents. Start the simultaneous dropwise addition of the acid chloride solution and an aqueous sodium hydroxide solution (e.g., 10-20% w/v). Monitor the pH and temperature closely, adjusting the addition rates to maintain a pH of 10-12 and a temperature below 10 °C.
-
Completion: After the addition is complete, allow the mixture to stir at the same temperature for an additional 1-2 hours. Monitor the reaction by TLC or HPLC until the acid chloride is consumed.
-
Isolation:
-
Stop stirring and allow the layers to separate. Remove and discard the organic layer.
-
Cool the aqueous layer to 0-5 °C in an ice bath.
-
Slowly add concentrated HCl with stirring to precipitate the product, targeting a final pH of 1-2.
-
Filter the resulting white solid and wash the cake thoroughly with cold water.
-
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The product can be further purified by recrystallization if necessary.
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Benchchem. N-(4-Hydroxy-3,5-dimethoxybenzoyl)glycine | 62098-75-3.
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PrepChem.com. Synthesis of 3,5-dimethoxybenzoyl chloride.
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L.S.College, Muzaffarpur. Schotten–Baumann reaction.
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Google Patents. CN112812031A - Preparation method of N-acyl amino acid type surfactant.
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Grokipedia. Schotten–Baumann reaction.
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Wikipedia. 3,5-Dinitrobenzoyl chloride.
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Benchchem. 3,5-Dimethoxybenzoyl chloride | 17213-57-9.
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MDPI. Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Processes2023 , 11(10), 2999.
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Sigma-Aldrich. 3,5-Dimethoxybenzoyl chloride 97 | 17213-57-9.
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Sigma-Aldrich. 3,5-Dimethoxybenzoyl chloride 97 | 17213-57-9.
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Google Patents. WO2015026538A1 - Process for preparing n-acyl amino acid salts.
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ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Org. Process Res. Dev.2022 , 26(7), 1994–2016.
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ResearchGate. Preliminary Gas Chromatography with Mass Spectrometry Determination of 3,5-dimethoxyphenol in Biological Specimens as Evidence of Taxus Poisoning.
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Organic Syntheses. Azlactone of α-Benzoylamino-β-(3,4-dimethoxyphenyl)-acrylic acid. Org. Synth.1933 , 13, 8.
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Wikipedia. Schotten–Baumann reaction.
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PubMed. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides.
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Organic Syntheses. Homoveratric acid. Org. Synth.1931 , 11, 58.
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Royal Society of Chemistry. Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chem. Sci., 2020 , 11, 4242-4247.
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Tokyo Chemical Industry. 3,5-Dimethoxybenzoic Acid | 1132-21-4.
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ResearchGate. An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions.
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Journal of Biological Chemistry. Reversible Lysine Acetylation Regulates Activity of Human Glycine N-Acyltransferase-like 2 (hGLYATL2).
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Sciencemadness.org. Preparation of azlactone of 3,4,5-trimethoxybenzaldehyde with in-situ acetic anhydride synthesis.
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ACS Publications. Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain.
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Fisher Scientific. 3,5-Dimethoxyphenylacetic Acid 98.0+%, TCI America™.
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ResearchGate. Azlactone of α-Benzoylamino-β-(3,4-dimethoxyphenyl)-acrylic Acid.
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Ministry of the Environment, Government of Japan. Analytical Methods.
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Google Patents. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
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Sigma-Aldrich. (3,5-Dimethoxyphenyl)acetic acid 98 | 4670-10-4.
-
Thieme. Alkylation of Glycine Derivatives to Access Nonnatural Amino Acids.
-
YouTube. Schotten-Baumann Reaction and its Mechanism.
-
Journal of Chemical & Engineering Data. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
-
Thermo Scientific Chemicals. 3,5-Dimethoxyphenylacetic acid, 98%.
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Validation & Comparative
A Comparative Guide to the Structural Validation of Synthesized (3,5-Dimethoxy-benzoylamino)-acetic acid
Our target molecule, with a molecular formula of C₁₁H₁₃NO₅ and a molecular weight of 239.23 g/mol , presents several key structural features that are amenable to distinct and complementary analytical methods: an aromatic ring, amide and carboxylic acid functional groups, methoxy groups, and a methylene bridge. Our validation strategy will leverage the "big three" of structure proof: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]
The Orthogonal Validation Workflow: A Multi-Technique Approach
Caption: Orthogonal workflow for structural validation.
Mass Spectrometry: The First Checkpoint for Molecular Formula
Mass spectrometry provides the most direct evidence of a molecule's elemental composition by measuring its mass-to-charge ratio (m/z). This is the first and most crucial test to confirm that the synthesis produced a compound of the expected molecular weight.
Comparison: High-Resolution vs. Low-Resolution MS
| Feature | Low-Resolution MS (LRMS) | High-Resolution MS (HRMS) | Rationale for this compound |
| Precision | Measures to the nearest integer mass unit (e.g., 239).[3] | Measures to 3-4 decimal places (e.g., 239.0766).[3][4] | HRMS is essential. A nominal mass of 239 could correspond to many formulas (e.g., C₁₄H₁₇N₃O, C₁₀H₁₃N₃O₄). HRMS provides the precision to confirm the unique elemental composition C₁₁H₁₃NO₅.[3] |
| Information | Provides nominal molecular weight. | Provides exact mass, enabling molecular formula determination.[3][4][5] | Confirms the molecular formula, a non-negotiable first step in validation. |
| Cost & Access | More common, less expensive.[3] | Higher cost, typically found in core facilities. | The certainty provided justifies the use of a specialized facility. |
Expected HRMS Result: For C₁₁H₁₃NO₅, the expected exact mass for the protonated molecule [M+H]⁺ is 240.0817 . An experimental value within a narrow tolerance (typically < 5 ppm) provides high confidence in the molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrument: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Method: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Analysis: Compare the measured m/z of the most abundant peak in the isotopic cluster to the theoretical exact mass calculated for C₁₁H₁₄NO₅⁺.
FT-IR Spectroscopy: Identifying the Molecular "Bonds"
Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds. It is an exceptionally powerful and rapid technique for confirming the presence of key functional groups. For our target molecule, we expect to see characteristic absorptions for the N-H, C=O (amide and acid), and C-O bonds.
Data Interpretation: Expected IR Absorptions
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Very broad, often obscuring other signals in the region. |
| Amide | N-H stretch | ~3300 | Medium to sharp peak, will appear on top of the broad O-H stretch. |
| Carboxylic Acid | C=O stretch | 1730 - 1700 | Strong, sharp peak.[6][7] |
| Amide | C=O stretch (Amide I) | 1680 - 1630 | Strong, sharp peak.[6][7] |
| Aromatic Ring | C=C stretch | 1600 - 1450 | Multiple sharp peaks of varying intensity. |
| Methoxy/Acid | C-O stretch | 1300 - 1000 | Strong, characteristic peaks.[7] |
The presence of both C=O stretches (acid and amide) at their distinct frequencies provides strong evidence that the desired acylation has occurred.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR has largely replaced traditional salt plate methods due to its simplicity and speed.
-
Sample Preparation: Place a small amount of the solid, dry synthesized powder directly onto the ATR crystal.
-
Acquisition: Clamp the anvil down to ensure good contact between the sample and the crystal.
-
Background: Collect a background spectrum of the empty, clean ATR crystal.
-
Sample Spectrum: Collect the sample spectrum. The instrument software will automatically ratio this against the background.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
NMR Spectroscopy: The Definitive Structural Map
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.[2] By analyzing the chemical shifts, integration, and coupling patterns in ¹H NMR, and the number and type of carbon environments in ¹³C NMR, we can piece together the molecular puzzle.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted signals for this compound. The experimental data must match this prediction for structural confirmation.
Table 1: Predicted ¹H NMR Signals (500 MHz, DMSO-d₆)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~12.8 | Broad Singlet | 1H | Carboxylic Acid (-COOH ) |
| b | ~9.2 | Triplet | 1H | Amide (-NH -) |
| c | ~7.0 | Singlet | 2H | Aromatic C2, C6 (-H ) |
| d | ~6.7 | Singlet | 1H | Aromatic C4 (-H ) |
| e | ~4.0 | Doublet | 2H | Methylene (-CH₂-) |
| f | ~3.8 | Singlet | 6H | Methoxy (-OCH₃ ) |
Table 2: Predicted ¹³C NMR Signals (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~171 | C =O (Carboxylic Acid) | Standard range for acid carbonyls. |
| ~166 | C =O (Amide) | Standard range for amide carbonyls. |
| ~160 | Aromatic C 3, C 5 | Carbons directly attached to electron-donating -OCH₃ groups are shifted downfield. |
| ~135 | Aromatic C 1 | Quaternary carbon attached to the amide group. |
| ~106 | Aromatic C 2, C 6 | Aromatic CH carbons ortho to two methoxy groups. |
| ~105 | Aromatic C 4 | Aromatic CH carbon para to the acyl group. |
| ~56 | Methoxy (-OC H₃) | Typical chemical shift for methoxy carbons.[8] |
| ~42 | Methylene (-C H₂-) | Aliphatic carbon adjacent to nitrogen and a carbonyl. |
Experimental Protocol: 1D NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the dry sample into a clean, dry NMR tube.[9]
-
Solvent: Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for dissolving polar compounds and observing exchangeable protons like -OH and -NH).[10][11]
-
Homogenization: Cap the tube and invert several times to fully dissolve the sample. If solids remain, filter the solution into a new NMR tube.[9]
-
Acquisition: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent, tune the probes, and shim the magnetic field to ensure homogeneity.
-
Data Collection: Acquire the ¹H spectrum, followed by the ¹³C spectrum.
Advanced Validation: 2D NMR for Unambiguous Assignments
While 1D NMR provides a strong foundation, 2D NMR experiments are often necessary to definitively prove connectivity, especially in more complex molecules. For our target, two experiments are particularly valuable.
-
COSY (COrrelation SpectroscopY): This experiment shows which protons are coupled to each other (typically through 2-3 bonds).[12][13][14] We would expect to see a "cross-peak" connecting the amide NH (b) and the methylene CH₂ (e) signals, confirming the amide bond is linked to the acetic acid fragment.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[12][14][15] It allows for the unambiguous assignment of each carbon signal that has attached protons. For example, it would show a cross-peak between the proton signal at ~4.0 ppm (e) and the carbon signal at ~42 ppm, confirming this carbon is the methylene group.
Caption: Expected 2D NMR correlations.
Conclusion: Synthesizing the Evidence
The structural validation of a newly synthesized compound like this compound is a systematic process of evidence gathering. No single technique is sufficient. By employing an orthogonal workflow, we build an unshakeable, self-validating case for the proposed structure.
-
HRMS confirms the correct elemental building blocks are present.
-
FT-IR confirms the key functional groups (amide, carboxylic acid) have been correctly assembled.
-
¹H and ¹³C NMR provide a detailed atomic map of the molecule's framework.
-
2D NMR definitively connects the pieces, removing any ambiguity.
Only when the experimental data from all these techniques are in full agreement with the predicted data can the structure be considered validated, paving the way for confident subsequent research and development.
References
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Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]
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Danny Allwood. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
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A Comparative Analysis of (3,5-Dimethoxy-benzoylamino)-acetic Acid Derivatives: A Guide for Researchers
This guide provides a comprehensive comparative analysis of (3,5-Dimethoxy-benzoylamino)-acetic acid derivatives, a class of compounds with significant potential in drug discovery. As researchers and drug development professionals, understanding the structure-activity relationships (SAR) and having access to robust experimental protocols are paramount for advancing novel therapeutics. This document offers an in-depth exploration of these derivatives, focusing on their synthesis, biological evaluation, and the critical interplay between chemical structure and functional activity.
Introduction to this compound Derivatives
The this compound scaffold, a derivative of N-benzoyl glycine (hippuric acid), presents a versatile platform for medicinal chemistry. The core structure combines the biocompatibility of an amino acid moiety with a substituted benzoyl ring, offering numerous points for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. The 3,5-dimethoxy substitution on the benzoyl ring is of particular interest as methoxy groups are known to influence metabolic stability and receptor binding interactions. This guide will delve into a comparative analysis of various derivatives, primarily focusing on their potential as anti-inflammatory and antimicrobial agents.
Synthetic Strategies and Rationale
The synthesis of this compound and its derivatives typically follows established peptide coupling methodologies. The choice of synthetic route is often dictated by the desired final compound, whether it be the parent acid, an ester, or an amide derivative.
General Synthesis Workflow
Caption: General synthetic scheme for this compound and its amide derivatives.
A common and efficient method involves the coupling of 3,5-dimethoxybenzoic acid with an appropriate amino acid ester, such as glycine methyl ester, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU)[1]. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid or can be directly used as a synthetic intermediate.
Comparative Analysis of Biological Activity
This section presents a comparative analysis of hypothetically generated data for a series of this compound derivatives. The data is structured to highlight the influence of structural modifications on anti-inflammatory and antimicrobial activities. While direct comparative data for this specific series is not extensively available in published literature, the trends presented are based on established structure-activity relationships for related N-benzoyl amino acid derivatives[2].
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effect through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins[3]. The selective inhibition of COX-2 over COX-1 is a desirable trait for minimizing gastrointestinal side effects.
Table 1: Comparative in vitro COX-1 and COX-2 Inhibition of this compound Derivatives
| Compound ID | R Group (Ester/Amide) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| DMA-01 | -OH (Parent Acid) | 15.2 | 5.8 | 2.6 |
| DMA-02 | -OCH3 (Methyl Ester) | 12.5 | 3.1 | 4.0 |
| DMA-03 | -NH2 (Amide) | 18.9 | 7.2 | 2.6 |
| DMA-04 | -NH-CH2-Ph | 10.1 | 1.5 | 6.7 |
| DMA-05 | -NH-Ph-4-Cl | 8.5 | 0.9 | 9.4 |
| Celecoxib | (Reference) | 15.0 | 0.05 | 300 |
Disclaimer: The data in this table is hypothetical and intended for illustrative purposes to demonstrate structure-activity relationships based on trends observed in related compound classes.
From this illustrative data, we can infer several structure-activity relationships:
-
Esterification: Conversion of the carboxylic acid (DMA-01) to its methyl ester (DMA-02) may lead to a modest increase in COX-2 selectivity. This could be attributed to altered cell permeability and interaction with the active site.
-
Amide Substitution: The nature of the substituent on the amide nitrogen appears to be critical. A simple amide (DMA-03) shows similar activity to the parent acid. However, the introduction of a benzyl group (DMA-04) and a more electron-withdrawing 4-chlorophenyl group (DMA-05) could significantly enhance COX-2 inhibitory potency and selectivity. This suggests that the amide substituent may be interacting with a hydrophobic pocket in the COX-2 active site.
Antimicrobial Activity
N-benzoyl amino acid derivatives have also been investigated for their antimicrobial properties. The mechanism of action is often attributed to the disruption of microbial cell membranes or inhibition of essential enzymes[2].
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives
| Compound ID | R Group (Ester/Amide) | S. aureus | E. coli |
| DMA-01 | -OH (Parent Acid) | >256 | >256 |
| DMA-02 | -OCH3 (Methyl Ester) | 128 | 256 |
| DMA-03 | -NH2 (Amide) | 256 | >256 |
| DMA-04 | -NH-CH2-Ph | 64 | 128 |
| DMA-05 | -NH-Ph-4-Cl | 32 | 64 |
| Ampicillin | (Reference) | 0.5 | 4 |
Disclaimer: The data in this table is hypothetical and intended for illustrative purposes to demonstrate structure-activity relationships based on trends observed in related compound classes.
The hypothetical antimicrobial data suggests:
-
The parent acid (DMA-01) and simple amide (DMA-03) are largely inactive.
-
Esterification (DMA-02) may confer some activity, particularly against Gram-positive bacteria.
-
Similar to the anti-inflammatory activity, the nature of the amide substituent plays a crucial role. Lipophilic and electron-withdrawing groups on the phenyl ring of the amide (DMA-04 and DMA-05) appear to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. This is consistent with findings for other N-benzoyl glycine derivatives where electron-withdrawing substituents on the benzoyl ring increase antibacterial efficacy[4].
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is based on the measurement of prostaglandin E2 (PGE2) production.
Caption: Workflow for the in vitro COX inhibition assay.
Step-by-Step Methodology:
-
Enzyme and Compound Preparation: Recombinant human COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound or vehicle (DMSO) in assay buffer for a specified time at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Incubation: The reaction mixture is incubated for a defined period (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.
-
Reaction Termination: The reaction is terminated by the addition of a stopping solution (e.g., a strong acid).
-
Quantification: The amount of PGE2 produced is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of COX inhibition is calculated relative to the vehicle control. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents[5].
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium, such as Mueller-Hinton Broth (MHB).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Insights
The comparative analysis of this compound derivatives highlights key structural features that govern their biological activity.
Caption: Key structural features and their influence on the biological activity of this compound derivatives.
-
The Acetic Acid Moiety: The free carboxylic acid is important for the anti-inflammatory activity of many NSAIDs. However, its conversion to esters or amides can modulate activity, often by improving cell permeability and allowing for different interactions within the target protein's active site. For antimicrobial activity, derivatization of the carboxylic acid appears to be crucial for potency.
-
The Amide Linkage: The amide bond provides structural rigidity and potential hydrogen bonding interactions.
-
The 3,5-Dimethoxybenzoyl Moiety: The two methoxy groups at the 3 and 5 positions are electron-donating and increase the lipophilicity of the benzoyl ring. These groups can influence how the molecule binds to its target protein, potentially through hydrophobic or van der Waals interactions. While this guide focuses on the 3,5-dimethoxy substitution pattern, it is well-documented that the nature and position of substituents on the benzoyl ring can dramatically alter the biological profile of N-benzoyl amino acids[2].
Conclusion and Future Directions
This comparative guide provides a framework for understanding the therapeutic potential of this compound derivatives. The presented synthesis strategies, biological evaluation protocols, and structure-activity relationship insights serve as a valuable resource for researchers in the field. The illustrative data underscores the importance of systematic structural modification to optimize both anti-inflammatory and antimicrobial activities.
Future research should focus on the synthesis and rigorous biological evaluation of a diverse library of these derivatives to establish a more definitive and quantitative SAR. Investigations into their mechanism of action at a molecular level, including co-crystallization studies with their target enzymes, will be instrumental in the rational design of more potent and selective therapeutic agents.
References
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Efficacy Assessment of Novel Therapeutic Candidates
Introduction: The Challenge of (3,5-Dimethoxy-benzoylamino)-acetic acid
In the landscape of modern drug discovery, the journey of a novel chemical entity from the laboratory bench to clinical application is fraught with challenges. A critical hurdle in this process is the translation of promising in vitro results into tangible in vivo efficacy. This guide addresses this translational gap in the context of a hypothetical novel compound, this compound. While direct comparative studies on this specific molecule are not yet prevalent in publicly accessible literature, its structural motifs are shared with compounds possessing a range of biological activities, from anticancer to anti-inflammatory properties.
This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals on how to design, execute, and interpret a suite of experiments to rigorously compare the in vitro and in vivo efficacy of a compound like this compound. We will proceed under the hypothesis that our target compound may possess anticancer properties, a common therapeutic area for novel synthetic molecules.
The In Vitro Arena: Establishing a Baseline of Biological Activity
The initial assessment of any potential therapeutic agent begins in a controlled laboratory environment. These in vitro studies are indispensable for establishing a baseline of biological activity, elucidating the mechanism of action, and determining the optimal concentration range for further investigation.
Cytotoxicity Profiling: The First Litmus Test
A fundamental first step is to assess the compound's ability to inhibit the proliferation of cancer cells. A panel of cancer cell lines representing different tumor types should be employed to identify potential areas of sensitivity.
Experimental Protocol: Sulforhodamine B (SRB) Assay
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Cell Fixation: Gently fix the cells with trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Solubilization: Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound
| Cell Line | Tumor Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 28.7 |
| HCT116 | Colon Cancer | 9.8 |
| U87-MG | Glioblastoma | 45.1 |
Delving Deeper: Mechanism of Action Studies
Once cytotoxic activity is confirmed, the next logical step is to investigate how the compound exerts its effects. Based on the chemical structure, one might hypothesize that this compound induces apoptosis or causes cell cycle arrest.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat a sensitive cell line (e.g., HCT116) with the IC50 concentration of the compound for 24 and 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.
The In Vivo Proving Ground: Translating In Vitro Promise to a Living System
While in vitro assays provide valuable initial data, the complexity of a living organism presents a multitude of factors that can influence a drug's efficacy, including its absorption, distribution, metabolism, and excretion (ADME) properties. Therefore, in vivo studies are the gold standard for validating a compound's therapeutic potential.
Xenograft Models: A Window into Antitumor Efficacy
A commonly used preclinical model for cancer research is the tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.
Experimental Protocol: Human Tumor Xenograft Study in Mice
-
Cell Implantation: Subcutaneously implant a sensitive human cancer cell line (e.g., HCT116) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-150 mm³) and randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint and Tissue Collection: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
Table 2: Hypothetical In Vivo Efficacy Data for this compound in an HCT116 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 | - | +5 |
| Compound X | 50 mg/kg, daily | 450 | 64 | -2 |
Bridging the Divide: Correlating In Vitro and In Vivo Data
The ultimate goal is to establish a clear relationship between the in vitro activity and the in vivo efficacy of a compound. This is often a complex endeavor, as a potent compound in vitro may fail in vivo due to poor pharmacokinetic properties or unforeseen toxicities.
Key Considerations for In Vitro-In Vivo Correlation (IVIVC):
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Modeling: This involves relating the drug concentration at the site of action (pharmacokinetics) to the observed therapeutic effect (pharmacodynamics).[1]
-
Biomarker Analysis: Measuring the levels of specific biomarkers in tumor and surrogate tissues can provide evidence of target engagement and help to bridge the gap between in vitro mechanism of action and in vivo response.
Visualizing the Workflow
The following diagrams illustrate the proposed experimental workflows for the in vitro and in vivo evaluation of this compound.
Caption: In Vitro Evaluation Workflow.
Caption: In Vivo Validation Workflow.
Conclusion
The successful translation of a novel compound from in vitro discovery to in vivo validation is a cornerstone of effective drug development. While this guide has used the hypothetical compound this compound as a framework, the principles and methodologies described are broadly applicable to a wide range of therapeutic candidates. By employing a systematic and rigorous approach that combines robust in vitro characterization with well-designed in vivo studies, researchers can more effectively navigate the complexities of the translational gap and increase the likelihood of developing safe and effective new medicines. The importance of integrating pharmacokinetic and pharmacodynamic principles cannot be overstated in this process, as they provide the crucial link between what is observed in the test tube and what occurs in a living system.
References
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National Center for Biotechnology Information. (2024). Chemotherapeutic Mechanism of Action of the Synthetic Resorcinolic Methyl 3,5-dimethoxy-2-octanoylbenzoate. PubMed. Retrieved from [Link]
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Grandi, V., et al. (2016). Indole 3-acetic acid-photodynamic therapy in the treatment of multiple actinic keratoses: A proof of concept pilot study. PubMed. Retrieved from [Link]
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IQVIA. (n.d.). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Retrieved from [Link]
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Abbas, S. Y., et al. (2019). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health. Retrieved from [Link]
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Mattes, W. B. (2020). In vitro to in vivo translation. ResearchGate. Retrieved from [Link]
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Kilcoyne, A., O'Connor, D., & Ambery, P. (Eds.). (2013). 1.3 In vitro and in vivo testing of new compounds. Oxford Academic. Retrieved from [Link]
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Savjani, J. K., et al. (2017). Molecular Docking, Synthesis and Biological Screening of Mefenamic Acid Derivatives as Anti-Inflammatory Agents. PubMed. Retrieved from [Link]
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Jusko, W. J. (2013). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (n.d.). In Vitro to In Vivo translational model. Retrieved from [Link]
-
MDPI. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. Retrieved from [Link]
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A Researcher's Guide to Benchmarking (3,5-Dimethoxy-benzoylamino)-acetic acid as a Putative Prolyl-4-Hydroxylase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the performance of the novel compound, (3,5-Dimethoxy-benzoylamino)-acetic acid, against established inhibitors of prolyl-4-hydroxylase (PHD). We will delve into the rationale behind the experimental design, provide detailed protocols for robust in vitro and cell-based assays, and present a clear structure for data analysis and comparison. Our approach is grounded in the principles of scientific integrity, ensuring that the described methodologies form a self-validating system for the rigorous assessment of this compound's therapeutic potential.
Introduction: The Rationale for Investigating this compound as a PHD Inhibitor
Prolyl-4-hydroxylases are a family of enzymes that play a critical role in cellular oxygen sensing.[1] Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α).[2] This hydroxylation event marks HIF-α for ubiquitination and subsequent proteasomal degradation.[3] However, under hypoxic conditions, PHD activity is diminished, leading to the stabilization and accumulation of HIF-α.[4] The stabilized HIF-α then translocates to the nucleus, where it dimerizes with HIF-β and activates the transcription of a host of genes involved in erythropoiesis, angiogenesis, and iron metabolism.[5]
The therapeutic potential of inhibiting PHDs to pharmacologically induce a hypoxic response has been a major focus of drug development, particularly for the treatment of anemia associated with chronic kidney disease.[6][7] Several small molecule PHD inhibitors, such as Roxadustat, Vadadustat, and Daprodustat, have been developed and have either received regulatory approval or are in late-stage clinical trials.[8][9][10] These inhibitors typically function as mimetics of the PHD co-substrate, 2-oxoglutarate, competitively binding to the active site of the enzyme.[11]
The chemical structure of this compound, with its carboxylic acid moiety and aromatic ring system, suggests a potential for it to act as a 2-oxoglutarate analogue and, consequently, a PHD inhibitor. This guide outlines the necessary experimental workflow to test this hypothesis and benchmark its efficacy against known standards.
Experimental Workflow: A Step-by-Step Approach to Benchmarking
The following experimental workflow is designed to provide a comprehensive evaluation of this compound, from its direct interaction with the target enzyme to its functional effects in a cellular context.
Caption: A streamlined workflow for the comprehensive evaluation of a putative PHD inhibitor.
Part 1: In Vitro Characterization
The initial phase of our investigation focuses on the direct interaction of this compound with the primary isoform of PHD, PHD2.
Rationale: The foundational experiment is to determine if this compound can directly inhibit the enzymatic activity of PHD2. A commonly used and robust method is the measurement of the consumption of the co-substrate, α-ketoglutarate, or the production of the co-product, succinate.[12][13] We will utilize a luminescence-based assay to quantify succinate production, which offers high sensitivity and is amenable to high-throughput screening.[13]
Protocol:
-
Reagents and Materials:
-
Recombinant human PHD2 enzyme
-
HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)
-
α-ketoglutarate
-
Ascorbate
-
FeSO4
-
This compound (test compound)
-
Roxadustat, Vadadustat, Daprodustat (positive controls)
-
DMSO (vehicle control)
-
Succinate detection reagent (e.g., Succinate-Glo™)
-
384-well white assay plates
-
Luminometer
-
-
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, ascorbate, and FeSO4.
-
Serially dilute the test compound and positive controls in DMSO.
-
Add the diluted compounds to the assay plate.
-
Add the HIF-1α peptide substrate and α-ketoglutarate to the wells.
-
Initiate the reaction by adding the recombinant PHD2 enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and add the succinate detection reagent according to the manufacturer's instructions.
-
Incubate for a further 60 minutes to allow the luminescence signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Rationale: To further characterize the interaction between this compound and PHD2, a direct binding assay is crucial. Surface Plasmon Resonance (SPR) is a label-free technique that can provide real-time kinetic data on the association and dissociation of the compound from the enzyme, allowing for the determination of the binding affinity (KD).[14][15]
Protocol:
-
Reagents and Materials:
-
Recombinant human PHD2 enzyme
-
SPR sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
This compound (analyte)
-
Running buffer (e.g., HBS-EP+)
-
SPR instrument
-
-
Procedure:
-
Immobilize the recombinant PHD2 enzyme onto the sensor chip surface via amine coupling.
-
Prepare a series of dilutions of the test compound in the running buffer.
-
Inject the different concentrations of the test compound over the immobilized PHD2 surface and a reference surface.
-
Monitor the change in the SPR signal (response units) over time to obtain sensorgrams for association and dissociation phases.
-
Regenerate the sensor surface between each injection cycle.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Part 2: Cell-Based Functional Assays
Moving from a purified system to a more physiologically relevant context, we will now assess the ability of this compound to modulate the HIF pathway in cultured cells.
Rationale: The direct inhibition of PHD2 should lead to the stabilization of HIF-1α in cells. This can be quantified using an in-cell Western blot or a reporter gene assay.[16] An in-cell Western blot provides a direct measure of the endogenous HIF-1α protein levels.
Protocol:
-
Reagents and Materials:
-
Human cell line (e.g., HEK293T or a renal cell line like HK-2)
-
Cell culture medium and supplements
-
This compound (test compound)
-
Roxadustat (positive control)
-
CoCl2 (hypoxia mimetic, positive control)
-
Primary antibody against HIF-1α
-
Primary antibody for a housekeeping protein (e.g., β-actin)
-
IRDye-conjugated secondary antibodies
-
In-cell Western blot blocking solution and permeabilization buffer
-
Imaging system capable of detecting near-infrared fluorescence
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and controls for 4-6 hours.
-
Fix the cells with formaldehyde.
-
Permeabilize the cells with a Triton X-100-based buffer.
-
Block the cells to reduce non-specific antibody binding.
-
Incubate with the primary antibodies for HIF-1α and the housekeeping protein.
-
Wash the cells and incubate with the corresponding IRDye-conjugated secondary antibodies.
-
Scan the plate using a near-infrared imaging system.
-
-
Data Analysis:
-
Quantify the fluorescence intensity for HIF-1α and the housekeeping protein in each well.
-
Normalize the HIF-1α signal to the housekeeping protein signal.
-
Plot the normalized HIF-1α levels against the compound concentration and determine the EC50 value.
-
Rationale: Vascular Endothelial Growth Factor (VEGF) is a key downstream target gene of HIF-1.[16] Measuring the secretion of VEGF from treated cells provides a functional readout of HIF pathway activation. This can be readily quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Reagents and Materials:
-
Human cell line (as above)
-
Cell culture medium and supplements
-
This compound (test compound)
-
Roxadustat (positive control)
-
Human VEGF ELISA kit
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 24-well plate.
-
Treat the cells with a serial dilution of the test compound and controls for 24 hours.
-
Collect the cell culture supernatant.
-
Perform the VEGF ELISA on the collected supernatants according to the manufacturer's protocol.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant VEGF standards provided in the kit.
-
Calculate the concentration of VEGF in each sample from the standard curve.
-
Plot the VEGF concentration against the compound concentration and determine the EC50 value.
-
Data Presentation and Comparison
To facilitate a clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: In Vitro Potency and Binding Affinity
| Compound | PHD2 Inhibition IC50 (µM) | PHD2 Binding Affinity KD (µM) |
| This compound | Hypothetical Value | Hypothetical Value |
| Roxadustat | 0.5 - 2.0 | 0.1 - 0.5 |
| Vadadustat | 1.0 - 5.0 | 0.5 - 2.0 |
| Daprodustat | 0.2 - 1.0 | 0.05 - 0.2 |
Note: The values for the known inhibitors are representative ranges from the literature.
Table 2: Cell-Based Functional Activity
| Compound | HIF-1α Stabilization EC50 (µM) | VEGF Secretion EC50 (µM) |
| This compound | Hypothetical Value | Hypothetical Value |
| Roxadustat | 2.0 - 10.0 | 5.0 - 20.0 |
| Vadadustat | 5.0 - 25.0 | 10.0 - 50.0 |
| Daprodustat | 1.0 - 5.0 | 2.0 - 10.0 |
Note: The values for the known inhibitors are representative ranges from the literature.
Visualizing the Mechanism of Action
Understanding the underlying signaling pathway is crucial for interpreting the experimental results.
Caption: The HIF-1α signaling pathway under normoxia and its activation through PHD inhibition.
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for the initial benchmarking of this compound as a potential PHD inhibitor. By systematically evaluating its in vitro potency, binding kinetics, and cell-based functional activity against well-characterized inhibitors, researchers can gain a clear understanding of its potential as a novel therapeutic agent. Positive results from this initial screen would warrant further investigation, including selectivity profiling against other 2-oxoglutarate-dependent dioxygenases, in vivo efficacy studies in animal models of anemia, and comprehensive pharmacokinetic and toxicological assessments.
References
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-
Jaggi, A. S., & Singh, N. (2013). Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases. Korean Journal of Physiology & Pharmacology, 17(2), 99–107. Retrieved from [Link]
-
Procollagen-proline dioxygenase - Wikipedia. (n.d.). Retrieved from [Link]
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EVRENZO™ (roxadustat) Mechanism of Action. (n.d.). Astellas Pharma Inc. Retrieved from [Link]
-
Lee, J. W., & Kim, J. H. (2015). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. Molecules and Cells, 38(1), 1–7. Retrieved from [Link]
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Chowdhury, R., et al. (2016). Dual-Action Inhibitors of HIF Prolyl Hydroxylases That Induce Binding of a Second Iron Ion. ACS Chemical Biology, 11(11), 3187–3196. Retrieved from [Link]
-
Daprodustat. (2021). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]
-
What is the mechanism of Vadadustat? (2024). Patsnap Synapse. Retrieved from [Link]
-
Tudhope, S. J., et al. (2012). A direct and continuous assay for prolyl 4-hydroxylase. Analytical Biochemistry, 421(2), 700–705. Retrieved from [Link]
-
Tsen, W. F., et al. (2018). Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells. ACS Chemical Biology, 13(7), 1877–1884. Retrieved from [Link]
-
Hypoxia-inducible factor - Wikipedia. (n.d.). Retrieved from [Link]
-
Semenza, G. L. (2003). Hypoxia-Inducible Factor 1: A Key Regulator of Oxygen Homeostasis. Current Opinion in Genetics & Development, 13(2), 147–151. Retrieved from [Link]
-
What is the mechanism of Daprodustat? (2024). Patsnap Synapse. Retrieved from [Link]
-
Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. (2023). Molecules, 28(13), 5099. Retrieved from [Link]
-
What is the mechanism of Roxadustat? (2024). Patsnap Synapse. Retrieved from [Link]
-
Akebia Therapeutics' CEO on Mechanisms of HIF-PHI Candidate. (2020). YouTube. Retrieved from [Link]
-
Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Roxadustat: Not just for anemia. (2022). Frontiers in Pharmacology, 13, 938814. Retrieved from [Link]
-
Methods for Identifying Ligand Binding Sites in Drug Discovery. (2022). Drug Hunter. Retrieved from [Link]
-
FDA Approves Vadadustat for Treatment of Anemia due to CKD in Patients on Dialysis. (2024). AJMC. Retrieved from [Link]
-
Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. (2020). International Journal of Molecular Sciences, 21(18), 6613. Retrieved from [Link]
-
Identification of Chemical Compounds that Induce HIF-1α Activity. (2013). PLoS One, 8(5), e64031. Retrieved from [Link]
-
How to determine binding affinity with a microplate reader. (2021). BMG Labtech. Retrieved from [Link]
-
Franklin, T. J., et al. (1991). Novel inhibitors of prolyl 4-hydroxylase. 3. Inhibition by the substrate analogue N-oxaloglycine and its derivatives. Biochemical Journal, 280(Pt 2), 397–402. Retrieved from [Link]
-
Jesduvroq (daprodustat) approved by US FDA for anaemia of chronic kidney disease in adults on dialysis. (2023). GSK. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (3,5-Dimethoxy-benzoylamino)-acetic acid
For the dedicated researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. Responsible disposal is the final, critical step in ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (3,5-Dimethoxy-benzoylamino)-acetic acid, grounded in established safety principles and regulatory compliance.
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice lies in a robust chemical waste management plan. All chemical waste, including this compound and materials contaminated with it, must be handled under the "cradle-to-grave" principle, where the generator of the waste is responsible for it from creation to final disposal[2]. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which provides a framework for safe management and disposal[3].
Hazard Assessment of this compound
In the absence of specific data, a hazard assessment must be conducted based on the compound's chemical structure. This compound is a solid organic compound containing an aromatic ring, ether groups, an amide linkage, and a carboxylic acid. While not definitively classified, it should be treated as a potentially hazardous substance.
Key considerations:
-
Toxicity: Assume the compound is toxic if ingested or inhaled, and may cause irritation upon skin or eye contact[1].
-
Reactivity: It is not expected to be highly reactive under normal laboratory conditions. However, it should be kept away from strong oxidizing agents and strong bases[4].
-
Ignitability: As a solid with a relatively high molecular weight, it is not expected to be ignitable.
-
Corrosivity: The carboxylic acid group imparts acidic properties, but as a solid, it is not considered corrosive in the same way as a liquid acid[2].
Step-by-Step Disposal Protocol
This protocol is designed to ensure the safe and compliant disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound, always wear appropriate PPE:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions[5][6].
-
Solid Waste:
-
Place pure this compound and any disposable lab materials contaminated with it (e.g., weighing paper, contaminated gloves, paper towels) into a designated solid chemical waste container.
-
This container should be clearly labeled for "Non-halogenated Solid Organic Waste."
-
-
Liquid Waste:
-
If this compound has been dissolved in a solvent, the entire solution must be disposed of as liquid chemical waste.
-
Segregate based on the solvent used (e.g., "Halogenated Liquid Waste" or "Non-halogenated Liquid Waste").
-
Never mix incompatible waste streams[5].
-
-
Sharps Waste:
-
Any sharps (e.g., needles, broken glass) contaminated with the compound must be placed in a designated sharps container for chemical waste[5].
-
Step 3: Waste Container Management
Proper management of waste containers is essential for safety and compliance[7].
-
Container Selection:
-
Labeling:
-
Storage:
Step 4: Arranging for Disposal
-
Once the waste container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) department or equivalent office to arrange for disposal[2].
-
EHS professionals are trained to make the final hazardous waste determination and will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF)[9][10].
-
Never dispose of this compound down the drain or in the regular trash[8][11].
Emergency Procedures: Spills and Exposures
In the event of a spill or exposure, immediate and appropriate action is critical.
| Scenario | Procedure |
| Minor Spill (Solid) | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, gently sweep the solid material into a designated waste container. 3. Avoid creating dust. 4. Clean the spill area with a suitable solvent and absorbent pads. 5. Dispose of all cleanup materials as hazardous waste. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes[1]. 2. Remove contaminated clothing. 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[1]. 2. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention[1]. |
| Inhalation | 1. Move the individual to fresh air[1]. 2. If breathing is difficult, administer oxygen. 3. Seek medical attention. |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.
References
-
University of Pennsylvania, Office of Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Vanderbilt University Medical Center, Office of Clinical and Research Safety. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
University of Maryland, Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency, National Environmental Publications Information System. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetic acid 99%. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoyl peroxide. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (3,4-Dimethoxyphenyl)acetic acid, 99%. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of (3,5-Dimethoxy-benzoylamino)-acetic acid: Personal Protective Equipment and Disposal
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle (3,5-Dimethoxy-benzoylamino)-acetic acid. By providing in-depth, field-proven insights, this document aims to be the preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
The toxicological properties of this compound have not been fully investigated. Therefore, it is crucial to treat this compound with the utmost care, assuming it may be hazardous upon inhalation, ingestion, or skin contact. The procedures outlined below are based on established best practices for handling similar chemical compounds and are designed to minimize risk and ensure a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the unknown toxicological profile of this compound, a comprehensive approach to personal protective equipment is mandatory. The following table details the required PPE, the rationale for its use, and adherence to established safety standards.
| PPE Component | Specifications & Standards | Rationale for Use |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield worn over goggles is required for splash hazards.[1][2] | Protects against eye irritation from dust particles and potential splashes of solutions containing the compound.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] | Prevents skin contact and irritation.[1][3] The choice of glove material should be confirmed for compatibility with any solvents used.[2] |
| Body Protection | A fully-fastened, long-sleeved laboratory coat. A chemical-resistant apron is recommended for added protection.[5] | Shields skin and personal clothing from contamination by dust or splashes. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) for handling powders outside of a fume hood.[6] | Minimizes the risk of inhaling fine particles, which may cause respiratory irritation.[1][3] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects.[7] |
Operational Workflow: From Preparation to Disposal
Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents. The following diagram and procedural steps outline the safe handling of this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Preparation and Engineering Controls
-
Designated Work Area : All manipulations of this compound should be conducted within a certified chemical fume hood to mitigate inhalation exposure.[8]
-
Surface Decontamination : Before starting, cover the work surface with absorbent bench paper to contain any potential spills.[9]
-
Emergency Readiness : Confirm that a fully functional eyewash station and safety shower are readily accessible and unobstructed.[6]
Handling Procedures
-
Donning PPE : Before handling the chemical, correctly don all required personal protective equipment.
-
Weighing Solid Compound : When weighing the powder, use a spatula for transfers to minimize dust generation.[9] Keeping the container closed as much as possible will also help reduce the risk of spillage.[9]
-
Preparing Solutions : If preparing a solution, slowly add the solid to the solvent to prevent splashing.
Comprehensive Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Containment
-
Solid Waste : All contaminated disposable items, including gloves, absorbent paper, and empty containers, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste : Any solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container.[10][11]
Disposal Protocol
-
Labeling : Ensure all waste containers are accurately and clearly labeled with the full chemical name and any other components of the waste stream.
-
Storage : Store hazardous waste in a designated, well-ventilated area, away from incompatible materials.
-
Professional Disposal : Arrange for the collection and disposal of all hazardous waste through your institution's certified environmental health and safety (EHS) department or a licensed waste management service.[10][11]
Emergency Response Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact : Immediately wash the affected skin with soap and plenty of water for at least 15 minutes while removing any contaminated clothing.[3] Seek medical attention if irritation develops or persists.
-
Inhalation : Move the individual to an area with fresh air. If breathing becomes difficult, administer oxygen and seek immediate medical attention.[1]
-
Ingestion : If the person is conscious, have them rinse their mouth with water and drink 2-4 cupfuls of water or milk. Do not induce vomiting. Seek immediate medical attention.[1]
-
Spills : For minor spills, carefully sweep up the solid material or absorb the liquid with an inert material and place it into a sealed container for disposal.[1] For larger spills, evacuate the area and contact your institution's emergency response team.
By adhering to these guidelines, researchers can handle this compound with a high degree of safety, protecting themselves, their colleagues, and the environment.
References
- Fisher Scientific.
- Cole-Parmer. Material Safety Data Sheet - (3,4-Dimethoxyphenyl)acetic acid, 99%.
- Fisher Scientific. Safety Data Sheet: (3,4-Dimethoxyphenyl)acetic acid.
- University of California, Berkeley, Department of Environment, Health & Safety.
- Occupational Safety and Health Administr
- Lab Alley. How to Dispose of Acetic Acid.
- University of California, Santa Cruz, Environmental Health & Safety. Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions).
- Chemistry For Everyone. How Do You Properly Dispose Of Acetic Acid?
- Storemasta. Examples of PPE for Various Dangerous Goods Classes.
- Carl ROTH.
- Occupational Safety and Health Administration.
- Stockholm University. Procedures for the disposal of liquid chemical residues and aqueous solutions.
- Carl ROTH. Safety Data Sheet: Acetic acid ≥99 %, for synthesis.
- National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- CHEMM. Personal Protective Equipment (PPE).
- University of California, Merced, Environmental Health and Safety. Glacial Acetic Acid.
- Cayman Chemical. Safety Data Sheet: 5-Methoxyindole-3-acetic Acid.
- The National Institutes of Health. The NIH Drain Discharge Guide.
- University of California, San Francisco, Environmental Health and Safety. Chemical Safety: Personal Protective Equipment.
- SDS Management Software.
- MilliporeSigma.
- Hazmat School. 5 Types of PPE for Hazardous Chemicals.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. fishersci.com [fishersci.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. uwm.edu [uwm.edu]
- 7. hazmatschool.com [hazmatschool.com]
- 8. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. laballey.com [laballey.com]
- 11. youtube.com [youtube.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
